molecular formula C11H9NO3 B051467 1-Methoxy-4-nitronaphthalene CAS No. 4900-63-4

1-Methoxy-4-nitronaphthalene

Cat. No.: B051467
CAS No.: 4900-63-4
M. Wt: 203.19 g/mol
InChI Key: YFJKGPRYPHFGQD-UHFFFAOYSA-N
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Description

1-Methoxy-4-nitronaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65626. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methoxy-4-nitronaphthalene
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InChI

InChI=1S/C11H9NO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJKGPRYPHFGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197663
Record name Methyl 4-nitronaphthyl ether
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4900-63-4
Record name 1-Methoxy-4-nitronaphthalene
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Record name Methyl 4-nitronaphthyl ether
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Record name 4900-63-4
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Record name Methyl 4-nitronaphthyl ether
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Foundational & Exploratory

The Role of 1-Methoxy-4-nitronaphthalene in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-4-nitronaphthalene is a niche yet significant chemical compound that serves as a important building block in synthetic organic chemistry. Its primary and most well-documented application in research is its role as a key starting material in the synthesis of the selective Myeloid cell leukemia-1 (Mcl-1) protein inhibitor, UMI-77. Mcl-1 is a crucial anti-apoptotic protein and a high-value target in cancer therapy, making the synthesis of its inhibitors a focal point of extensive research. This technical guide provides an in-depth overview of the use of this compound in the synthesis of UMI-77, including a plausible multi-step synthetic pathway, relevant quantitative data on the biological activity of UMI-77, and a discussion of other potential, albeit less documented, research applications of this compound.

Core Application: Synthesis of the Mcl-1 Inhibitor UMI-77

The most significant application of this compound in the research sphere is as a precursor for the chemical synthesis of UMI-77.[1] UMI-77 is a small molecule inhibitor that selectively targets the BH3-binding groove of the Mcl-1 protein, thereby inducing apoptosis in cancer cells.[1][2]

Biological Activity of UMI-77

The efficacy of UMI-77 as a selective Mcl-1 inhibitor has been characterized through various biochemical and cell-based assays. This quantitative data underscores the importance of its synthesis, for which this compound is a critical starting material.

Parameter Value Assay/Model Reference
Mcl-1 Binding Affinity (Ki) 490 nMFluorescence Polarization Assay[1][2]
Selectivity (Ki for other Bcl-2 family proteins)
   Bcl-2> 50 µMFluorescence Polarization Assay[1]
   Bcl-xL> 50 µMFluorescence Polarization Assay[1]
   Bfl-1/A1> 50 µMFluorescence Polarization Assay[1]
IC50 (Pancreatic Cancer Cell Lines) Cell Viability Assay[1]
   BxPC-33.4 µM[1]
   Panc-14.4 µM[1]
   MiaPaCa-212.5 µM[1]
   AsPC-116.1 µM[1]
In Vivo Efficacy Significant tumor growth inhibitionBxPC-3 xenograft model[1][3]
Proposed Synthetic Pathway for UMI-77 from this compound

While a complete, step-by-step protocol for the synthesis of UMI-77 starting from this compound is not detailed in a single publication, a plausible multi-step synthetic route can be constructed based on established organic chemistry transformations. The proposed pathway involves the initial reduction of the nitro group, followed by demethylation, sulfonation, and a subsequent coupling reaction.

G cluster_start Starting Material cluster_final Final Product A This compound B 4-Methoxy-1-naphthylamine A->B Reduction (e.g., H2, Pd/C) C 4-Amino-1-naphthol B->C Demethylation (e.g., BBr3) D N-(4-Hydroxy-1-naphthyl)-4-bromobenzenesulfonamide C->D Sulfonylation (4-Bromobenzenesulfonyl chloride, Pyridine) E UMI-77 2-((4-((4-bromophenyl)sulfonamido)-1-hydroxynaphthalen-2-yl)thio)acetic acid D->E Thiolation & Coupling (Thioglycolic acid derivative)

A plausible synthetic workflow for UMI-77.
Experimental Protocols (Postulated)

The following are postulated experimental protocols for the key steps in the synthesis of UMI-77, based on general procedures for analogous chemical transformations.

Step 1: Reduction of this compound to 4-Methoxy-1-naphthylamine

  • Reaction: The nitro group of this compound is reduced to a primary amine.

  • Reagents and Conditions: A common method for this transformation is catalytic hydrogenation. This compound would be dissolved in a suitable solvent such as ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) would be added. The mixture would then be subjected to a hydrogen atmosphere (typically at a pressure of 1-4 atm) and stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the crude 4-Methoxy-1-naphthylamine, which can be purified by recrystallization or column chromatography.

Step 2: Demethylation of 4-Methoxy-1-naphthylamine to 4-Amino-1-naphthol

  • Reaction: The methyl ether is cleaved to reveal the hydroxyl group.

  • Reagents and Conditions: A strong Lewis acid such as boron tribromide (BBr₃) is typically used for the demethylation of aryl methyl ethers. 4-Methoxy-1-naphthylamine would be dissolved in a dry, inert solvent like dichloromethane and cooled to a low temperature (e.g., -78 °C). A solution of BBr₃ would be added dropwise, and the reaction mixture would be allowed to warm to room temperature and stirred until completion.

  • Work-up: The reaction is carefully quenched with water or methanol, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated to give 4-Amino-1-naphthol.

Step 3: Sulfonylation of 4-Amino-1-naphthol

  • Reaction: The amino group of 4-Amino-1-naphthol is reacted with a sulfonyl chloride to form a sulfonamide.

  • Reagents and Conditions: 4-Amino-1-naphthol would be dissolved in a solvent that also acts as a base, such as pyridine. The solution is cooled in an ice bath, and 4-bromobenzenesulfonyl chloride is added portion-wise. The reaction is then stirred at room temperature until the starting material is consumed.

  • Work-up: The reaction mixture is poured into ice-water, and the resulting precipitate, N-(4-hydroxy-1-naphthyl)-4-bromobenzenesulfonamide, is collected by filtration, washed with water, and dried.

Step 4: Thiolation and Coupling to form UMI-77

  • Reaction: A thiol-containing acetic acid moiety is introduced onto the naphthalene ring.

  • Reagents and Conditions: The precise conditions for this step are less straightforward from general procedures. It likely involves a reaction that introduces a sulfur nucleophile at the 2-position of the naphthol ring. This could potentially be achieved through a variety of methods, possibly involving a reaction with a thioglycolic acid derivative under specific conditions that favor substitution at the desired position.

Other Potential Research Applications

While the synthesis of UMI-77 is the most prominent use of this compound, other potential research applications have been suggested, though they are less extensively documented.

Photochemical Reactions

This compound can undergo photosubstitution reactions. For instance, irradiation in the presence of nucleophiles like amines can lead to the substitution of the methoxy group. However, detailed studies on the quantum yields and synthetic utility of these reactions for this specific compound are not widely available.

Use as a Fluorescent Probe

Naphthalene derivatives are often fluorescent. However, studies have shown that this compound itself exhibits very weak fluorescence with an extremely short excited-state lifetime, on the order of picoseconds. The nitro group acts as an efficient fluorescence quencher. Therefore, in its native form, it is not a suitable candidate for applications as a fluorescent probe. Modifications to its structure would be necessary to enhance its photophysical properties for such purposes.

Reactions with Organophosphorus Compounds

There are reports of reactions between this compound and organophosphorus reagents like dimethyl phosphite under basic conditions. These reactions can lead to the formation of diphosphorylated dihydronaphthalene and naphthalene derivatives. However, detailed experimental protocols and the exploration of the utility of the resulting products are limited in the available literature.

Conclusion

References

An In-depth Technical Guide to 1-Methoxy-4-nitronaphthalene: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of 1-Methoxy-4-nitronaphthalene. All quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis and derivatization are provided. This document also includes visualizations of its synthetic pathway and its relevance to the Mcl-1 signaling pathway in cancer drug discovery.

Chemical Structure and Identification

This compound is an aromatic organic compound featuring a naphthalene core substituted with a methoxy group at the 1-position and a nitro group at the 4-position.

Chemical Structure:

Caption: Chemical structure of this compound.

IdentifierValue
IUPAC Name This compound[1][2]
Synonyms 1-Nitro-4-methoxynaphthalene, methyl 4-nitronaphthyl ether[1][2]
CAS Number 4900-63-4[1][2]
Molecular Formula C₁₁H₉NO₃[1][2]
Molecular Weight 203.19 g/mol [1]
InChI InChI=1S/C11H9NO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3[1][2]
InChIKey YFJKGPRYPHFGQD-UHFFFAOYSA-N[1][2]
SMILES COc1ccc(--INVALID-LINK--=O)c2ccccc12

Physicochemical Properties

This compound is a yellow to orange crystalline powder at room temperature.[3] A summary of its key physical and chemical properties is presented below.

PropertyValue
Appearance Yellow to orange crystalline powder[3]
Melting Point 83-85 °C[4]
Boiling Point ~367.2 °C (estimated)
Density ~1.274 g/cm³ (estimated)[5]
Solubility Soluble in methanol and ethanol.
Storage Sealed in a dry environment at room temperature.[3]

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityAssignment
Data not available in search results
¹³C NMR Spectroscopy
Chemical Shift (δ) ppm
Data not available in search results[1]
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (methoxy)
~1600, ~1480Aromatic C=C stretch
~1520, ~1340Asymmetric and symmetric NO₂ stretch
~1270Aryl-O stretch (ether)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
203100[M]⁺
173~60[M-NO]⁺
158~40[M-NO₂]⁺
128~35[M-NO₂-CH₂O]⁺
115~50[C₉H₇]⁺

Synthesis and Reactivity

This compound is typically synthesized via the electrophilic nitration of 1-methoxynaphthalene. The methoxy group is an activating, ortho-, para-director, making the 4-position susceptible to nitration.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the nitration of naphthalene derivatives.[3][6][7]

Materials:

  • 1-Methoxynaphthalene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 1-methoxynaphthalene in glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into a beaker of ice water, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acid.

  • Recrystallize the crude product from ethanol to yield pure this compound as yellow needles.

G Start 1-Methoxynaphthalene in Glacial Acetic Acid Nitration Add HNO₃/H₂SO₄ (Nitrating Mixture) < 10 °C Start->Nitration Stirring Stir at 0 °C, then RT Nitration->Stirring Precipitation Pour into Ice Water Stirring->Precipitation Filtration Vacuum Filtration and Washing Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product This compound Recrystallization->Product Mcl1_Pathway cluster_Mcl1 Mcl-1 Function cluster_Apoptosis Apoptotic Cascade Mcl1 Mcl-1 Bak Bak Mcl1->Bak sequesters Bim Bim Mcl1->Bim sequesters Caspases Caspase Activation Bak->Caspases activates Bim->Bak activates UMI77 UMI-77 (derived from This compound) UMI77->Mcl1 inhibits Apoptosis Apoptosis Caspases->Apoptosis

References

Technical Guide: Physicochemical Properties of 1-Methoxy-4-nitronaphthalene (CAS 4900-63-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 1-Methoxy-4-nitronaphthalene, identified by CAS number 4900-63-4. The information is presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in drug development. This document also outlines general experimental protocols for the determination of key physicochemical properties.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: Identification and Structural Information
ParameterValueSource(s)
CAS Number 4900-63-4[1][2][3][4]
IUPAC Name This compound[4]
Synonyms 4-methoxy-1-nitro-naphthalene, Naphthalene, 1-methoxy-4-nitro-, 1-Nitro-4-methoxynaphthalene[2][3]
Molecular Formula C₁₁H₉NO₃[1][2][4]
Molecular Weight 203.19 g/mol [2][4]
Canonical SMILES COC1=CC=C(C2=CC=CC=C12)--INVALID-LINK--[O-]
InChI InChI=1S/C11H9NO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3[4]
Table 2: Physical and Chemical Properties
PropertyValueSource(s)
Melting Point 83-85 °C[1][2]
Boiling Point 367.2 °C at 760 mmHg[1][2]
Density 1.274 g/cm³[1][2]
Flash Point 178.3 °C[2]
Refractive Index 1.638[2]
LogP (Octanol/Water Partition Coefficient) 3.2798[2]
Polar Surface Area (PSA) 55.05 Ų[2]
Appearance Yellow Powder

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited above are outlined below. These are generalized protocols and may require optimization based on the specific equipment and laboratory conditions.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry, powdered this compound is placed in a capillary tube to a height of 2-3 mm.[3] The tube is then tapped gently to pack the sample at the bottom.

  • Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure substances, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner)

  • Mineral oil

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the small test tube. A capillary tube, with its sealed end up, is placed inside the test tube containing the sample.

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing mineral oil.[5]

  • Heating: The side arm of the Thiele tube is gently heated. This design promotes the circulation of the oil, ensuring uniform heating.

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the capillary tube.[5] The heat is then removed.

  • Measurement: The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[6] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Density Determination (Gas Pycnometry)

Density is the mass of a substance per unit volume. For a solid powder, gas pycnometry is a common and accurate method.

Apparatus:

  • Gas pycnometer

  • Analytical balance

  • Helium gas supply

Procedure:

  • Sample Preparation: A known mass of this compound is accurately weighed using an analytical balance.

  • Measurement: The weighed sample is placed in the sample chamber of the gas pycnometer. The instrument then purges the chamber with helium gas and measures the pressure change upon expansion of the gas into the sample chamber.

  • Calculation: By applying the gas laws, the instrument calculates the volume of the solid sample, excluding any pore volume. The density is then automatically calculated by dividing the mass of the sample by its measured volume.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like this compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Chemical Property & Purity Analysis cluster_3 Data Analysis and Reporting A Obtain Pure Sample of This compound B Drying and Grinding A->B C Melting Point Determination (Capillary Method) B->C D Boiling Point Determination (Thiele Tube Method) B->D E Density Measurement (Gas Pycnometry) B->E F Spectroscopic Analysis (e.g., NMR, IR, MS) B->F G Chromatographic Analysis (e.g., HPLC, GC) B->G H Data Compilation and Comparison with Literature C->H D->H E->H F->H G->H I Technical Report Generation H->I

Caption: General workflow for the physicochemical characterization of a solid compound.

References

An In-depth Technical Guide to the Synthesis of 1-Methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Methoxy-4-nitronaphthalene, a key intermediate in various chemical syntheses. This document details experimental protocols, quantitative data, and visual representations of the synthetic routes to facilitate its preparation and use in research and development.

Core Synthesis Pathways

This compound can be reliably synthesized through two primary methodologies: the direct electrophilic nitration of 1-methoxynaphthalene and the nucleophilic aromatic substitution (SNAr) of 1-chloro-4-nitronaphthalene. The choice of pathway may be dictated by the availability of starting materials, desired purity, and scalability of the reaction.

Pathway 1: Electrophilic Nitration of 1-Methoxynaphthalene

The direct nitration of 1-methoxynaphthalene is a common and effective method for the synthesis of this compound. The methoxy group at the C1 position is a strong activating and ortho, para-directing group, leading predominantly to the formation of the 4-nitro isomer, with the 2-nitro isomer as a minor byproduct.[1]

Experimental Protocol

A solution of 1-methoxynaphthalene (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane is cooled in an ice bath.[1] A nitrating mixture, typically consisting of concentrated nitric acid and a dehydrating agent like sulfuric acid or acetic anhydride, is added dropwise while maintaining a low temperature.[1] After the addition is complete, the reaction is stirred for a specified time and monitored by thin-layer chromatography (TLC). The reaction is then quenched by pouring it into ice water.[1] The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like methanol or ethanol to yield yellow needles.

Logical Workflow for Nitration

nitration_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 1-methoxynaphthalene in solvent cool Cool solution in ice bath start->cool add_nitrating_mix Add nitrating mixture dropwise cool->add_nitrating_mix prep_nitrating_mix Prepare nitrating mixture (HNO3/H2SO4) stir Stir at low temperature add_nitrating_mix->stir monitor Monitor by TLC stir->monitor quench Quench with ice water monitor->quench filter Filter crude product quench->filter wash Wash with water filter->wash recrystallize Recrystallize from ethanol/methanol wash->recrystallize product This compound recrystallize->product

Figure 1: Experimental workflow for the nitration of 1-methoxynaphthalene.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative route to this compound involves the nucleophilic aromatic substitution of 1-chloro-4-nitronaphthalene with a methoxide source, typically sodium methoxide. The electron-withdrawing nitro group at the C4 position activates the naphthalene ring towards nucleophilic attack, facilitating the displacement of the chloro group at the C1 position.

Experimental Protocol

To a solution of 1-chloro-4-nitronaphthalene in anhydrous methanol, a solution of sodium methoxide in methanol is added. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed with water, and purified by recrystallization to afford this compound.

Signaling Pathway for SNAr

snar_pathway reactant 1-Chloro-4-nitronaphthalene intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack nucleophile Sodium Methoxide (NaOMe) product This compound intermediate->product Elimination of Leaving Group leaving_group Chloride Ion (Cl-) intermediate->leaving_group

Figure 2: Signaling pathway for the SNAr synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product, this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
1-MethoxynaphthaleneC₁₁H₁₀O158.20Colorless to light yellow liquid
1-Chloro-4-nitronaphthaleneC₁₀H₆ClNO₂207.61Yellow solid
This compound C₁₁H₉NO₃ 203.19 Yellow to orange crystalline powder
Spectroscopic Data for this compound
¹H NMR (CDCl₃, ppm) Aromatic Protons (multiplets, ~7.0-8.5 ppm), Methoxy Protons (singlet, ~4.0 ppm)
¹³C NMR (CDCl₃, ppm) Aromatic Carbons (~105-155 ppm), Methoxy Carbon (~56 ppm)
FTIR (cm⁻¹) ~1520 & 1340 (NO₂ stretch), ~1270 (C-O-C stretch), ~3100-3000 (Aromatic C-H stretch)
Mass Spectrometry (m/z) 203 (M⁺)

References

An In-depth Technical Guide to 1-Methoxy-4-nitronaphthalene: Properties, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Methoxy-4-nitronaphthalene, a key intermediate in synthetic organic chemistry. The document details experimental protocols for its synthesis and characterization, including spectroscopic analysis. Furthermore, it elucidates the role of this compound as a crucial reagent in the synthesis of the novel Mcl-1 inhibitor, UMI-77, highlighting its significance in the field of cancer drug development. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using Graphviz diagrams.

Core Properties of this compound

This compound is a nitrated derivative of 1-methoxynaphthalene. Its chemical structure and key properties are summarized in the tables below.

Identifier Value
IUPAC Name This compound
Synonyms 1-Nitro-4-methoxynaphthalene, methyl 4-nitronaphthyl ether
CAS Number 4900-63-4
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
InChI InChI=1S/C11H9NO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3
InChIKey YFJKGPRYPHFGQD-UHFFFAOYSA-N
SMILES COc1ccc(--INVALID-LINK--=O)c2ccccc12
Physical Property Value
Appearance Yellow to orange crystalline powder
Melting Point 83-85 °C
Boiling Point 367.2 °C at 760 mmHg
Density 1.274 g/cm³

Experimental Protocols

Synthesis of this compound via Nitration

The synthesis of this compound is typically achieved through the electrophilic nitration of 1-methoxynaphthalene. The methoxy group is an activating, ortho-, para-directing group, leading to the formation of both 1-methoxy-2-nitronaphthalene and the desired this compound.

Materials:

  • 1-methoxynaphthalene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Dichloromethane or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-methoxynaphthalene (1 equivalent) in a minimal amount of a suitable solvent like acetic acid or dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the solution while maintaining the low temperature.

  • In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, also in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1-methoxynaphthalene over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • The crude product, a mixture of isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to isolate the this compound isomer.

Characterization Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024-4096 (depending on concentration).

    • Relaxation Delay: 2 seconds.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet-forming die and apply pressure (8-10 tons) to form a transparent or translucent pellet.

Spectral Acquisition:

  • Instrument: FTIR spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample chamber.

    • Place the KBr pellet in the sample holder.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Data Acquisition (Electron Ionization - EI for GC-MS):

  • Ionization Mode: Electron Ionization (EI).

  • Analyzer: Quadrupole or Time-of-Flight (TOF).

  • The resulting mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used to confirm the structure.

Application in Drug Discovery: Synthesis of UMI-77

This compound is a key starting material in the synthesis of UMI-77, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). Mcl-1 is overexpressed in various cancers and plays a crucial role in tumor cell survival.

The synthesis of UMI-77 from this compound involves a multi-step process. A simplified logical workflow illustrating the initial steps is provided below.

G cluster_synthesis Logical Workflow: Synthesis of UMI-77 Precursor A This compound B Reduction of Nitro Group A->B e.g., Catalytic Hydrogenation (H₂, Pd/C) or Metal/Acid Reduction (SnCl₂, HCl) C 4-Methoxy-1-naphthylamine B->C D Further Synthetic Steps C->D Coupling and modification reactions E UMI-77 (Mcl-1 Inhibitor) D->E G cluster_moa Signaling Pathway: Mechanism of Action of UMI-77 UMI77 UMI-77 Mcl1 Mcl-1 (Anti-apoptotic) UMI77->Mcl1 Binds to BH3 groove BakBax Bak / Bax (Pro-apoptotic) Mcl1->BakBax Inhibits Apoptosis Apoptosis (Cell Death) BakBax->Apoptosis Induces

References

A Technical Guide to the Solubility of 1-Methoxy-4-nitronaphthalene in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the solubility characteristics of 1-methoxy-4-nitronaphthalene, a key intermediate in chemical synthesis.[1] Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data presentation to offer a foundational understanding of the physicochemical principles governing the dissolution of this compound. In the absence of extensive published quantitative data, this guide establishes a predictive framework based on structural analogy and provides robust, self-validating experimental protocols for in-lab determination.

Introduction: Understanding this compound

This compound (CAS No. 4900-63-4) is a yellow to orange crystalline solid with a melting point of 83-85 °C.[1][2] Its molecular structure, comprising a naphthalene core functionalized with a methoxy group and a nitro group, dictates its solubility behavior. The large, bicyclic aromatic system of naphthalene is inherently nonpolar, while the nitro group is strongly electron-withdrawing and polar. The methoxy group adds a degree of moderate polarity. This combination of functional groups suggests a nuanced solubility profile, where the principle of "like dissolves like" is paramount.

The compound's utility as a reagent in the synthesis of advanced chemical entities, including potential anticancer agents, underscores the importance of understanding its solubility for reaction setup, purification, and formulation.[1][3]

Predicted Solubility Profile

Based on its molecular structure and the known solubility of related compounds such as naphthalene and nitrobenzene, a qualitative solubility profile for this compound can be predicted. Naphthalene, a nonpolar hydrocarbon, is known to be soluble in various organic solvents but insoluble in water.[4][5] Conversely, nitrobenzene, while possessing a polar nitro group, exhibits low solubility in water but is miscible with many organic solvents.[6]

This compound is therefore expected to be:

  • Sparingly soluble to insoluble in water and other highly polar, protic solvents. The large nonpolar surface area of the naphthalene ring system will likely dominate its interaction with water. A calculated log10 of water solubility of -4.36 supports this prediction of very low aqueous solubility.[7]

  • Soluble in a range of common organic solvents. Its solubility is anticipated to be highest in solvents that can effectively interact with both the aromatic system and the polar functional groups.

The following table categorizes common laboratory solvents and predicts the solubility of this compound.

Solvent CategoryExamplesPredicted SolubilityRationale
Nonpolar Hexane, Cyclohexane, TolueneModerate to GoodThe nonpolar solvent will effectively solvate the large naphthalene core through van der Waals forces.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good to ExcellentThese solvents possess dipoles that can interact favorably with the polar nitro and methoxy groups, while their organic nature allows for solvation of the aromatic rings.
Polar Protic Methanol, Ethanol, IsopropanolSparingly to ModerateThe ability to recrystallize this compound from methanol and ethanol suggests some solubility.[1][8] However, the hydrogen bonding of these solvents may not be as effective at solvating the entire molecule as polar aprotic solvents.
Highly Polar Protic WaterVery Low / InsolubleThe hydrophobic nature of the large aromatic system is the dominant factor, leading to poor solvation by water molecules.[7]

Experimental Determination of Solubility: A Standardized Protocol

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following method is a self-validating system for determining the equilibrium solubility of this compound in a solvent of interest.

Materials and Equipment
  • This compound (analytical grade)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent in a vial B Seal vials tightly A->B C Place vials in a thermostatically controlled shaker at a set temperature (e.g., 25°C) B->C D Agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium C->D E Allow undissolved solid to settle D->E F Centrifuge the vials to ensure complete separation of solid and liquid phases E->F G Carefully withdraw a known volume of the supernatant F->G H Filter the supernatant through a syringe filter G->H I Dilute the filtered solution with a known volume of a suitable solvent H->I J Analyze the diluted solution by HPLC or UV-Vis spectrophotometry I->J K Calculate the concentration based on a pre-established calibration curve J->K

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: To a series of vials, add a pre-weighed excess amount of this compound. The excess is crucial to ensure that the resulting solution is saturated. Add a precise volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a period of 24 to 48 hours. This duration should be sufficient to reach a thermodynamic equilibrium between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle. For a more complete separation, centrifuge the vials.

  • Sample Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant.

    • Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the determined concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: The solubility of solids in liquids generally increases with temperature.[4] Therefore, for applications requiring higher concentrations, heating the solvent may be beneficial.

  • Solvent Polarity: As discussed, the polarity of the solvent is a critical determinant. A systematic approach to solvent selection based on polarity can optimize dissolution.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.

Logical Relationships in Solubility

The interplay between the solute's structure and the solvent's properties can be visualized as follows:

G cluster_solvent Solvent Properties cluster_solubility Solubility Outcome solute This compound Nonpolar Naphthalene Core Polar Nitro Group Moderately Polar Methoxy Group nonpolar Nonpolar (e.g., Toluene) solute:f0->nonpolar Favorable van der Waals Interactions polar_aprotic Polar Aprotic (e.g., Acetone, THF) solute:f1->polar_aprotic Favorable Dipole-Dipole Interactions solute:f2->polar_aprotic polar_protic Polar Protic (e.g., Ethanol) solute:f1->polar_protic Competing Interactions solute:f2->polar_protic good_sol Good Solubility nonpolar->good_sol polar_aprotic->good_sol mod_sol Moderate Solubility polar_protic->mod_sol low_sol Low Solubility

Caption: Solute-solvent interactions and solubility.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, a strong predictive understanding can be derived from its chemical structure and the properties of analogous compounds. This guide provides a scientifically grounded framework for predicting its solubility in common laboratory solvents and offers a detailed, robust protocol for its experimental determination. By applying the principles and methodologies outlined herein, researchers can confidently handle and utilize this compound in a variety of scientific applications.

References

The Methoxy Group as a Potent Activator in Naphthalene Ring Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The naphthalene ring system, a fundamental bicyclic aromatic hydrocarbon, is a cornerstone in the synthesis of a myriad of organic compounds, from pharmaceuticals to dyes and polymers. Its reactivity in electrophilic aromatic substitution (EAS) is inherently greater than that of benzene, a consequence of its higher electron density and the ability to form more stable carbocation intermediates where the aromaticity of one ring is preserved during electrophilic attack.[1] The introduction of a substituent onto the naphthalene core profoundly influences this reactivity. This technical guide provides an in-depth examination of the role of the methoxy group (-OCH₃) as a powerful activating substituent, detailing its electronic effects, its influence on regioselectivity, and its practical application in key synthetic transformations.

The Electronic Influence of the Methoxy Group

The methoxy group's effect on the naphthalene ring is a classic example of the interplay between inductive and resonance effects.

  • Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a slight withdrawal of electron density from the naphthalene ring through the sigma bond. This effect is distance-dependent and deactivating.

  • Resonance Effect (+R): The lone pairs on the oxygen atom are delocalized into the aromatic π-system.[1] This donation of electron density is a powerful activating influence that significantly increases the nucleophilicity of the naphthalene ring.[1]

The resonance effect is overwhelmingly dominant, making the methoxy group a strong activating group that renders the ring much more susceptible to electrophilic attack than unsubstituted naphthalene.[2][3]

Caption: The dominant +R effect of the methoxy group.

Regioselectivity: Directing the Electrophilic Attack

The position of the methoxy group on the naphthalene core dictates the regiochemical outcome of electrophilic substitution. This is governed by the relative stability of the resulting carbocation intermediates, known as arenium ions or sigma complexes.

1-Methoxynaphthalene

In 1-methoxynaphthalene, the methoxy group strongly activates the ring, directing incoming electrophiles primarily to the C4 (para) and C2 (ortho) positions.[1][2] Substitution at the C4 position is generally predominant. This preference is attributed to the effective resonance stabilization of the intermediate carbocation, where one of the resonance structures involves the lone pair of the oxygen atom directly stabilizing the positive charge, and reduced steric hindrance compared to the C2 position.[1] Attack at the C5 (peri) position can also be observed in some cases.[2]

Arenium_Ion_Stabilization Stabilization of the arenium ion in C4 attack on 1-methoxynaphthalene. cluster_start Stabilization of the arenium ion in C4 attack on 1-methoxynaphthalene. cluster_intermediate Resonance-Stabilized Arenium Ion cluster_end Stabilization of the arenium ion in C4 attack on 1-methoxynaphthalene. 1-Methoxynaphthalene 1-Methoxynaphthalene Electrophile (E+) Electrophile (E+) struct1 Intermediate 1 struct2 Intermediate 2 struct1->struct2 struct3 Special Contributor Oxygen lone pair delocalizes to stabilize charge struct2->struct3 C4-Substituted Product C4-Substituted Product struct3->C4-Substituted Product - H⁺

Caption: Arenium ion stabilization for C4 attack on 1-methoxynaphthalene.

2-Methoxynaphthalene

2-Methoxynaphthalene presents a more complex scenario where the outcome of electrophilic substitution is highly dependent on reaction conditions, showcasing a classic case of kinetic versus thermodynamic control.[2]

  • Kinetic Control: At lower temperatures and shorter reaction times, attack is favored at the C1 position (ortho). This position is electronically activated and proximate to the methoxy group, leading to a lower activation energy for the reaction.[2][4]

  • Thermodynamic Control: At higher temperatures or with longer reaction times, the more thermodynamically stable C6-substituted product (para-like) is favored.[2][4] Although the C1 position is kinetically preferred, it is also more sterically hindered. Under conditions that allow for equilibrium, the reaction can reverse, and the more stable, less sterically hindered C6 isomer becomes the major product.[2]

G Kinetic vs. Thermodynamic control in the acylation of 2-methoxynaphthalene. Reactant 2-Methoxynaphthalene + Acylium Ion Kinetic 1-Acetyl-2-methoxynaphthalene (Kinetic Product) Reactant->Kinetic Low Temp. (Fast, Reversible) Thermo 2-Acetyl-6-methoxynaphthalene (Thermodynamic Product) Reactant->Thermo High Temp. (Slow, Irreversible) Kinetic->Reactant Re-dissociation Kinetic->Thermo Rearrangement (via equilibrium)

Caption: Kinetic vs. thermodynamic pathways for 2-methoxynaphthalene.

Data Presentation: Quantitative Comparison of Reactivity

The regioselectivity of these reactions has been quantified under various experimental conditions. The Friedel-Crafts acylation of 2-methoxynaphthalene (2-MN) serves as an excellent example of how catalysts and solvents can be tuned to favor one isomer over another.

Table 1: Regioselectivity in the Friedel-Crafts Acylation of 2-Methoxynaphthalene.

Catalyst Acylating Agent Solvent Temp. (°C) 2-MN Conversion (%) Selectivity to 1-acetyl isomer (%) Selectivity to 6-acetyl isomer (%)
AlCl₃ Acetyl Chloride Nitrobenzene 10-13 High Low (3-10%) High
H₃PW₁₂O₄₀ Acetic Anhydride [BPy]BF₄ (Ionic Liquid) 120 70.4 96.4 Low
H-MOR Zeolite Acetic Anhydride Acetic Acid - 82 14 86
H-beta Zeolite Acetyl Chloride Sulfolane 150 ~35-40 Low ~90

(Data sourced from BenchChem)[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the nitration of 1-methoxynaphthalene and the thermodynamically controlled acylation of 2-methoxynaphthalene.

Protocol 1: Nitration of 1-Methoxynaphthalene

This protocol is designed to favor mono-nitration at the C4 position.

  • Materials: 1-Methoxynaphthalene, concentrated nitric acid, concentrated sulfuric acid, acetic acid, ice.

  • Reaction Setup: Place 1-methoxynaphthalene (e.g., 50 mmol) in a flask with a magnetic stirrer and dissolve it in glacial acetic acid. Cool the flask to 0 °C in an ice bath.[1]

  • Procedure:

    • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.071 mol) to concentrated sulfuric acid (e.g., 3.0 mL) in a flask cooled in an ice bath.[1]

    • Add the chilled nitrating mixture dropwise to the 1-methoxynaphthalene solution over 30 minutes, ensuring the reaction temperature is maintained below 5 °C.[1]

    • After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes.

    • Allow the reaction to warm to room temperature and stir for another hour.[1]

  • Workup and Purification:

    • Pour the reaction mixture over crushed ice and water.

    • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

    • Purify the crude product (primarily 1-methoxy-4-nitronaphthalene) by recrystallization from ethanol or by column chromatography.[1]

Protocol 2: Synthesis of 2-Acetyl-6-methoxynaphthalene (Thermodynamic Control)

This protocol uses aluminum chloride in nitrobenzene to favor the formation of the thermodynamically stable 6-acetyl isomer.[4][5]

  • Materials: 2-Methoxynaphthalene, anhydrous aluminum chloride (AlCl₃), acetyl chloride, nitrobenzene, crushed ice, concentrated HCl, chloroform, methanol.

  • Reaction Setup: In a flask equipped with a stirrer and dropping funnel, dissolve anhydrous AlCl₃ (e.g., 0.32 mol) in dry nitrobenzene (e.g., 200 mL). Add finely ground 2-methoxynaphthalene (e.g., 0.250 mol) to the solution.[4]

  • Procedure:

    • Cool the stirred solution to approximately 5 °C using an ice bath.[5]

    • Add acetyl chloride (e.g., 0.32 mol) dropwise over 15-20 minutes, maintaining the temperature between 10.5 °C and 13 °C.[5]

    • Remove the ice bath and allow the mixture to stand at room temperature for at least 12 hours to ensure the reaction reaches thermodynamic equilibrium.[4][5]

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and pour it slowly with vigorous stirring into a beaker containing crushed ice (e.g., 200 g) and concentrated HCl (e.g., 100 mL).[5]

    • Transfer the mixture to a separatory funnel with chloroform (e.g., 50 mL). Separate the organic layer and wash it three times with water.[5]

    • Remove the nitrobenzene and chloroform from the organic layer via steam distillation.[4][5]

    • Dissolve the solid residue in chloroform, dry over anhydrous magnesium sulfate, filter, and remove the solvent on a rotary evaporator.[5]

    • Recrystallize the crude solid from methanol to yield pure 2-acetyl-6-methoxynaphthalene.[5]

Experimental_Workflow General laboratory workflow for electrophilic aromatic substitution. Setup 1. Reaction Setup (Substrate, Solvent, Catalyst) Cooling 2. Temperature Control (e.g., Ice Bath) Setup->Cooling Addition 3. Reagent Addition (Dropwise, Controlled Temp) Cooling->Addition Reaction 4. Reaction Monitoring (TLC, GC) Addition->Reaction Quench 5. Quenching (e.g., Ice, Bicarbonate) Reaction->Quench Workup 6. Workup (Extraction, Washing) Quench->Workup Purification 7. Purification (Recrystallization, Chromatography) Workup->Purification

Caption: General laboratory workflow for electrophilic aromatic substitution.

Conclusion

The methoxy group is a potent activating ortho-, para-directing substituent in the chemistry of the naphthalene ring. Its strong electron-donating resonance effect significantly enhances the rate of electrophilic aromatic substitution compared to the parent naphthalene. The regioselectivity is predictable for 1-methoxynaphthalene, favoring substitution at the C4 position, making it a valuable building block in organic synthesis.[1] For 2-methoxynaphthalene, the regioselectivity is a nuanced interplay of kinetic and thermodynamic factors, which can be expertly manipulated by the choice of reaction conditions to yield specific isomers.[2] A thorough understanding of these principles is essential for researchers and drug development professionals aiming to construct complex, functionalized naphthalene derivatives.

References

1-Methoxy-4-nitronaphthalene: A Versatile Building Block for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Methoxy-4-nitronaphthalene is a highly functionalized aromatic compound that serves as a pivotal intermediate in a multitude of synthetic applications. Its unique electronic properties, stemming from the presence of both an electron-donating methoxy group and a powerful electron-withdrawing nitro group on the naphthalene scaffold, render it a versatile building block. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, reactivity, and key applications of this compound, with a particular focus on its utility in medicinal chemistry and dye synthesis. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers and drug development professionals in leveraging this valuable compound.

Physicochemical and Spectroscopic Properties

This compound is a yellow to orange crystalline solid at room temperature.[1][2] Its core physical and chemical characteristics are summarized below, providing essential data for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 4900-63-4[3][4][5]
Molecular Formula C₁₁H₉NO₃[4][6]
Molecular Weight 203.19 g/mol [3][4][6]
Melting Point 83-85 °C[2][3][6]
Boiling Point 367.2 °C at 760 mmHg[6]
Appearance Yellow to orange crystalline powder[1][2]
Density 1.274 g/cm³[6]
Solubility Soluble in methanol and ethanol[1][2]
Storage Sealed in a dry place at room temperature[1][2]

Table 2: Spectroscopic Data for this compound

SpectroscopyKey FeaturesReferences
Mass Spec (EI) Molecular Ion (M⁺) at m/z 203.1941[7]
Infrared (IR) Strong absorptions around 1518 cm⁻¹ and 1340 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group.[8]
¹H NMR Aromatic protons exhibit complex splitting patterns in the range of 7.0-8.5 ppm. The methoxy group protons appear as a singlet around 4.0 ppm.[9]
¹³C NMR Aromatic carbons appear in the range of 100-150 ppm. The methoxy carbon appears around 55-60 ppm.[9]

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 1-methoxynaphthalene. The methoxy group is an activating, ortho-, para-directing group, leading to the formation of this compound as the major product under controlled conditions.

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification SM1 1-Methoxynaphthalene P1 Combine Starting Materials at 0-5 °C SM1->P1 SM2 Nitrating Mixture (HNO₃ + H₂SO₄) SM2->P1 P2 Stir at Low Temp, then Warm to RT P1->P2 W1 Pour onto Ice (Precipitation) P2->W1 W2 Vacuum Filtration W1->W2 W3 Recrystallization (from MeOH or EtOH) W2->W3 Product This compound W3->Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Nitration of 1-Methoxynaphthalene[10]
  • Reagent Preparation : In a flask, dissolve 10 g (0.063 mol) of 1-methoxynaphthalene in a minimal amount of a suitable solvent like acetic acid and cool the solution in an ice-salt bath to maintain a temperature between 0 and -5 °C.

  • Nitrating Mixture : Separately, prepare the nitrating mixture by slowly adding 3.0 mL (0.071 mol) of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid in a flask cooled in an ice bath.

  • Reaction : Add the chilled nitrating mixture dropwise to the stirred 1-methoxynaphthalene solution over a period of 30 minutes. It is critical to maintain the reaction temperature below 5 °C to prevent over-nitration and side product formation.

  • Stirring : After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes. Subsequently, allow the mixture to warm to room temperature and stir for another hour to ensure the reaction goes to completion.

  • Workup : Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. A solid precipitate of crude this compound will form.

  • Isolation and Purification : Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The crude product can be purified by recrystallization from methanol or ethanol to yield yellow needles.[1][2]

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile intermediate. The nitro group can be readily reduced to an amine, while also activating the naphthalene ring for nucleophilic aromatic substitution.

G cluster_reduction Reduction cluster_substitution Nucleophilic Aromatic Substitution (SNAr) cluster_photosubstitution Photosubstitution A This compound B 4-Methoxy-1-naphthylamine A->B Reduction (e.g., SnCl₂, H₂/Pd-C) C 1-Substituted-4-nitronaphthalene (e.g., Amino, Alkoxy) A->C Nucleophile (Nu⁻) (e.g., R₂NH) D Dual Pathways: Displacement of -OCH₃ or -NO₂ A->D hv, Nucleophile (e.g., CN⁻, RNH₂)

Caption: Key reaction pathways of this compound.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is one of the most important transformations of this compound.[10] This yields 4-methoxy-1-naphthylamine, a crucial precursor for pharmaceuticals and azo dyes.

General Experimental Protocol: Reduction to 4-Methoxy-1-naphthylamine

  • Setup : In a round-bottom flask, suspend this compound in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition : Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or perform catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst.

  • Reaction : The mixture is typically heated under reflux or stirred at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Workup : If using SnCl₂, the reaction is quenched, and the pH is adjusted with a base (e.g., NaOH) to precipitate tin salts and liberate the free amine. The product is then extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • Purification : The resulting 4-methoxy-1-naphthylamine can be purified by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the naphthalene ring, particularly at the ortho and para positions, facilitating nucleophilic aromatic substitution (SNAr).[11] In this compound, the methoxy group at the C1 position can be displaced by various nucleophiles.

General Experimental Protocol: SNAr with Amines [9]

  • Setup : Dissolve this compound in a suitable polar aprotic solvent like DMF or DMSO in a sealed reaction vessel.

  • Reagent Addition : Add an excess of the desired primary or secondary amine nucleophile to the solution.

  • Reaction : Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC.

  • Workup : After cooling, pour the reaction mixture into water to precipitate the crude product.

  • Isolation and Purification : Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the corresponding N-substituted-4-nitronaphthalen-1-amine.

Photosubstitution Reactions

This compound exhibits interesting photochemical behavior.[9][12] Upon irradiation in the presence of nucleophiles, it can undergo substitution of either the methoxy group or the nitro group, depending on the nature of the nucleophile. For instance, reaction with cyanide ions tends to displace the nitro group, whereas reaction with primary amines often leads to the replacement of the methoxy group.[9]

Applications as a Versatile Building Block

In Pharmaceutical and Medicinal Chemistry

This compound is a key starting material for the synthesis of biologically active molecules. Notably, it is a documented reagent in the synthesis of UMI-77, a potent and specific small-molecule inhibitor of the anti-apoptotic protein Mcl-1, which has shown efficacy in attenuating pancreatic cancer cell growth.[2][6][13]

G A 1-Methoxy-4- nitronaphthalene B 4-Methoxy-1- naphthylamine A->B Reduction C Intermediate Scaffolds B->C Further Synthesis D UMI-77 (Mcl-1 Inhibitor) C->D Final Steps

Caption: Role in the synthesis of the anticancer agent UMI-77.

The core structure derived from this building block, 1-amino-4-methoxynaphthalene, serves as a versatile scaffold in drug discovery programs targeting various diseases.[14]

In Dye Synthesis

While 1-methoxynaphthalene itself is a known coupling component for azo dyes, the derivative obtained from this compound is of greater importance.[15] The reduction product, 4-methoxy-1-naphthylamine, is a valuable diazo component precursor or coupling agent. After diazotization, it can be coupled with various aromatic compounds (like phenols or anilines) to produce a wide range of azo dyes with colors typically ranging from yellow to red.

Safety and Handling

This compound is classified as an irritant.[1][3] It may cause skin, eye, and respiratory tract irritation.[1][6]

  • Hazard Codes : Xi (Irritant)[6][13]

  • Risk Statements : R36/37/38 (Irritating to eyes, respiratory system, and skin)[6]

  • Safety Statements : S24/25 (Avoid contact with skin and eyes)[6]

  • Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection.[3][16] Handle in a well-ventilated area or fume hood.

The compound is stable under normal temperatures and pressures. However, it should be kept away from strong oxidizing agents.[6]

Conclusion

This compound is a strategically important organic building block whose value is defined by the versatile reactivity of its two functional groups. The ability to selectively transform the nitro group via reduction or to utilize its activating effect in nucleophilic aromatic substitution provides synthetic chemists with multiple pathways to complex molecular targets. Its demonstrated utility in the synthesis of advanced pharmaceutical agents like Mcl-1 inhibitors underscores its significance in modern drug discovery and development. This guide provides the foundational data and protocols to facilitate its effective application in research and industrial settings.

References

The Evolving Role of 1-Methoxy-4-nitronaphthalene in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-4-nitronaphthalene, a substituted naphthalene derivative, has emerged as a significant scaffold in medicinal chemistry. While its direct therapeutic applications are not established, its true potential lies in its role as a key intermediate in the synthesis of potent and selective bioactive molecules. This technical guide provides an in-depth exploration of the applications of this compound, with a primary focus on its utilization in the development of the promising anti-cancer agent, UMI-77. We will delve into the quantitative biological data, detailed experimental protocols, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field of drug discovery and development.

Core Application: Synthesis of the Mcl-1 Inhibitor UMI-77

The most prominent application of this compound in medicinal chemistry is its use as a starting material for the synthesis of UMI-77. UMI-77 is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1] Mcl-1 is a critical survival factor for many cancer cells, making it an attractive therapeutic target. The overexpression of Mcl-1 is associated with tumor progression and resistance to conventional cancer therapies.

Biological Activity of UMI-77

UMI-77 exerts its anti-cancer effects by binding to the BH3-binding groove of Mcl-1, thereby preventing its interaction with pro-apoptotic proteins like Bax and Bak. This disruption of the Mcl-1/pro-apoptotic protein complex unleashes the apoptotic cascade, leading to cancer cell death. The biological activity of UMI-77 has been characterized through various in vitro and in vivo studies, with key quantitative data summarized in the table below.

ParameterValueCell Line/SystemReference
Binding Affinity (Ki) for Mcl-1 490 nMCell-free assay[1]
IC50 (Mcl-1 Inhibition) 0.31 µMCell-free assay
IC50 (Cell Growth Inhibition) 3.4 µMBxPC-3 (Pancreatic Cancer)[1]
4.4 µMPanc-1 (Pancreatic Cancer)[1]
12.5 µMMiaPaCa-2 (Pancreatic Cancer)[1]
16.1 µMAsPC-1 (Pancreatic Cancer)[1]
In Vivo Efficacy Tumor growth inhibitionBxPC-3 xenograft model[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of UMI-77, starting from this compound.

Synthesis of UMI-77 from this compound

Step 1: Reduction of the Nitro Group

The initial step involves the reduction of the nitro group of this compound to an amino group, yielding 1-Methoxy-4-aminonaphthalene.

  • Reagents: this compound, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol, Water.

  • Procedure:

    • To a stirred solution of this compound in a mixture of ethanol and water, add iron powder and ammonium chloride.

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-Methoxy-4-aminonaphthalene.

    • Purify the product by column chromatography on silica gel.

Step 2: Sulfonamide Formation

The resulting aminonaphthalene is then reacted with a sulfonyl chloride to form the sulfonamide linkage present in UMI-77.

  • Reagents: 1-Methoxy-4-aminonaphthalene, 2,4-dichloro-5-sulfamoylbenzoic acid, Thionyl Chloride (SOCl₂), Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Activate the carboxylic acid of 2,4-dichloro-5-sulfamoylbenzoic acid by converting it to the corresponding acid chloride using thionyl chloride.

    • In a separate flask, dissolve 1-Methoxy-4-aminonaphthalene in dichloromethane and add pyridine.

    • Slowly add the freshly prepared acid chloride to the solution of the aminonaphthalene at 0°C.

    • Allow the reaction to stir at room temperature overnight.

    • Wash the reaction mixture with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield UMI-77.

Mcl-1 Fluorescence Polarization Assay

This assay is used to determine the binding affinity of UMI-77 to the Mcl-1 protein.

  • Principle: A fluorescently labeled peptide that binds to the BH3-binding groove of Mcl-1 is used. In its unbound state, the small peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Mcl-1 protein, its tumbling is restricted, leading to a high fluorescence polarization signal. A test compound that competes with the fluorescent peptide for binding to Mcl-1 will cause a decrease in the fluorescence polarization signal.

  • Materials:

    • Recombinant human Mcl-1 protein

    • Fluorescently labeled BH3 peptide (e.g., FITC-Bim)

    • UMI-77 or other test compounds

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

    • 384-well black plates

    • Plate reader with fluorescence polarization capabilities

  • Procedure:

    • Prepare serial dilutions of UMI-77 in DMSO.

    • In a 384-well plate, add the assay buffer.

    • Add the fluorescently labeled BH3 peptide to a final concentration in the low nanomolar range.

    • Add the Mcl-1 protein to a concentration that results in a significant polarization shift upon peptide binding.

    • Add the serially diluted UMI-77 or DMSO control to the wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence polarization using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the UMI-77 concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of UMI-77 on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Pancreatic cancer cell lines (e.g., BxPC-3, Panc-1)

    • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

    • UMI-77

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of UMI-77 in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of UMI-77. Include a vehicle control (DMSO).

    • Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

    • Visually confirm the formation of purple formazan crystals.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of UMI-77 relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway of Mcl-1 Inhibition

Mcl1_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Promotes release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates UMI77 UMI-77 UMI77->Mcl1 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Signaling pathway of Mcl-1 inhibition by UMI-77 leading to apoptosis.

Experimental Workflow for Mcl-1 Inhibitor Evaluation

Mcl1_Inhibitor_Workflow Start Start: Candidate Compound (e.g., UMI-77) FP_Assay Fluorescence Polarization Assay (Determine Ki for Mcl-1) Start->FP_Assay Cell_Viability Cell Viability Assays (e.g., MTT, determine IC50) FP_Assay->Cell_Viability Potent Binders Apoptosis_Assay Apoptosis Assays (e.g., Caspase activation, Annexin V) Cell_Viability->Apoptosis_Assay Cytotoxic Compounds In_Vivo In Vivo Xenograft Studies (Evaluate anti-tumor efficacy) Apoptosis_Assay->In_Vivo Apoptosis Inducers End End: Lead Candidate In_Vivo->End Efficacious in vivo

Caption: Experimental workflow for the evaluation of a potential Mcl-1 inhibitor.

Drug Discovery Workflow for Mcl-1 Inhibitors

Drug_Discovery_Workflow Target_ID Target Identification & Validation Mcl-1 as an anti-cancer target HTS High-Throughput Screening Identify initial hits Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization Synthesis of analogs (e.g., UMI-77 from this compound scaffold) HTS->Hit_to_Lead Preclinical Preclinical Development In vitro and in vivo studies Hit_to_Lead->Preclinical Clinical Clinical Trials Phase I, II, III Preclinical->Clinical

Caption: Logical workflow for the discovery and development of Mcl-1 inhibitors.

Conclusion

This compound serves as a valuable and versatile building block in medicinal chemistry, with its utility prominently demonstrated in the synthesis of the Mcl-1 inhibitor, UMI-77. The data and protocols presented in this guide underscore the potential of targeting Mcl-1 for cancer therapy and provide a framework for the discovery and evaluation of new inhibitors based on the nitronaphthalene scaffold. Further exploration of derivatives of this compound may lead to the development of next-generation therapeutics with improved efficacy and pharmacological properties. This technical guide aims to equip researchers with the foundational knowledge and practical methodologies to advance research in this promising area of drug discovery.

References

In-Depth Technical Guide: Toxicological and Safety Information for 1-Methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive search of available scientific literature and toxicological databases, it has been determined that detailed toxicological studies specifically for 1-Methoxy-4-nitronaphthalene (CAS No. 4900-63-4) are not publicly available. The toxicological properties of this specific chemical have not been fully investigated. This guide, therefore, summarizes the available safety information and provides context based on related chemical structures. All information herein should be treated with caution, and any handling of this chemical should be conducted with the assumption that it is hazardous.

Chemical and Physical Properties

This compound is a yellow to orange crystalline powder.

PropertyValueReference
CAS Number 4900-63-4
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Appearance Yellow to orange crystalline powder
Storage Temperature Room Temperature, Sealed in dry conditions

Hazard Identification and Classification

According to available Safety Data Sheets (SDS), this compound is classified as an irritant.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation

Source: Guidechem

GHS Pictogram:

alt text

Signal Word: Warning

Precautionary Statements: Users should wash thoroughly after handling, wear protective gloves, clothing, and eye/face protection, and use only in well-ventilated areas. In case of skin contact, wash with plenty of water. If skin irritation occurs, seek medical advice. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, get medical attention. If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Toxicological Data

There is no publicly available quantitative toxicological data, such as LD50, NOAEL, or LOAEL values, specifically for this compound. Safety data sheets explicitly state that the toxicological properties have not been fully investigated.

For context, toxicological data for a structurally related compound, Benzene, 1-methoxy-4-nitro- (p-nitroanisole, CAS No. 100-17-4) , indicates potential for carcinogenicity. Chronic toxicity studies in both rats and mice have shown that p-nitroanisole has carcinogenic properties, inducing liver tumors in both species. It is also listed on the California Proposition 65 list as a chemical known to the state to cause cancer. However, it is crucial to note that this data is for a different, albeit structurally similar, compound and may not be representative of the toxicological profile of this compound.

Genotoxicity and Carcinogenicity

There are no specific genotoxicity or carcinogenicity studies available for this compound. Research on related compounds, such as various nitronaphthalenes, has been conducted. For instance, studies on 1-nitronaphthalene and 2-nitronaphthalene, which are atmospheric reaction products of naphthalene, have been evaluated for genotoxicity in human cell assays. These studies highlight the potential for nitrated polycyclic aromatic hydrocarbons (PAHs) to be genotoxic.

Metabolic Pathways

Specific metabolic pathways for this compound have not been elucidated in the available literature. It is plausible that its metabolism could involve processes observed with other naphthalene derivatives, such as ring epoxidation. The metabolism of the related compound, p-nitroanisole, predominantly forms 4-nitrophenol through the conversion of the methoxy group to a hydroxyl group.

Given the lack of specific data, a hypothetical metabolic activation pathway for this compound can be postulated based on the metabolism of naphthalene and its derivatives. This would likely involve cytochrome P450-mediated oxidation.

cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism This compound This compound Reactive_Intermediates Reactive Intermediates (e.g., Epoxides, Quinones) This compound->Reactive_Intermediates CYP450 Oxidation Conjugated_Metabolites Conjugated Metabolites (e.g., Glutathione conjugates) Reactive_Intermediates->Conjugated_Metabolites Conjugation (e.g., GST) Toxicity Toxicity Reactive_Intermediates->Toxicity Covalent Binding to Macromolecules Excretion Excretion Conjugated_Metabolites->Excretion Detoxification

Caption: Hypothetical metabolic pathway for this compound.

Experimental Protocols

Due to the absence of specific toxicological studies for this compound, detailed experimental protocols cannot be provided. For illustrative purposes, a general workflow for an in vitro cytotoxicity assay, which could be used to assess the toxicity of this compound, is presented below.

cluster_workflow General In Vitro Cytotoxicity Assay Workflow start Cell Seeding incubation1 24h Incubation start->incubation1 treatment Treatment with This compound (Dose-Response) incubation1->treatment incubation2 Incubation (e.g., 24h, 48h, 72h) treatment->incubation2 assay Cytotoxicity Assay (e.g., MTT, LDH) incubation2->assay data_analysis Data Analysis (IC50 determination) assay->data_analysis end Results data_analysis->end

An In-depth Technical Guide to the IUPAC Nomenclature of 1-Methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the systematic IUPAC nomenclature for 1-Methoxy-4-nitronaphthalene. It is designed for researchers, scientists, and professionals in drug development who require a precise understanding of this chemical entity, grounded in the fundamental principles of organic chemistry nomenclature. Beyond the core nomenclature, this document offers insights into the compound's properties, a representative synthesis workflow, and essential safety protocols, reflecting a holistic approach to chemical characterization.

Part 1: The Logic of IUPAC Nomenclature for Naphthalene Derivatives

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming organic compounds to ensure that every distinct compound has a unique and unambiguous name.[1] For polycyclic aromatic hydrocarbons like naphthalene, this system is built upon a defined numbering of the parent ring structure.

1.1 The Naphthalene Core: Numbering Convention

Naphthalene, with the chemical formula C₁₀H₈, consists of two fused benzene rings.[2] The IUPAC system mandates a specific numbering convention for the carbon atoms to provide clear locants for any substituents.

  • Numbering Initiation: The numbering begins at the first carbon atom immediately adjacent to a "bridgehead" carbon (the carbons shared by both rings).[2][3][4]

  • Perimeter Progression: The numbering proceeds sequentially around the perimeter of the molecule. The bridgehead carbons themselves are not numbered in this sequence as they cannot bear substituents in simple substitution reactions.[3][4]

  • Positional Equivalence: This numbering scheme creates two distinct sets of positions:

    • Alpha (α) positions: 1, 4, 5, and 8. These are the carbons directly adjacent to the ring fusion.

    • Beta (β) positions: 2, 3, 6, and 7.[2]

The diagram below, rendered in DOT language, illustrates this foundational numbering system.

Caption: Standard IUPAC numbering of the naphthalene core.

1.2 Prioritizing Substituents: The Foundation of Naming

When a parent structure has multiple functional groups, IUPAC rules establish a priority order to determine which group defines the principal chemical class (the suffix of the name).[5][6][7] The remaining, lower-priority groups are cited as prefixes.

For this compound, the substituents are:

  • -OCH₃: A methoxy group (an ether).

  • -NO₂: A nitro group.

In the IUPAC hierarchy, neither the ether (alkoxy) group nor the nitro group holds high priority to be cited as a suffix.[5][8] Both are invariably treated as prefixes: "methoxy-" and "nitro-".

1.3 Assembling the Final Name: A Step-by-Step Derivation

With the foundational rules established, we can construct the systematic name for the target molecule.

  • Identify the Parent Hydride: The core structure is naphthalene.

  • Identify Substituents and their Prefixes: The substituents are a methoxy group ("methoxy") and a nitro group ("nitro").

  • Assign Locants (Lowest Locant Rule): Since neither group has priority for the suffix, we number the ring to assign the lowest possible numbers to the substituents. Placing the first substituent at position 1, the second substituent falls on position 4. This "1,4" numbering pattern is lower than other possibilities like "1,5".

  • Alphabetize Prefixes: The prefixes are "methoxy" and "nitro". Alphabetically, "methoxy" precedes "nitro".

  • Construct the Final Name: The name is assembled by listing the prefixes in alphabetical order, each preceded by its locant, followed by the name of the parent hydride.

This logical sequence leads directly to the unambiguous IUPAC name: This compound .

The structure is visualized below.

G Naphthalene {C1|C2|C3|C4|C4a|C8b|C5|C6|C7|C8} substituent1 O-CH₃ Naphthalene:C1->substituent1 1 substituent2 NO₂ Naphthalene:C4->substituent2 4

Caption: Substitution pattern on the naphthalene ring.

Part 2: Physicochemical and Safety Profile

A comprehensive understanding of a chemical entity extends beyond its name to its physical properties and safe handling procedures.

2.1 Quantitative Data Summary

The key physicochemical properties of this compound are summarized below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO₃[9][10]
Molecular Weight 203.19 g/mol [9][10][11]
Appearance Yellow to orange crystalline powder[9][12]
Melting Point 83-85 °C[9][10]
Boiling Point 367.2 °C at 760 mmHg
Density 1.274 g/cm³
CAS Number 4900-63-4[9][10][11]

2.2 Safety and Handling

This compound is classified as an irritant.[10][13][14] Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements:

    • H315: Causes skin irritation.[10][12][13]

    • H319: Causes serious eye irritation.[10][12][13]

    • H335: May cause respiratory irritation.[10][12][13]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[10][14] For operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.[10]

    • First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[13][14] If inhaled, move to fresh air.[13][14]

Part 3: Experimental Protocol: Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common and illustrative method is the nitration of 1-methoxynaphthalene. This protocol is a self-validating system; successful execution followed by purification and characterization (e.g., melting point analysis) confirms the identity of the product.

3.1 Representative Synthesis: Nitration of 1-Methoxynaphthalene

This protocol describes a general procedure for the electrophilic aromatic substitution reaction.

Workflow Diagram:

G start Start: Reagents reagents 1-Methoxynaphthalene Glacial Acetic Acid start->reagents cooling Cool Reaction Vessel in Ice Bath (0-5°C) reagents->cooling addition Slow, Dropwise Addition of Nitrating Agent (HNO₃) cooling->addition reaction Stir at 0-5°C (e.g., 1-2 hours) addition->reaction quench Quench Reaction by Pouring onto Ice Water reaction->quench Monitor by TLC filtration Collect Precipitate via Vacuum Filtration quench->filtration wash Wash Crude Product with Cold Water filtration->wash purify Purification (See Protocol 3.2) wash->purify end End: Purified Product purify->end

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-methoxynaphthalene in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. Causality: This step is critical to control the exothermic nitration reaction and prevent over-nitration or side reactions.

  • Addition of Nitrating Agent: Add a nitrating agent (e.g., concentrated nitric acid) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at a low temperature for a designated period (e.g., 1-2 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Precipitation: Slowly pour the reaction mixture into a beaker containing a large volume of ice water. A solid precipitate of the crude product should form.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with several portions of cold water to remove residual acid.

3.2 Purification Protocol: Chromatography and Recrystallization

Purification is essential to isolate the target compound from byproducts. A common method involves column chromatography followed by recrystallization.[9][12]

  • Column Chromatography:

    • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane/hexanes mixture).

    • Load the dissolved sample onto the column.

    • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). Causality: The different components of the crude mixture will have varying affinities for the silica gel and the mobile phase, allowing for their separation.

    • Collect fractions and analyze them by TLC to identify those containing the desired product.

  • Recrystallization:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Dissolve the resulting solid in a minimum amount of a hot solvent, such as methanol or ethanol.[9]

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

    • Collect the purified crystals (yellow needles) by vacuum filtration and dry them thoroughly.[9]

References

A Guide to the Accurate Determination of the Melting Point of 1-Methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, in-depth guide for the precise experimental determination of the melting point of 1-Methoxy-4-nitronaphthalene (CAS No. 4900-63-4). Intended for researchers, scientists, and professionals in drug development, this guide moves beyond a simple procedural outline to deliver a foundational understanding of the principles, best practices, and validation techniques essential for generating reliable and reproducible data.

Introduction: The Significance of a Sharp Melting Point

This compound is a key intermediate in organic synthesis, notably in the preparation of advanced pharmaceutical agents.[1] In this context, the melting point is far more than a mere physical characteristic; it is a critical indicator of purity. For a crystalline solid, the presence of even minor impurities disrupts the crystal lattice, typically resulting in a depression of the melting point and a broadening of the melting range.[2] Therefore, an accurately determined, sharp melting point provides a primary, rapid, and cost-effective validation of material purity, which is paramount in research and quality control settings.

The literature reports the melting point of this compound to be in the range of 83-85 °C.[1][3] This guide outlines the definitive methodology to verify this property with high fidelity.

Literature-Reported Melting Point Data

A review of established chemical supplier data provides a consistent, albeit narrow, range for the melting point of high-purity this compound. This value serves as the benchmark for experimental verification.

Source Reported Melting Point (°C)
Sigma-Aldrich83-85 (lit.)
ChemicalBook83-85 (lit.)[1][3]

Core Principles & Experimental Causality

The accurate determination of a melting point relies on achieving thermal equilibrium between the heating element, the thermometer, and the sample. The most common and pharmacopeia-accepted technique is the capillary method.[4][5] This involves heating a small, powdered sample within a thin-walled glass capillary tube at a controlled rate.[4] The "melting range" is observed from the temperature at which the first drop of liquid appears (onset of melting) to the temperature at which the entire solid phase has transitioned to a transparent liquid (complete melting).[6]

A slow heating rate, typically 1-2 °C per minute, near the expected melting point is critical.[6] Rapid heating fails to allow for efficient heat transfer, causing the thermometer reading to lag behind the actual temperature of the sample, leading to erroneously elevated and broad melting ranges.

Self-Validating Protocol for Melting Point Determination

This protocol is designed to be a self-validating system, incorporating instrument calibration as a foundational step to ensure the trustworthiness of the results. Adherence to Good Laboratory Practices (GLP) and regulatory standards, such as those from the FDA, necessitates regular equipment calibration.[7]

Phase 1: Instrument Calibration

Rationale: Before measuring the sample, the accuracy of the melting point apparatus's temperature sensor must be verified against certified reference standards with well-documented melting points.[7][8] This ensures that the instrument's readings are traceable and accurate.

Procedure:

  • Select Reference Standards: Choose at least two NIST-traceable standards that bracket the expected melting point of this compound (83-85 °C). Suitable standards include Benzophenone (47-49 °C) and Naphthalene (79-81 °C).[9]

  • Prepare Standards: Following the same procedure as for the test sample (see Section 4.2), prepare capillaries with the reference standards.

  • Measure Melting Points: Determine the melting points of the standards using the operational procedure (Section 4.3).

  • Validate: The observed melting points for the standards must fall within the certified range. If a deviation is noted, the instrument requires professional servicing and a "OUT OF CALIBRATION" label should be affixed until corrected.[10]

Phase 2: Sample Preparation

Rationale: Proper sample preparation is the leading factor in achieving accurate and reproducible results.[5] The sample must be a fine, homogeneous powder to ensure uniform heat transfer and efficient packing.[5]

Procedure:

  • Ensure Dryness: Verify the sample is completely dry. If the sample is hygroscopic, it should be dried in a desiccator over a suitable agent (e.g., P₂O₅).[5]

  • Grind Sample: Place a small amount of this compound (which appears as a yellow to orange crystalline powder) into an agate or glass mortar.[1][11] Gently grind with a pestle to a fine, uniform powder.

  • Load Capillary Tube: Use a standard melting point capillary tube (sealed at one end). Press the open end into the powdered sample several times.

  • Pack Sample: Invert the tube and tap it gently on a hard surface to compact the powder at the bottom.[6] The final packed sample height should be 2-3 mm.[4][6] An improperly packed sample can lead to inaccurate results due to poor thermal conductivity.

Phase 3: Operational Workflow for Measurement

Rationale: A two-stage heating process optimizes for both speed and accuracy. A rapid initial determination finds the approximate melting point, which then allows for a slow, careful measurement for the final, precise value.[2][6]

Procedure:

  • Rough Determination (Optional but Recommended):

    • Set the melting point apparatus to a rapid heating rate (5-10 °C/min).[12]

    • Insert the capillary and observe the approximate temperature at which melting occurs.

    • Allow the apparatus to cool to at least 15-20 °C below this approximate point before proceeding.[6]

  • Accurate Determination:

    • Insert a fresh capillary with the sample into the apparatus.

    • Set the starting temperature to be 5-10 °C below the expected melting point.[4][5]

    • Set the heating ramp rate to 1 °C/min, as specified by most pharmacopeias for high accuracy.[4]

    • Observe the sample closely through the magnified viewing port.

    • Record T₁: The temperature at which the first drop of liquid becomes visible.

    • Record T₂: The temperature at which the last solid crystal disappears, leaving a clear liquid.

  • Repeatability: Conduct the measurement in triplicate with fresh capillaries for each run to ensure reproducibility.[12] The final reported melting point should be the average of these consistent readings.

Melting_Point_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_measure Phase 2: Measurement cluster_record Phase 3: Data Analysis A Dry & Grind Sample B Load & Pack Capillary (2-3 mm height) A->B Homogeneous Powder P B->P C Select & Prepare Calibration Standards D Calibrate Instrument (Verify Accuracy) C->D NIST Traceable D->P Instrument Validated E Set Start Temp (5-10°C below expected MP) F Set Ramp Rate (1-2°C / min) E->F G Observe Sample F->G H Record T1 (First Liquid Drop) G->H Onset of Melting I Record T2 (All Liquid) H->I During Melting J Calculate Melting Range (T2 - T1) I->J K Repeat for Reproducibility (n=3) J->K Assess Purity P->E

Caption: Workflow for Accurate Melting Point Determination.

Interpreting the Results

  • Sharp Melting Point: A narrow melting range (0.5–1.5 °C) is indicative of high purity for this compound.

  • Broad Melting Point: A range greater than 2 °C suggests the presence of impurities or residual solvent.[2][12] Impurities disrupt the crystal lattice, causing melting to begin at a lower temperature and occur over a wider range.

  • Deviation from Literature: A melting point significantly lower than the expected 83-85 °C range is a strong indicator of an impure sample.

By systematically integrating instrument calibration with a meticulous, well-rationalized experimental protocol, researchers can confidently determine the melting point of this compound, ensuring the quality and integrity of their materials for downstream applications.

References

Starting materials for the synthesis of 1-Methoxy-4-nitronaphthalene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-methoxy-4-nitronaphthalene, a key intermediate in various chemical and pharmaceutical applications. This document details the starting materials, experimental protocols, and comparative quantitative data for the most common synthetic pathways.

Core Synthetic Pathways

The synthesis of this compound can be achieved through three principal methods:

  • Nitration of 1-Methoxynaphthalene: This direct approach involves the electrophilic substitution of a nitro group onto the naphthalene ring of 1-methoxynaphthalene.

  • Methylation of 4-Nitro-1-naphthol: This method involves the O-methylation of 4-nitro-1-naphthol, a derivative of naphthalene.

  • Nucleophilic Aromatic Substitution of 1-Chloro-4-nitronaphthalene: This pathway utilizes the displacement of a chloride leaving group by a methoxide nucleophile.

A logical workflow for the synthesis and purification of this compound is depicted below.

G cluster_start Starting Materials cluster_reaction Synthetic Routes cluster_product Intermediate & Final Product cluster_purification Purification 1-Methoxynaphthalene 1-Methoxynaphthalene Nitration Nitration 1-Methoxynaphthalene->Nitration 4-Nitro-1-naphthol 4-Nitro-1-naphthol Methylation Methylation 4-Nitro-1-naphthol->Methylation 1-Chloro-4-nitronaphthalene 1-Chloro-4-nitronaphthalene Substitution Nucleophilic Aromatic Substitution 1-Chloro-4-nitronaphthalene->Substitution Crude_Product Crude this compound Nitration->Crude_Product Methylation->Crude_Product Substitution->Crude_Product Purification Chromatography & Recrystallization Crude_Product->Purification Final_Product Purified this compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its precursors. Please note that yields are highly dependent on specific reaction conditions and purification methods.

CompoundStarting Material(s)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 1-MethoxynaphthaleneC₁₁H₉NO₃203.1983-85[1]
4-Nitro-1-naphthol
1-Chloro-4-nitronaphthalene
1-Methoxynaphthalene1-NaphtholC₁₁H₁₀O158.205.5-6.5
4-Nitro-1-naphthol1-NaphtholC₁₀H₇NO₃189.17164
1-Chloro-4-nitronaphthalene1-Amino-4-nitronaphthaleneC₁₀H₆ClNO₂207.6185

Experimental Protocols

Detailed methodologies for the three primary synthetic routes are provided below.

Route 1: Nitration of 1-Methoxynaphthalene

This method involves the direct nitration of 1-methoxynaphthalene. The methoxy group is an ortho, para-directing group, leading to a mixture of 1-methoxy-2-nitronaphthalene and the desired this compound.

Reaction Scheme:

G Start 1-Methoxynaphthalene Plus + Start->Plus Reagent HNO₃, H₂SO₄ Plus->Reagent Arrow Reagent->Arrow Product1 This compound Arrow->Product1 Plus2 + Product1->Plus2 Product2 1-Methoxy-2-nitronaphthalene Plus2->Product2

Caption: Nitration of 1-Methoxynaphthalene.

Protocol:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.

  • Reaction: Dissolve 1-methoxynaphthalene in a suitable solvent such as glacial acetic acid in a separate flask and cool the solution in an ice bath.

  • Add the prepared nitrating mixture dropwise to the solution of 1-methoxynaphthalene while maintaining a low temperature (0-5 °C).

  • After the addition is complete, continue stirring the reaction mixture at low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated crude product, a mixture of isomers, is collected by filtration.

  • Purification: The desired this compound can be separated from the 2-nitro isomer by column chromatography on silica gel, followed by recrystallization from methanol or ethanol to yield yellow needles.[2]

Route 2: Methylation of 4-Nitro-1-naphthol

This synthesis route is an application of the Williamson ether synthesis, where the hydroxyl group of 4-nitro-1-naphthol is methylated.

Reaction Scheme:

G Start 4-Nitro-1-naphthol Plus + Start->Plus Reagent Base (e.g., NaOH), Methylating Agent (e.g., (CH₃)₂SO₄) Plus->Reagent Arrow Reagent->Arrow Product This compound Arrow->Product

Caption: Methylation of 4-Nitro-1-naphthol.

Protocol:

  • Deprotonation: Dissolve 4-nitro-1-naphthol in an appropriate solvent such as acetone or an aqueous solution of a base like sodium hydroxide to form the sodium 4-nitro-1-naphthoxide.

  • Methylation: To the resulting solution, add a methylating agent such as dimethyl sulfate or methyl iodide.

  • Heat the reaction mixture to reflux and maintain for a period, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then partitioned between an organic solvent (e.g., diethyl ether or dichloromethane) and water. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is evaporated to yield the crude product, which can be purified by column chromatography on silica gel and/or recrystallization from methanol or ethanol.

Route 3: Nucleophilic Aromatic Substitution of 1-Chloro-4-nitronaphthalene

This method involves the reaction of 1-chloro-4-nitronaphthalene with a methoxide source, typically sodium methoxide. The electron-withdrawing nitro group activates the naphthalene ring towards nucleophilic attack.

Reaction Scheme:

G Start 1-Chloro-4-nitronaphthalene Plus + Start->Plus Reagent NaOCH₃ Plus->Reagent Arrow Reagent->Arrow Product This compound Arrow->Product

Caption: Nucleophilic Aromatic Substitution.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-4-nitronaphthalene in a suitable solvent, typically methanol.

  • Reagent Addition: Add a solution of sodium methoxide in methanol to the flask.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water to remove any inorganic salts. The organic layer is dried over an anhydrous drying agent.

  • Purification: The solvent is evaporated, and the crude this compound is purified by column chromatography on silica gel or recrystallization from a suitable solvent like methanol or ethanol.

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

SpectroscopyData
Mass Spectrometry (MS) m/z: 203 (M+)[3]
¹H NMR Spectral data available in literature, but specific shifts can vary with solvent.
¹³C NMR Spectral data available from sources such as ChemicalBook.[4]
Infrared (IR) Spectroscopy Characteristic peaks for nitro (NO₂) and ether (C-O) functional groups are expected.

References

The Chemical Reactivity Profile of 1-Methoxy-4-nitronaphthalene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-4-nitronaphthalene is a substituted naphthalene derivative of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both an electron-donating methoxy group and a powerful electron-withdrawing nitro group on the same aromatic ring, imparts a unique and versatile chemical reactivity. This guide provides a comprehensive overview of the chemical reactivity profile of this compound, detailing its synthesis, and its behavior in various organic transformations including electrophilic and nucleophilic substitutions, reduction, oxidation, and cycloaddition reactions. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis of novel organic molecules and the development of new therapeutic agents.

Synthesis of this compound

The most direct route for the synthesis of this compound is through the electrophilic nitration of 1-methoxynaphthalene. The methoxy group at the C1 position is a strong activating group and directs the incoming electrophile, the nitronium ion (NO₂⁺), predominantly to the C4 (para) position.[1]

Experimental Protocol: Nitration of 1-Methoxynaphthalene[1]
  • Reagent Preparation: In a flask, 1-methoxynaphthalene (0.063 mol) is dissolved in concentrated sulfuric acid (5 mL) and cooled to 0 to -5 °C in an ice-salt bath with continuous stirring.

  • Nitrating Mixture Preparation: A nitrating mixture is prepared separately by the slow addition of concentrated nitric acid (0.071 mol) to concentrated sulfuric acid (3.0 mL) in a flask cooled in an ice bath.

  • Reaction: The chilled nitrating mixture is added dropwise to the solution of 1-methoxynaphthalene over 30 minutes, ensuring the reaction temperature is maintained below 5 °C.

  • Stirring: The reaction mixture is stirred in the ice bath for an additional 30 minutes, then allowed to warm to room temperature and stirred for another hour.

  • Workup: The reaction mixture is poured slowly onto crushed ice (100 g) with vigorous stirring, leading to the precipitation of a solid.

  • Purification: The crude this compound is purified by recrystallization from ethanol.

G cluster_prep Preparation cluster_nitrating_mix Nitrating Mixture cluster_reaction Reaction cluster_workup Workup & Purification 1-Methoxynaphthalene 1-Methoxynaphthalene Solution_A 1-Methoxynaphthalene in H2SO4 (0 to -5 °C) 1-Methoxynaphthalene->Solution_A H2SO4 H2SO4 H2SO4->Solution_A Reaction_Vessel Reaction (< 5 °C, 30 min then RT, 1 hr) Solution_A->Reaction_Vessel HNO3 HNO3 Nitrating_Mixture HNO3 in H2SO4 (ice bath) HNO3->Nitrating_Mixture H2SO4_2 H2SO4 H2SO4_2->Nitrating_Mixture Nitrating_Mixture->Reaction_Vessel Precipitation Pour onto ice Reaction_Vessel->Precipitation Recrystallization Recrystallize from Ethanol Precipitation->Recrystallization Product This compound Recrystallization->Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group.

Electrophilic Aromatic Substitution

The naphthalene ring system is generally more reactive towards electrophilic attack than benzene. In this compound, the methoxy group at C1 strongly activates the ring towards electrophiles, primarily at the C2 (ortho) and C4 (para) positions. However, with the C4 position occupied by the deactivating nitro group, further electrophilic substitution is directed to the C2 position. The nitro group deactivates the ring to which it is attached, making substitution on the second, unsubstituted ring a possibility under forcing conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent/ReactionPredicted Major Product
Br₂ / FeBr₃2-Bromo-1-methoxy-4-nitronaphthalene
HNO₃ / H₂SO₄Dinitro-1-methoxynaphthalene isomers
SO₃ / H₂SO₄This compound-x-sulfonic acid
Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group at the C4 position activates the naphthalene ring for nucleophilic aromatic substitution (SNA). The methoxy group at C1 can act as a leaving group in such reactions.

This compound undergoes photosubstitution reactions with amine nucleophiles. The reaction proceeds via a complex mechanism and can lead to the displacement of the methoxy group.

Table 2: Photosubstitution of this compound with Isobutylamine [2]

[Isobutylamine] (M)Loss of MNN (%)Yield of Substitution Product (%)
0.103034
0.153838
0.204043
0.254355
0.305155
0.355658
0.405466

MNN = this compound

G Start This compound + Amine Excitation Irradiation (hν) Start->Excitation Excited_State Excited State [MNN]* Excitation->Excited_State Nucleophilic_Attack Nucleophilic Attack by Amine Excited_State->Nucleophilic_Attack Intermediate Intermediate Complex Nucleophilic_Attack->Intermediate Product N-Alkyl-4-nitro-1-naphthylamine + Methanol Intermediate->Product

Caption: Simplified pathway of photosubstitution with amines.
Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to a primary amine, yielding 1-methoxy-4-naphthylamine. This transformation is a cornerstone in the synthesis of various derivatives for applications in medicinal chemistry and materials science.

A general procedure involves the hydrogenation of the nitro compound in a suitable solvent (e.g., ethanol, ethyl acetate) in the presence of a metal catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.

  • Setup: this compound is dissolved in a suitable solvent in a hydrogenation vessel. A catalytic amount of Pd/C is added.

  • Reaction: The vessel is purged with hydrogen gas and the reaction is stirred under a positive pressure of hydrogen at room temperature until the uptake of hydrogen ceases.

  • Workup: The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the crude 1-methoxy-4-naphthylamine.

  • Purification: The product can be purified by recrystallization or column chromatography.

G Start This compound in Solvent Catalyst Add Pd/C Catalyst Start->Catalyst Hydrogenation Hydrogen Atmosphere (Stirring, RT) Catalyst->Hydrogenation Filtration Filter through Celite Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Recrystallization/ Column Chromatography Evaporation->Purification Product 1-Methoxy-4-naphthylamine Purification->Product

Caption: General workflow for the reduction of the nitro group.
Oxidation

The oxidation of this compound can potentially occur at the naphthalene ring or the methoxy group, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate or chromic acid are expected to lead to ring cleavage or oxidation of the methoxy group.

This protocol describes the enzymatic oxidation of the parent compound, 1-methoxynaphthalene, and can serve as a starting point for investigating the enzymatic oxidation of its nitro derivative.

  • Preparation: A buffer solution (e.g., 0.100 M potassium phosphate, pH 7.0) is prepared.

  • Reaction Mixture: In a cuvette, the enzyme solution, 1-methoxynaphthalene, and the buffer are mixed.

  • Initiation: The reaction is initiated by the addition of hydrogen peroxide.

Cycloaddition Reactions

The electron-deficient nature of the nitro-substituted aromatic ring in this compound suggests its potential to participate as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. Studies on 1-nitronaphthalene have shown that it can undergo polar Diels-Alder reactions.[3]

G Dienophile This compound (as Dienophile) Reaction [4+2] Cycloaddition Dienophile->Reaction Diene Electron-rich Diene Diene->Reaction Product Cycloadduct Reaction->Product

Caption: Conceptual Diels-Alder reaction of this compound.

Spectroscopic Data

Table 3: Key Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Aromatic protons and a singlet for the methoxy group protons.
¹³C NMR Signals for the aromatic carbons and the methoxy carbon.
IR Characteristic absorptions for the nitro group (asymmetric and symmetric stretching), C-O stretching of the ether, and aromatic C-H and C=C stretching.
Mass Spec Molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This compound exhibits a rich and varied chemical reactivity, making it a valuable building block in organic synthesis. The presence of both an activating methoxy group and a deactivating yet nucleophile-activating nitro group allows for a range of selective transformations. This guide has provided an overview of its synthesis and key reactions, supported by experimental protocols for related compounds and quantitative data where available. Further exploration of the reactivity of this molecule, particularly in the areas of cycloaddition and oxidation, will undoubtedly uncover new synthetic methodologies and lead to the development of novel compounds with potential applications in drug discovery and materials science.

References

Methodological & Application

Synthesis of Mcl-1 inhibitor UMI-77 using 1-Methoxy-4-nitronaphthalene.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Mcl-1 Inhibitor UMI-77

Introduction

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance to conventional chemotherapies. UMI-77 is a potent and selective small-molecule inhibitor of Mcl-1 that binds to its BH3-binding groove with high affinity, disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bax and Bak.[1][2][3] This disruption triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][4] These application notes provide a detailed protocol for a plausible synthetic route to UMI-77, starting from 1-Methoxy-4-nitronaphthalene.

Mechanism of Action of UMI-77

UMI-77 functions as a BH3 mimetic. It competitively binds to the hydrophobic groove of Mcl-1, a site normally occupied by the BH3 domains of pro-apoptotic proteins. This action displaces pro-apoptotic proteins such as Bak and Bax, which are then free to oligomerize at the mitochondrial outer membrane. This oligomerization leads to the formation of pores, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis.[1][4]

Mcl-1 Signaling Pathway

The Mcl-1 protein is a key regulator of apoptosis. Its expression and stability are controlled by various signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are often activated by growth factors and cytokines.[5] Mcl-1 sequesters pro-apoptotic proteins Bak and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization and subsequent apoptosis.[6][7] The degradation of Mcl-1 can be triggered by stress signals, often involving phosphorylation by kinases like GSK3, which marks it for proteasomal degradation.[8]

Quantitative Data

The following tables summarize key quantitative data for the Mcl-1 inhibitor UMI-77.

Table 1: Binding Affinity and Inhibitory Concentrations of UMI-77

ParameterValueCell Line/Assay ConditionsReference
Ki (Mcl-1) 490 nMFluorescence polarization-based binding assay[1][4]
IC50 (Mcl-1/Bax interaction) 1.43 µMBiochemical assay[3]
IC50 (Cell Growth Inhibition) 3.4 µMBxPC-3 pancreatic cancer cells[9]
4.4 µMPanc-1 pancreatic cancer cells[9]
12.5 µMMiaPaCa-2 pancreatic cancer cells[9]
16.1 µMAsPC-1 pancreatic cancer cells[9]

Table 2: In Vivo Efficacy of UMI-77

Animal ModelDosageTreatment ScheduleTumor Growth InhibitionReference
BxPC-3 xenograft in SCID mice60 mg/kg i.v.5 consecutive days a week for two weeks65% and 56% (two separate experiments)[3][10]

Experimental Protocols

The following is a proposed multi-step synthesis for UMI-77 starting from this compound. The protocols are based on established chemical transformations for similar substrates.

Overall Synthetic Scheme

Synthesis_Scheme Start This compound Intermediate1 4-Amino-1-methoxynaphthalene Start->Intermediate1 Step 1: Reduction Intermediate2 N-(4-methoxy-1-naphthyl)-4-bromobenzenesulfonamide Intermediate1->Intermediate2 Step 2: Sulfonylation Intermediate3 N-(1-hydroxy-4-naphthyl)-4-bromobenzenesulfonamide Intermediate2->Intermediate3 Step 3: Demethylation Intermediate4 N-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-bromobenzenesulfonamide (hypothetical) Intermediate3->Intermediate4 Step 4: Oxidation UMI77 UMI-77 Intermediate4->UMI77 Step 5: Thiolation

A proposed synthetic route for UMI-77.

Step 1: Synthesis of 4-Amino-1-methoxynaphthalene (Reduction)

  • Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Ethanol, Sodium hydroxide (NaOH).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add a solution of Tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to the flask.

    • Reflux the mixture for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-Amino-1-methoxynaphthalene.

Step 2: Synthesis of N-(4-methoxy-1-naphthyl)-4-bromobenzenesulfonamide (Sulfonylation)

  • Materials: 4-Amino-1-methoxynaphthalene, 4-Bromobenzenesulfonyl chloride, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-Amino-1-methoxynaphthalene (1.0 eq) in pyridine and DCM at 0 °C.

    • Slowly add 4-Bromobenzenesulfonyl chloride (1.1 eq) to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

    • Extract the product with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield N-(4-methoxy-1-naphthyl)-4-bromobenzenesulfonamide.

Step 3: Synthesis of N-(1-hydroxy-4-naphthyl)-4-bromobenzenesulfonamide (Demethylation)

  • Materials: N-(4-methoxy-1-naphthyl)-4-bromobenzenesulfonamide, Boron tribromide (BBr₃) or Pyridine hydrochloride, Dichloromethane (DCM).

  • Procedure (using BBr₃):

    • Dissolve N-(4-methoxy-1-naphthyl)-4-bromobenzenesulfonamide (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere.

    • Add a solution of BBr₃ (1.5-2.0 eq) in DCM dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

    • Carefully quench the reaction by adding methanol at 0 °C, followed by water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Step 4 & 5: Synthesis of UMI-77 (Oxidative Thiolation)

This is a proposed one-pot reaction based on similar transformations of 4-amino-1-naphthols.

  • Materials: N-(1-hydroxy-4-naphthyl)-4-bromobenzenesulfonamide, Salcomine (or another suitable oxidation catalyst), Thioglycolic acid, Oxygen, Acetonitrile.

  • Procedure:

    • Dissolve N-(1-hydroxy-4-naphthyl)-4-bromobenzenesulfonamide (1.0 eq) in acetonitrile.

    • Add a catalytic amount of Salcomine.

    • Bubble oxygen through the solution while stirring at room temperature to facilitate the oxidation to the corresponding naphthoquinone-imine intermediate.

    • After the formation of the intermediate (monitor by TLC or color change), add thioglycolic acid (1.2 eq) to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours. The reaction involves a Michael addition of the thiol to the quinone-imine intermediate, followed by tautomerization to the final product.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain UMI-77.

Visualizations

Mcl1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion GrowthFactors Growth Factors Cytokines RTK Receptor Tyrosine Kinases (RTK) GrowthFactors->RTK activate PI3K PI3K RTK->PI3K activate MAPK MAPK/ERK RTK->MAPK activate AKT AKT PI3K->AKT activate Mcl1_protein Mcl-1 Protein AKT->Mcl1_protein promote stability MAPK->Mcl1_protein promote stability Bax_Bak Bax / Bak Mcl1_protein->Bax_Bak inhibit CytochromeC Cytochrome c Release Bax_Bak->CytochromeC induce Apoptosis Apoptosis CytochromeC->Apoptosis trigger

Mcl-1 Pro-Survival Signaling Pathway.

UMI77_Mechanism_of_Action UMI77 UMI-77 Mcl1 Mcl-1 UMI77->Mcl1 Binds to BH3 groove Mcl1_BaxBak_complex Mcl-1 / Bax/Bak Complex UMI77->Mcl1_BaxBak_complex Disrupts Bax_Bak Pro-apoptotic proteins (Bax, Bak) Mcl1->Bax_Bak Sequesters Mcl1->Mcl1_BaxBak_complex Bax_Bak->Mcl1_BaxBak_complex Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Oligomerize and form pores Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspase Activation Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Mechanism of Action of UMI-77.

Experimental_Workflow cluster_synthesis UMI-77 Synthesis cluster_purification_analysis Purification and Analysis Start This compound Step1 Step 1: Reduction (SnCl2, HCl) Start->Step1 Intermediate1 4-Amino-1-methoxynaphthalene Step1->Intermediate1 Step2 Step 2: Sulfonylation (4-Bromobenzenesulfonyl chloride) Intermediate1->Step2 Intermediate2 N-(4-methoxy-1-naphthyl)-4-bromobenzenesulfonamide Step2->Intermediate2 Step3 Step 3: Demethylation (BBr3) Intermediate2->Step3 Intermediate3 N-(1-hydroxy-4-naphthyl)-4-bromobenzenesulfonamide Step3->Intermediate3 Step4_5 Step 4 & 5: Oxidative Thiolation (O2, Thioglycolic acid) Intermediate3->Step4_5 UMI77 UMI-77 Step4_5->UMI77 Purification Purification (Column Chromatography, HPLC) UMI77->Purification Analysis Structural Analysis (NMR, Mass Spectrometry) Purification->Analysis

Workflow for the Synthesis of UMI-77.

References

Application Notes and Protocols: Investigating the Anti-Cancer Effects of 1-Methoxy-4-nitronaphthalene in Pancreatic Cancer Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge of Pancreatic Cancer and the Need for Novel Therapeutic Agents

Pancreatic ductal adenocarcinoma (PDAC) is a devastating malignancy with a dismal prognosis, highlighted by a 5-year survival rate of less than 10%.[1] The aggressive nature of PDAC is largely attributed to its late diagnosis and profound resistance to conventional therapies. A key driver of pancreatic cancer is the mutation of the KRAS gene, which is present in over 90% of cases and leads to the continuous activation of downstream signaling pathways that promote uncontrolled cell growth, survival, and metastasis.[1] The two most critical of these pathways are the MAPK/ERK and PI3K/Akt signaling cascades.[2][3] The urgent need for more effective treatment strategies has spurred the investigation of novel small molecules that can target these aberrant signaling pathways.

1-Methoxy-4-nitronaphthalene is a naphthalene derivative that has shown potential as an anticancer agent.[4][5] Specifically, it is a reagent used in the synthesis of UMI-77, a small molecule inhibitor of Mcl-1, which has been shown to block and attenuate pancreatic cancer cell growth.[4] This suggests that this compound itself, or its derivatives, may possess therapeutic potential against pancreatic cancer. This application note provides a comprehensive guide for researchers to investigate the effects of this compound on pancreatic cancer cell growth, with a focus on its potential to induce apoptosis and alter key signaling pathways.

Hypothesized Mechanism of Action

Based on the known involvement of nitronaphthalene derivatives in modulating cellular signaling and the established role of the MAPK/ERK and PI3K/Akt pathways in pancreatic cancer, we hypothesize that this compound exerts its anti-cancer effects through the following mechanisms:

  • Inhibition of Cell Proliferation: By interfering with the MAPK/ERK and/or PI3K/Akt pathways, this compound may inhibit the uncontrolled proliferation of pancreatic cancer cells.

  • Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells by disrupting survival signals mediated by the aforementioned pathways.

  • Cell Cycle Arrest: this compound could potentially arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing.

The following diagram illustrates the proposed signaling pathways targeted by this compound in pancreatic cancer cells.

Pancreatic_Cancer_Signaling Proposed Signaling Pathways Targeted by this compound cluster_0 Upstream Signaling cluster_1 Core Signaling Pathways cluster_2 Downstream Effects Growth_Factors Growth Factors EGFR EGFR Growth_Factors->EGFR KRAS KRAS (mutated) EGFR->KRAS RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Compound 1-Methoxy-4- nitronaphthalene Compound->ERK Inhibition Compound->Akt Inhibition

Caption: Proposed mechanism of this compound in pancreatic cancer.

Experimental Workflow

To systematically evaluate the anti-cancer properties of this compound, a multi-faceted experimental approach is recommended. The following workflow provides a logical progression from initial cytotoxicity screening to a more detailed mechanistic investigation.

Experimental_Workflow Experimental Workflow for Evaluating this compound Start Start: Pancreatic Cancer Cell Lines MTT_Assay Cell Viability Assay (MTT Assay) Start->MTT_Assay IC50_Determination Determine IC50 Value MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Assay Western_Blot Western Blot Analysis (MAPK & Akt Pathways) IC50_Determination->Western_Blot Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Step-by-step experimental workflow.

Protocols

Cell Culture
  • Cell Lines: A panel of human pancreatic cancer cell lines is recommended to account for genetic heterogeneity. Suitable cell lines include PANC-1, MiaPaCa-2, AsPC-1, and BxPC-3, which have well-characterized mutations in genes such as KRAS, TP53, and SMAD4.[6][7]

  • Culture Conditions: Culture the cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Treatment DurationHypothetical IC50 (µM) for PANC-1 Cells
24 hours75.3
48 hours48.1
72 hours25.9
Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

  • Materials:

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.

    • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[9]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.[11]

    • Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.22.52.3
This compound (IC50)45.835.119.1
Cell Cycle Analysis

This assay uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

  • Materials:

    • 6-well plates

    • Cold 70% ethanol

    • PI staining solution (containing PI and RNase A)[12]

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[12]

    • Wash the cells with PBS and resuspend them in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[12]

    • Analyze the DNA content by flow cytometry.[13]

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.328.116.6
This compound (IC50)72.815.212.0
Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of key proteins in the MAPK and Akt signaling pathways.[14][15]

  • Materials:

    • 6-well plates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, and a loading control like β-actin)

    • HRP-conjugated secondary antibodies

    • ECL chemiluminescence detection reagent

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[15]

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[15]

    • Incubate the membrane with primary antibodies overnight at 4°C.[15]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.[14]

  • Data Analysis: Perform densitometric analysis of the bands to quantify the relative levels of phosphorylated proteins compared to the total protein levels.

Treatment Time (hours)p-ERK / Total ERK (Relative Fold Change)p-Akt / Total Akt (Relative Fold Change)
01.001.00
10.650.72
60.380.45
240.210.29

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. For instance, the IC50 value determined from the MTT assay is used as a critical parameter for subsequent mechanistic studies, ensuring that the observed effects on apoptosis and cell cycle are at a biologically relevant concentration. The inclusion of both positive and negative controls in each experiment is essential for data integrity. Furthermore, the use of a loading control (e.g., β-actin or GAPDH) in Western blotting is crucial for confirming equal protein loading across all samples, thereby validating the observed changes in protein expression and phosphorylation.[15]

Conclusion

These application notes provide a comprehensive framework for investigating the potential of this compound as an anti-cancer agent for pancreatic cancer. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can gain valuable insights into its mechanism of action. The detailed protocols and data presentation formats are intended to guide researchers in generating robust and reproducible data, ultimately contributing to the development of novel therapeutic strategies for this challenging disease.

References

Application Notes and Protocols for the Nitration of 1-Methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the nitration of 1-methoxynaphthalene, a key reaction in the synthesis of various chemical intermediates. The methoxy group in 1-methoxynaphthalene is a strong activating group, directing electrophilic substitution primarily to the C2 (ortho) and C4 (para) positions. Due to steric hindrance, the major product of this reaction is typically the 4-nitro isomer.[1]

Reaction Principle

The nitration of 1-methoxynaphthalene is an electrophilic aromatic substitution reaction. A nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich naphthalene ring of 1-methoxynaphthalene then attacks the nitronium ion, leading to the formation of a mixture of 2-nitro-1-methoxynaphthalene and 4-nitro-1-methoxynaphthalene.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the nitration of 1-methoxynaphthalene.

ParameterValueReference
Reactants
1-Methoxynaphthalene0.50 g (3.16 mmol)[1]
Concentrated Nitric Acid1.0 mL[1]
Concentrated Sulfuric Acid1.0 mL[1]
Solvent
Glacial Acetic AcidMinimal amount[1]
Reaction Conditions
Temperature0-10 °C[1]
Reaction Time1-2 hours[1]
Products
Major Product4-nitro-1-methoxynaphthalene[1]
Minor Product2-nitro-1-methoxynaphthalene[1]
Characterization
Molecular Formula (C₁₁H₉NO₃)Molecular Weight: 203.19 g/mol [3]

Experimental Protocol

This protocol details the step-by-step methodology for the nitration of 1-methoxynaphthalene.

Materials:

  • 1-Methoxynaphthalene

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Glacial Acetic Acid

  • Crushed Ice

  • Cold Water

  • Round-bottom flask

  • Magnetic stir bar and stirrer

  • Dropping funnel

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry flask, cautiously add 1.0 mL of concentrated sulfuric acid.

    • Cool the flask in an ice bath.

    • Slowly add 1.0 mL of concentrated nitric acid to the sulfuric acid while stirring continuously. Keep the mixture in the ice bath.[1]

  • Dissolution of 1-Methoxynaphthalene:

    • In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 0.50 g of 1-methoxynaphthalene in a minimal amount of glacial acetic acid.[1]

    • Cool this solution in an ice bath.

  • Nitration Reaction:

    • Slowly add the chilled nitrating mixture dropwise to the stirred solution of 1-methoxynaphthalene.[1]

    • Maintain the reaction temperature between 0-10 °C throughout the addition.[1]

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.[1]

  • Product Isolation:

    • Pour the reaction mixture slowly onto a beaker containing a large amount of crushed ice with vigorous stirring. This will cause the nitrated products to precipitate out of the solution.[1][2]

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.[1]

    • Wash the collected solid thoroughly with cold water to remove any residual acid.[1]

  • Purification and Characterization:

    • The crude product is a mixture of 2-nitro and 4-nitro isomers.[1]

    • Further purification can be achieved by recrystallization or column chromatography to separate the isomers.[4]

    • The purified products can be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[4]

Experimental Workflow

The following diagram illustrates the workflow for the nitration of 1-methoxynaphthalene.

Nitration_Workflow A Preparation of Nitrating Mixture (H₂SO₄ + HNO₃) C Nitration Reaction (0-10 °C, 1-2h) A->C B Dissolution of 1-Methoxynaphthalene in Glacial Acetic Acid B->C D Quenching (Pouring onto ice) C->D E Product Isolation (Vacuum Filtration) D->E F Washing (with cold water) E->F G Crude Product (Mixture of 2- and 4-nitro isomers) F->G H Purification (Recrystallization/Chromatography) G->H I Pure Products (2-nitro- and 4-nitro-1-methoxynaphthalene) H->I

Caption: Workflow for the nitration of 1-methoxynaphthalene.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Methoxy-4-nitronaphthalene. This method is suitable for purity assessment, quantitative determination, and quality control in research and drug development settings. The protocol provided herein outlines the chromatographic conditions, sample preparation, and validation parameters.

Introduction

This compound (C₁₁H₉NO₃, MW: 203.19 g/mol ) is a chemical intermediate used in the synthesis of various organic compounds.[1][2] Due to its aromatic and nitro-group functionalities, it is well-suited for analysis by RP-HPLC with UV detection.[3] This document provides a comprehensive guide for the separation and quantification of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been optimized for the analysis of this compound, based on methods for analogous compounds.[3][4]

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Detector Diode Array Detector (DAD) or UV Detector
Column Symmetry C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Methanol:0.01M KH₂PO₄ buffer (pH 2.5) (52:13:35 v/v/v)[3][4]
Flow Rate 1.0 mL/min[3][4]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm[3][4]
Run Time 10 minutes
Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Potassium Phosphate Monobasic (KH₂PO₄) (ACS grade or higher)

  • Phosphoric acid (for pH adjustment)

Protocols

Mobile Phase Preparation
  • Buffer Preparation: Prepare a 0.01 M KH₂PO₄ buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water.

  • pH Adjustment: Adjust the pH of the buffer to 2.5 with phosphoric acid.[3][4]

  • Mobile Phase Mixture: Combine the acetonitrile, methanol, and buffer in the specified ratio (52:13:35 v/v/v).[3]

  • Degassing: Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes in an ultrasonic bath to remove dissolved gases.[3]

Standard Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[3]

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable volume of methanol.

  • Dilute the solution with the mobile phase to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

System Suitability

Before initiating the sample analysis, perform at least five replicate injections of a working standard solution (e.g., 50 µg/mL). The system is considered suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.[3]

Quantitative Data Summary

The expected quantitative performance of this HPLC method is summarized below. These values are based on typical performance for similar validated methods.[4][5]

ParameterExpected Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability SamplePrep Sample Preparation Injection Inject Sample/Standard SamplePrep->Injection SystemSuitability->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 230 nm Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) Selectivity Selectivity Optimization (Mobile Phase, Column) SystemOpt System Optimization (Flow Rate, Temperature) Selectivity->SystemOpt Specificity Specificity SystemOpt->Specificity Linearity Linearity & Range SystemOpt->Linearity Accuracy Accuracy SystemOpt->Accuracy Precision Precision (Repeatability, Intermediate) SystemOpt->Precision LOD_LOQ LOD & LOQ SystemOpt->LOD_LOQ Robustness Robustness SystemOpt->Robustness

Caption: Logical relationship of HPLC method development and validation steps.

References

Application Note and Protocol for the Purification of 1-Methoxy-4-nitronaphthalene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 1-Methoxy-4-nitronaphthalene using column chromatography. The protocol is designed to be a robust starting point for achieving high purity of the target compound, which is often synthesized as part of a mixture of isomers.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds. Its purity is crucial for the success of subsequent reaction steps and for the accurate determination of its physicochemical and biological properties. The nitration of 1-methoxynaphthalene typically yields a mixture of isomers, primarily 1-methoxy-2-nitronaphthalene and this compound.[1] Column chromatography is an effective technique for the separation of these isomers to isolate the desired this compound. This application note outlines a detailed protocol for this purification process.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.[1] In this case, silica gel, a polar stationary phase, is used. The components of the mixture are passed through the column using a mobile phase of a specific polarity. Compounds with higher polarity will have a stronger interaction with the silica gel and will thus elute more slowly. Conversely, less polar compounds will travel through the column more quickly. By carefully selecting the mobile phase, a clean separation of the this compound from other isomers and impurities can be achieved.

Experimental Protocol

This protocol is a representative example and may require optimization based on the specific crude mixture composition and the desired scale of purification.

Materials and Reagents:

  • Crude this compound mixture

  • Silica gel (230-400 mesh for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

Equipment:

  • Fume hood

  • Rotary evaporator

  • Air or nitrogen source for flash chromatography (optional)

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude mixture in dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various solvent systems to determine the optimal mobile phase for separation. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 8:2 v/v) or dichloromethane and hexane. The ideal solvent system should provide good separation between the spots corresponding to the desired product and impurities, with the product spot having an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material. A general guideline is to use a 30:1 to 50:1 ratio of silica gel to crude mixture by weight.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

    • Pour the slurry into the column, allowing the silica gel to pack evenly under gravity. Gently tap the column to dislodge any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

    • Equilibrate the column by running the initial mobile phase through it until the packing is stable and the eluent runs clear. Do not let the solvent level drop below the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample.

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel (dry loading).

    • Carefully add the silica-adsorbed sample as a uniform layer on top of the sand at the head of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with a low polarity solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

    • If using gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A suggested gradient is provided in the data table below.

    • Collect the eluate in fractions of a consistent volume.

    • Monitor the separation by collecting small spots from each fraction on a TLC plate, developing the plate, and visualizing the spots under a UV lamp.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

    • The purified this compound can be further purified by recrystallization from methanol or ethanol to obtain yellow needles.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound from a crude reaction mixture.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase System Gradient Elution: Hexane and Ethyl Acetate
Elution Gradient 0-10% Ethyl Acetate in Hexane over 30 minutes
Initial Purity (Crude) ~75% (containing 1-methoxy-2-nitronaphthalene)
Final Purity >98%
Yield 85-95%
Rf of Product (8:2 Hex:EA) ~0.35

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc_analysis TLC Analysis of Crude Mixture column_packing Column Packing (Silica Gel) tlc_analysis->column_packing sample_loading Sample Loading (Dry Loading) column_packing->sample_loading elution Gradient Elution (Hexane:Ethyl Acetate) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring pooling Pooling of Pure Fractions tlc_monitoring->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal final_product Pure this compound solvent_removal->final_product

Caption: Workflow for the column chromatography purification of this compound.

Logical Relationship Diagram

logical_relationship cluster_synthesis Synthesis cluster_purification_logic Purification Principle cluster_outcome Outcome nitration Nitration of 1-Methoxynaphthalene crude_product Crude Product (Mixture of Isomers) nitration->crude_product column_chrom Column Chromatography crude_product->column_chrom separation Separation based on Polarity Difference column_chrom->separation stationary_phase Stationary Phase: Silica Gel (Polar) stationary_phase->separation mobile_phase Mobile Phase: Hexane/Ethyl Acetate (Less Polar) mobile_phase->separation isomer_1 1-Methoxy-2-nitronaphthalene (More Polar) separation->isomer_1 isomer_2 This compound (Less Polar) separation->isomer_2 pure_product Isolated Pure this compound isomer_2->pure_product

Caption: Logical relationship of synthesis, purification principle, and outcome.

References

Application Notes and Protocols for the Structural Elucidation of 1-Methoxy-4-nitronaphthalene using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel and existing chemical entities is paramount. 1-Methoxy-4-nitronaphthalene, a substituted naphthalene derivative, presents a compelling case for the application of advanced spectroscopic techniques. Its molecular architecture, featuring an electron-donating methoxy group and a powerful electron-withdrawing nitro group on the naphthalene core, gives rise to a nuanced electronic environment. This, in turn, translates to a rich and informative Nuclear Magnetic Resonance (NMR) signature.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the anticipated ¹H and ¹³C NMR spectra of this compound, rooted in the foundational principles of NMR spectroscopy and comparative analysis with structurally related compounds. Furthermore, this document outlines a detailed, field-proven protocol for the acquisition and interpretation of high-quality NMR data for this class of compounds.

The Scientific Rationale: Understanding Substituent Effects in NMR

The chemical shifts observed in NMR spectroscopy are exquisitely sensitive to the local electronic environment of each nucleus. In this compound, the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) dictates the shielding and deshielding of the naphthalene ring's protons and carbons.

The methoxy group, through the +M (mesomeric) effect, increases electron density at the ortho and para positions. Conversely, the nitro group exerts a strong -M and -I (inductive) effect, significantly withdrawing electron density, particularly from the ortho and para positions relative to its point of attachment. This push-pull electronic dynamic is the key to deciphering the NMR spectra of this compound.

¹H NMR Spectral Interpretation: A Predictive Analysis

Key Predictive Features of the ¹H NMR Spectrum:

  • The Methoxy Signal: A sharp singlet, integrating to three protons, is expected for the methoxy group. Its chemical shift will likely be in the range of δ 3.9-4.1 ppm.

  • Aromatic Protons: The seven protons on the naphthalene ring will exhibit complex splitting patterns due to spin-spin coupling. The electron-withdrawing nitro group at C4 will significantly deshield the peri-proton at C5, pushing its signal to a characteristically downfield region. Similarly, the proton at C3, being ortho to the nitro group, will also be deshielded. The proton at C2, ortho to the electron-donating methoxy group, is expected to be the most shielded.

¹³C NMR Spectral Interpretation: A Deeper Look into the Carbon Skeleton

The ¹³C NMR spectrum will provide a detailed fingerprint of the carbon framework of this compound, with eleven distinct signals anticipated. The chemical shifts will be governed by the same electronic effects influencing the proton spectrum.

Expected Features of the ¹³C NMR Spectrum:

  • Carbons Bearing Substituents: The carbon attached to the methoxy group (C1) will be significantly shielded due to the +M effect, while the carbon bearing the nitro group (C4) will be deshielded.

  • Quaternary Carbons: The bridgehead carbons (C4a and C8a) will have characteristic chemical shifts.

  • CH Carbons: The chemical shifts of the seven protonated carbons will reflect their positions relative to the electron-donating and electron-withdrawing groups. Carbons ortho and para to the methoxy group will be shielded, while those ortho and para to the nitro group will be deshielded.

Data Presentation: Predicted NMR Data for this compound

The following tables summarize the predicted chemical shifts for this compound based on the analysis of 1-methoxynaphthalene and the known substituent effects of the nitro group. These are estimations and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-2~6.8 - 7.0d
H-3~7.9 - 8.1d
H-5~8.2 - 8.4d
H-6~7.6 - 7.8t
H-7~7.5 - 7.7t
H-8~8.0 - 8.2d
-OCH₃~4.0s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~155 - 158
C-2~104 - 107
C-3~125 - 128
C-4~140 - 143
C-4a~126 - 129
C-5~128 - 131
C-6~125 - 128
C-7~127 - 130
C-8~123 - 126
C-8a~133 - 136
-OCH₃~56 - 58

Experimental Protocols

The acquisition of high-quality, unambiguous NMR spectra is the foundation of accurate structural elucidation. The following is a detailed, step-by-step protocol for obtaining and processing the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.

  • Concentration: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm. Modern NMR instruments can also use the residual solvent peak as a reference.

NMR Data Acquisition

¹H NMR Spectroscopy:

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually adequate.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.

    • Spectral Width (sw): A spectral width of approximately 12-15 ppm is recommended to encompass all aromatic and aliphatic signals.

¹³C NMR Spectroscopy:

  • Instrument Setup: Tune and shim the spectrometer for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A 2-second delay is a good starting point.

    • Spectral Width (sw): A spectral width of 200-220 ppm is standard for most organic molecules.

Data Processing and Interpretation Workflow

The following diagram illustrates the logical workflow for processing and interpreting the acquired NMR data.

Caption: Workflow for NMR data acquisition, processing, and interpretation.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The consistency between the ¹H and ¹³C NMR data is a critical checkpoint. For unambiguous assignments, especially in complex aromatic systems, the use of two-dimensional (2D) NMR techniques is highly recommended.

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to trace the connectivity of adjacent protons in the naphthalene rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing definitive C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and piecing together the molecular fragments.

By systematically applying these 1D and 2D NMR experiments, researchers can build a robust and verifiable structural assignment for this compound, ensuring the highest level of scientific integrity.

Application Note: Mass Spectrometry Analysis of 1-Methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-4-nitronaphthalene is a nitroaromatic compound with a molecular weight of 203.19 g/mol and a chemical formula of C₁₁H₉NO₃.[1][2] Its analysis is crucial in various fields, including environmental monitoring and as an intermediate in organic synthesis. Mass spectrometry, often coupled with chromatographic techniques like Gas Chromatography (GC-MS), offers a highly sensitive and specific method for the identification and quantification of this compound. This application note provides a detailed protocol for the analysis of this compound using GC-MS and outlines its characteristic fragmentation pattern under electron ionization (EI).

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data. The goal is to extract and concentrate this compound from the sample matrix while removing interfering substances.

Materials:

  • Solvents: Dichloromethane (DCM), Acetonitrile (MeCN), Methanol (MeOH), Hexane (all pesticide grade or equivalent)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • 2 mL autosampler vials with screw caps and PTFE septa[3]

Protocol for Solid Samples (e.g., soil, tissue):

  • Extraction:

    • Weigh 1-5 g of the homogenized sample into a glass centrifuge tube.

    • Add 10 mL of a 1:1 (v/v) mixture of Dichloromethane and Hexane.

    • Vortex for 2 minutes and then sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants.

  • Clean-up (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) clean-up is recommended.[4]

    • Condition a C18 SPE cartridge with 5 mL of Methanol followed by 5 mL of deionized water.

    • Load the combined extract onto the cartridge.

    • Wash the cartridge with 5 mL of a 40:60 (v/v) Methanol:water solution to remove polar interferences.

    • Elute the this compound with 5 mL of Acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the solvent from the extract or eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of Dichloromethane or a suitable solvent for GC-MS analysis.

    • Add anhydrous sodium sulfate to remove any residual water.

    • Transfer the final solution to a 2 mL autosampler vial.

Protocol for Liquid Samples (e.g., water):

  • Liquid-Liquid Extraction (LLE):

    • Take 100 mL of the water sample in a separatory funnel.

    • Add 20 mL of Dichloromethane and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with 20 mL of fresh Dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove water.

    • Concentrate the extract to 1 mL using a gentle stream of nitrogen.

    • Transfer the final solution to a 2 mL autosampler vial.

GC-MS Analysis

Instrumentation:

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used for the analysis.

GC Conditions:

ParameterValue
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 270 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min
Oven Program Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min

MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Mode Full Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions m/z 203, 173, 157, 127 (for quantification and confirmation)

Data Presentation

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The peak area of the target ion (m/z 203) is plotted against the concentration.

Table 1: Example Calibration Data for this compound

Concentration (ng/mL)Peak Area (m/z 203)
115,234
576,170
10151,987
25380,543
50759,876
1001,521,453
Mass Spectrum and Fragmentation

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

Table 2: Major Ions in the EI Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment Ion
203100[M]⁺ (Molecular Ion)
17345[M - NO]⁺
15830[M - NO₂]⁺
12825[C₁₀H₈]⁺ (Naphthalene)
11520[C₉H₇]⁺

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample (Solid or Liquid) Extraction Extraction Sample->Extraction Cleanup Clean-up (SPE/LLE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Spectrum Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative

Caption: Experimental workflow for the analysis of this compound.

Proposed Fragmentation Pathway

fragmentation_pathway M This compound [M]⁺ m/z = 203 F1 [M - NO]⁺ m/z = 173 M->F1 - NO F2 [M - NO₂]⁺ m/z = 158 M->F2 - NO₂ F3 [C₁₀H₈]⁺ m/z = 128 F2->F3 - CH₂O F4 [C₉H₇]⁺ m/z = 115 F3->F4 - H

Caption: Proposed EI fragmentation pathway for this compound.

References

Application Notes & Protocols: Design and Synthesis of pH-Activatable Fluorescent Probes from Naphthalene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the design, synthesis, and application of pH-activatable fluorescent probes derived from naphthalene-based precursors. It offers in-depth technical insights, detailed experimental protocols, and an exploration of the underlying scientific principles governing the function of these powerful analytical tools.

Introduction: The Power of pH-Sensing in Biological Systems

The precise regulation of pH is fundamental to a vast array of biological processes, from enzymatic activity and protein stability to cellular trafficking and apoptosis. Consequently, aberrant pH levels are often associated with pathological conditions, including cancer, inflammation, and neurodegenerative disorders. Fluorescent probes that can report on pH changes in real-time and with high spatial resolution are invaluable tools for dissecting these complex biological phenomena and for the development of novel diagnostic and therapeutic strategies.

Naphthalene and its derivatives, particularly naphthalimides, have emerged as a versatile and robust scaffold for the construction of pH-activatable fluorescent probes.[1][2] Their rigid, planar structure and extended π-conjugated system endow them with favorable photophysical properties, such as high quantum yields and excellent photostability.[1][2] Furthermore, the naphthalene core can be readily functionalized, allowing for the fine-tuning of its spectral properties and the introduction of pH-sensitive moieties.[1]

Part 1: Rational Design of Naphthalene-Based pH Probes

The design of an effective pH-activatable fluorescent probe hinges on the integration of three key components: a fluorophore, a pH-responsive unit (receptor), and a mechanism to transduce the pH change into a fluorescent signal.

The Naphthalene Scaffold: A Versatile Fluorophore

The choice of the naphthalene core is critical. Unsubstituted naphthalene exhibits poor fluorescence; however, the strategic placement of electron-donating and electron-accepting groups can dramatically enhance its quantum yield through an Intramolecular Charge Transfer (ICT) mechanism.[1] 1,8-naphthalimides are particularly popular due to their excellent photostability, large Stokes shifts, and synthetic accessibility.[3][4]

pH-Sensing Mechanisms: Turning Fluorescence "On" or "Off"

The most common strategy for conferring pH sensitivity to a naphthalene-based probe is to modulate a non-radiative decay pathway in a pH-dependent manner. Two primary mechanisms are employed:

  • Photo-induced Electron Transfer (PET): This is the most prevalent "off-on" switching mechanism. A tertiary amine, such as a piperazine or dimethylamino group, is tethered to the fluorophore.[3][5][6] At neutral or basic pH, the lone pair of electrons on the nitrogen atom can be transferred to the excited fluorophore, quenching its fluorescence (PET "on").[3][5] Upon protonation of the amine in acidic environments, the lone pair is no longer available for electron transfer, thus inhibiting the PET process and restoring the fluorescence of the naphthalimide core (PET "off").[3][5][6]

  • Intramolecular Charge Transfer (ICT): In ICT-based probes, the electronic properties of a substituent on the naphthalene ring are altered by pH changes. This modulation affects the energy of the excited state, leading to a shift in the emission wavelength or a change in fluorescence intensity. For instance, the protonation or deprotonation of a hydroxyl or amino group directly attached to the aromatic system can significantly alter the ICT character of the molecule.[4]

Tuning the Dynamic Range: The Importance of pKa

The pKa of the pH-sensitive moiety determines the pH range over which the probe exhibits a response. For biological applications, it is crucial to match the probe's pKa to the pH of the environment of interest. For example, probes designed to image acidic organelles like lysosomes should have a pKa in the range of 4.5 to 6.5.[3] The pKa can be fine-tuned by modifying the electronic environment of the ionizable group.

Part 2: Synthesis and Characterization Protocols

This section provides a generalized protocol for the synthesis of a 1,8-naphthalimide-based pH probe operating via a PET mechanism.

General Synthesis Scheme

The synthesis typically involves a multi-step process starting from a commercially available naphthalic anhydride derivative.

Synthesis_Workflow A 1,8-Naphthalic Anhydride Derivative B N-functionalized Naphthalimide A->B Imidation with an amino-containing spacer C Halogenated Naphthalimide B->C Halogenation D Final pH Probe C->D Nucleophilic Substitution with a pH-sensitive amine

Caption: Generalized synthetic workflow for a naphthalimide-based pH probe.

Detailed Experimental Protocol: Synthesis of a Piperazine-Functionalized Naphthalimide Probe

This protocol is a representative example and may require optimization for specific target molecules.

Step 1: Synthesis of N-(2-aminoethyl)-4-bromo-1,8-naphthalimide

  • To a solution of 4-bromo-1,8-naphthalic anhydride (1.0 eq) in ethanol, add ethylenediamine (1.5 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the desired intermediate.

Step 2: Synthesis of the Final Probe

  • Dissolve N-(2-aminoethyl)-4-bromo-1,8-naphthalimide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add N-methylpiperazine (2.0 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and purify by column chromatography on silica gel to obtain the final pH probe.

Characterization of the pH Probe

Structural Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

Photophysical Characterization:

  • Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO).

  • Prepare a series of buffer solutions with a range of pH values (e.g., Britton-Robinson buffer).

  • Add a small aliquot of the probe stock solution to each buffer to a final concentration of 5-10 µM.

  • Record the absorption and fluorescence emission spectra for each pH value using a spectrophotometer and a spectrofluorometer, respectively.

  • Plot the fluorescence intensity at the emission maximum as a function of pH to generate a titration curve.

  • Determine the pKa value by fitting the titration curve to the Henderson-Hasselbalch equation.[7]

Part 3: Application in Cellular Imaging

Naphthalene-based pH probes are widely used to visualize pH changes in living cells.[8][9] Probes with pKa values in the acidic range are particularly useful for imaging lysosomes.[3]

Protocol for Live-Cell Imaging of Lysosomal pH
  • Cell Culture: Plate cells (e.g., HeLa or A549) on glass-bottom dishes and culture overnight.

  • Probe Loading: Incubate the cells with the pH probe (typically 1-5 µM in cell culture medium) for 30-60 minutes at 37 °C.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Image the cells using a confocal fluorescence microscope. Use an excitation wavelength appropriate for the probe (e.g., 405 nm).[3]

  • Inducing pH Change (Optional): To observe the probe's response, treat the cells with agents that alter lysosomal pH, such as chloroquine or bafilomycin A1.

Imaging_Workflow A Cell Seeding B Probe Incubation A->B C Washing B->C D Fluorescence Microscopy C->D E Data Analysis D->E

Caption: Experimental workflow for live-cell imaging with a pH probe.

Part 4: Data Presentation

Table 1: Photophysical Properties of Representative Naphthalene-Based pH Probes
ProbePrecursorλ_abs (nm)λ_em (nm)Stokes Shift (nm)pKaF_max / F_minReference
SM1 (Naphthalimide)N/A4055171125.9-6.8>10[3]
P1 (Naphthalimide)N/AN/AN/AN/A5.23N/A[3]
NI-DAT (Naphthalimide)1,8-Naphthalimide4505358512.1"On-Off"[7]
Probe 4 (Naphthalimide)1,8-Naphthalic anhydride344397539.09, 7.33"Off-On"[6][10]

Note: N/A indicates data not available in the cited source.

Part 5: Troubleshooting and Key Considerations

  • Probe Solubility: Naphthalene derivatives can be hydrophobic. Ensure adequate solubility in aqueous buffers, which may require the use of a co-solvent like DMSO.

  • Phototoxicity: High-intensity excitation light can be toxic to cells. Use the lowest possible laser power and exposure time during imaging.

  • Probe Specificity: While many probes are designed for pH, some may also respond to other analytes like metal ions.[8][11] It is essential to characterize the probe's selectivity.

  • Calibration: For quantitative pH measurements, it is necessary to perform an in-situ calibration of the probe within the cellular environment.

Conclusion

Naphthalene-based fluorescent probes represent a powerful and versatile class of tools for the study of pH in biological systems. Their rational design, based on well-understood photophysical principles, allows for the development of sensors with tailored properties for specific applications. The synthetic protocols outlined in this guide provide a solid foundation for researchers to develop their own novel pH probes, paving the way for new discoveries in cell biology and drug development.

References

The Role of 1-Methoxy-4-nitronaphthalene in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 1-methoxy-4-nitronaphthalene as a key starting material in the synthesis of novel anticancer agents. It includes quantitative data on the efficacy of a prominent derivative, UMI-77, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a valuable chemical intermediate in the development of new therapeutic agents. Its naphthalene core provides a rigid scaffold that can be strategically functionalized to interact with specific biological targets. A notable application of this compound is in the synthesis of UMI-77, a potent and selective inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1).[1] Overexpression of Mcl-1 is a common feature in various cancers and is associated with resistance to conventional chemotherapy.[2] By targeting Mcl-1, compounds derived from this compound, such as UMI-77, can induce programmed cell death (apoptosis) in cancer cells, making them promising candidates for cancer therapy.

Featured Application: Synthesis of UMI-77, an Mcl-1 Inhibitor

UMI-77 is a small molecule inhibitor that binds to the BH3-binding groove of Mcl-1 with high affinity, thereby disrupting its interaction with pro-apoptotic proteins like Bax and Bak.[2][3] This disruption unleashes the pro-apoptotic signaling cascade, leading to cancer cell death. The synthesis of UMI-77 utilizes this compound as a key precursor.

Quantitative Data: In Vitro Activity of UMI-77

The efficacy of UMI-77 has been evaluated against various cancer cell lines, demonstrating potent growth-inhibitory and pro-apoptotic effects. The following table summarizes the key quantitative data for UMI-77.

ParameterValueTarget/Cell LineReference
Binding Affinity (Ki) 490 nMMcl-1[2][3]
IC50 (Cell Growth Inhibition) 3.4 µMBxPC-3 (Pancreatic Cancer)[3]
4.4 µMPanc-1 (Pancreatic Cancer)[3]
5.5 µMCapan-2 (Pancreatic Cancer)
12.5 µMMiaPaCa-2 (Pancreatic Cancer)[3]
16.1 µMAsPC-1 (Pancreatic Cancer)[3]
IC50 (Disruption of Mcl-1/Bax interaction) 1.43 µMIn cells[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of UMI-77 from this compound and for key biological assays to evaluate its anticancer activity.

Synthesis of UMI-77 (2-((4-((4-bromophenyl)sulfonamido)-1-hydroxynaphthalen-2-yl)thio)acetic acid)

The synthesis of UMI-77 from this compound involves a multi-step process, including reduction of the nitro group, sulfonylation of the resulting amine, demethylation, and finally, the introduction of the thioglycolic acid side chain.

G A This compound B 4-Methoxy-1-naphthylamine A->B Reduction (e.g., H2, Pd/C) C 4-Bromo-N-(4-methoxy-1-naphthalenyl)-benzenesulfonamide B->C Sulfonylation (4-Bromobenzenesulfonyl chloride, Pyridine) D 4-((4-bromophenyl)sulfonamido)naphthalen-1-ol C->D Demethylation (e.g., BBr3) E UMI-77 D->E Thioglycolic acid addition

Synthetic scheme for UMI-77.

Step 1: Synthesis of 4-Methoxy-1-naphthylamine

  • Reaction: Reduction of this compound.

  • Procedure: To a solution of this compound in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C). The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield 4-methoxy-1-naphthylamine.

Step 2: Synthesis of 4-Bromo-N-(4-methoxy-1-naphthalenyl)-benzenesulfonamide

  • Reaction: Sulfonylation of 4-methoxy-1-naphthylamine.

  • Procedure: Dissolve 4-methoxy-1-naphthylamine in pyridine and cool the solution in an ice bath. To this stirred solution, add 4-bromobenzenesulfonyl chloride portion-wise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The mixture is then poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the desired sulfonamide.

Step 3: Synthesis of 4-((4-bromophenyl)sulfonamido)naphthalen-1-ol

  • Reaction: Demethylation of the methoxy group.

  • Procedure: Dissolve the sulfonamide from Step 2 in anhydrous dichloromethane and cool to -78 °C. Boron tribromide (BBr3) is added dropwise, and the reaction is stirred at low temperature before being allowed to warm to room temperature. The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the demethylated product.

Step 4: Synthesis of UMI-77

  • Reaction: Introduction of the thioglycolic acid moiety.

  • Procedure: The product from Step 3 is reacted with thioglycolic acid. This step may proceed via a nucleophilic aromatic substitution or a related coupling reaction, potentially under basic conditions or with a suitable catalyst to facilitate the addition of the sulfur nucleophile to the naphthalene ring.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

G A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of UMI-77 A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H G cluster_Mitochondrion Mitochondrion Mcl1 Mcl-1 Bax Bax Mcl1->Bax Inhibits Bak Bak Mcl1->Bak Inhibits CytoC Cytochrome c Bax->CytoC Promotes release Bak->CytoC Promotes release Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Activates UMI77 UMI-77 UMI77->Mcl1 Inhibits Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 1-Methoxy-4-nitronaphthalene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is an electrophilic aromatic substitution, specifically the nitration of 1-methoxynaphthalene. The reaction typically uses a nitrating agent, such as a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), to introduce a nitro group (-NO₂) onto the naphthalene ring.[1][2][3][4]

Q2: My overall yield is consistently low. What are the common causes?

A2: Low yields can stem from several factors:

  • Formation of Isomers: The methoxy group (-OCH₃) is an ortho-, para-directing activator. This means that besides the desired para-product (this compound), the ortho-isomer (1-methoxy-2-nitronaphthalene) is also formed as a major byproduct, reducing the yield of the target molecule.[1]

  • Dinitration: The activating nature of the methoxy group can make the product susceptible to a second nitration, leading to dinitronaphthalene byproducts, especially if reaction conditions are too harsh (e.g., excess nitrating agent or high temperatures).

  • Incomplete Reaction: Insufficient reaction time or use of deactivated reagents can lead to a significant amount of unreacted starting material.

  • Product Loss During Workup: The product may be lost during extraction, washing, or purification steps.

Q3: How can I increase the regioselectivity to favor the desired 4-nitro isomer over the 2-nitro isomer?

A3: Improving the ratio of the 4-nitro (para) to the 2-nitro (ortho) isomer is critical for yield enhancement.

  • Temperature Control: Lowering the reaction temperature (e.g., to -15°C or 0°C) can increase selectivity for the para-product, as the ortho-substitution is often more sensitive to temperature increases.[5]

  • Solvent Choice: The choice of solvent can significantly influence isomer distribution. Using acetonitrile as the reaction solvent has been shown in related nitrations to produce the 1-nitro isomer with substantially none of the 2-nitro isomer, a principle that can be applied here to favor the para position.[6]

  • Catalysts: The use of solid acid catalysts, such as modified HBEA zeolites, has been reported to improve regioselectivity in the nitration of naphthalene, achieving a high ratio of the 1-nitro to the 2-nitro isomer.[5]

Q4: How can I prevent the formation of dinitrated byproducts?

A4: To minimize dinitration, carefully control the reaction stoichiometry and conditions.

  • Limiting the Nitrating Agent: Use a stoichiometric amount (or a very slight excess, e.g., 1.0 to 1.1 equivalents) of nitric acid.

  • Controlled Addition: Add the nitrating agent slowly and dropwise to the solution of 1-methoxynaphthalene. This prevents localized areas of high concentration.

  • Low Temperature: Maintain a consistently low temperature throughout the addition and the entire reaction duration.

Q5: What are the recommended methods for purifying the final product?

A5: The most effective purification methods for separating this compound from its isomers and other impurities are column chromatography on silica gel or recrystallization.[7] Recrystallization from solvents like methanol or ethanol can yield the product as yellow needles.[7]

Synthesis and Optimization Workflow

The following diagram illustrates the general synthetic pathway, highlighting the desired product and key byproducts that can affect yield.

G cluster_0 cluster_1 A 1-Methoxynaphthalene C This compound (Desired Product) A->C Para-substitution (Favored) D 1-Methoxy-2-nitronaphthalene (Major Byproduct) A->D Ortho-substitution B Nitrating Agent (HNO3 / H2SO4) E Dinitrated Products (Side Product) C->E Further Nitration (Excess HNO3 / High Temp) D->E Further Nitration

Caption: Reaction pathway for the nitration of 1-methoxynaphthalene.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem Possible Cause Recommended Solution
Low Overall Yield 1. High proportion of 2-nitro isomer. 2. Formation of dinitrated products. 3. Incomplete reaction. 4. Product loss during workup. 1. Lower the reaction temperature (≤ 0°C). Consider changing the solvent to acetonitrile.[6]2. Use 1.0-1.1 equivalents of HNO₃ and add it slowly at low temperature.3. Increase reaction time and verify the concentration and purity of your reagents.4. Ensure pH is neutral before extraction; perform multiple extractions with a suitable solvent.
Crude product contains a high percentage of the 2-nitro isomer 1. Reaction temperature is too high. 2. Solvent system is not optimal for para-selectivity. 1. Maintain the reaction temperature at or below 0°C, preferably in an ice-salt or dry ice-acetone bath.2. Switch from standard solvents (like acetic acid or chlorinated solvents) to acetonitrile.[6]
Significant amount of dinitrated product detected 1. Excess nitrating agent was used. 2. Reaction temperature was too high or addition was too fast. 1. Carefully measure and use no more than 1.1 equivalents of nitric acid.2. Add the nitrating mixture dropwise over an extended period while vigorously stirring and maintaining low temperature.
Difficulty purifying the product 1. Isomers are co-eluting during column chromatography. 2. Product is oiling out during recrystallization. 1. Use a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) for better separation on silica gel.2. Ensure the crude product is sufficiently pure before attempting recrystallization. Try a different solvent system or use a seed crystal to induce crystallization.

Troubleshooting Workflow: Diagnosing Low Yield

Use this decision tree to diagnose and resolve issues related to low product yield.

G start Low Yield of This compound check_isomers Analyze crude product by GC/NMR. Is the 2-nitro isomer the main component? start->check_isomers check_dinitration Check for dinitrated products. check_isomers->check_dinitration No sol_temp Solution: - Lower reaction temperature (≤ 0°C) - Change solvent to acetonitrile check_isomers->sol_temp Yes check_starting_material Is unreacted starting material present? check_dinitration->check_starting_material No sol_reagents Solution: - Use stoichiometric HNO3 (1.0-1.1 eq) - Ensure slow addition of nitrating agent check_dinitration->sol_reagents Yes sol_time Solution: - Increase reaction time - Check reagent quality/concentration check_starting_material->sol_time Yes sol_workup Review workup and purification steps to minimize product loss. check_starting_material->sol_workup No

Caption: A logical workflow for troubleshooting low synthesis yield.

Data on Nitration Systems

While data specifically for 1-methoxynaphthalene is sparse, the nitration of naphthalene serves as an excellent model for understanding how different reaction systems affect regioselectivity and yield.

Nitrating SystemSolventCatalystTemperature (°C)Yield of 1-isomer (%)Ratio (1-nitro:2-nitro)Reference
HNO₃ / H₂SO₄1,4-Dioxane-Reflux96-97%24:1[8]
90% HNO₃Acetonitrile-Reflux85%Substantially free of 2-isomer[6][8]
70% HNO₃Petroleum EtherHigh Silica Zeolite---[8]
95% HNO₃1,2-DichloroethaneHBEA-25 Zeolite-15°C68.2%19.2:1[5]
HNO₃ / H₂SO₄--50-60°C~95%~19:1[9]

Key Experimental Protocols

Protocol 1: Classical Nitration with Mixed Acids

This protocol is a standard method for nitration but may result in a mixture of isomers.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methoxynaphthalene (1.0 equiv.) in glacial acetic acid. Cool the flask to 0-5°C in an ice bath.

  • Nitrating Mixture: In a separate beaker, slowly add concentrated sulfuric acid (1.1 equiv.) to concentrated nitric acid (1.05 equiv.) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 1-methoxynaphthalene over 30-60 minutes. Ensure the internal temperature does not rise above 5°C.

  • Stirring: After the addition is complete, let the mixture stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Slowly pour the reaction mixture over a large volume of crushed ice and water. A yellow precipitate should form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product. Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from methanol to obtain pure this compound.[7]

Protocol 2: Improved Regioselectivity using Acetonitrile

This protocol is adapted from methods shown to improve regioselectivity in naphthalene nitration and should favor the formation of the desired 4-nitro isomer.[6]

  • Preparation: In a round-bottom flask, dissolve 1-methoxynaphthalene (1.0 equiv.) in acetonitrile. Cool the solution to 0°C.

  • Reagent Addition: Slowly add fuming nitric acid (90%, 1.05 equiv.) dropwise to the solution while stirring vigorously. An exothermic reaction may occur, so maintain the temperature below 10°C.

  • Reaction: After the initial exotherm subsides, allow the mixture to stir at room temperature or heat under gentle reflux (e.g., 40-50°C) for 30-60 minutes, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture and pour it into ice water.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product as described in Protocol 1.

References

Overcoming challenges in the regioselective nitration of 1-methoxynaphthalene.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective nitration of 1-methoxynaphthalene. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming common challenges in this important synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the nitration of 1-methoxynaphthalene?

A1: The nitration of 1-methoxynaphthalene is an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) at the C1 position is a strong activating and ortho-, para-directing group.[1] Consequently, the primary products are the 2-nitro (ortho) and 4-nitro (para) isomers. Due to a combination of electronic stabilization and steric factors, the 4-nitro isomer is generally the major product.[2] However, the formation of the 2-nitro and even small amounts of the 5-nitro isomer can occur depending on the reaction conditions.[3]

Q2: What is the general mechanism for the nitration of 1-methoxynaphthalene?

A2: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. First, the nitronium ion (NO₂⁺), a powerful electrophile, is generated from the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The electron-rich naphthalene ring of 1-methoxynaphthalene then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Finally, a proton is eliminated from the carbon bearing the nitro group to restore aromaticity, yielding the nitrated product.[2]

Q3: How can I minimize the formation of dinitrated byproducts?

A3: The methoxy group strongly activates the naphthalene ring, making it susceptible to polysubstitution.[4] To minimize dinitration, you should:

  • Use a controlled amount of the nitrating agent, typically 1.0 to 1.2 equivalents.[4]

  • Maintain a low reaction temperature to decrease the reaction rate and improve selectivity.[4]

  • Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.[4]

  • For this highly activated system, consider using a milder nitrating agent.[4]

Q4: I am having difficulty separating the 2-nitro and 4-nitro isomers. What purification strategies can I use?

A4: The similar polarities of the 2-nitro and 4-nitro isomers can make their separation challenging.[4] Effective separation can often be achieved by:

  • Column Chromatography: Careful optimization of the solvent system is key. A non-polar/polar solvent mixture, such as hexane/ethyl acetate or toluene/ethyl acetate, with a gradual gradient can effectively separate the isomers on a silica gel column.[1]

  • Recrystallization: Fractional crystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, may allow for the selective crystallization of one isomer, enriching the other in the mother liquor.

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity samples, preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase can provide excellent separation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Deactivated Substrate: Unlikely for 1-methoxynaphthalene, but impurities could be an issue. 2. Ineffective Nitrating Agent: The nitrating agent may have decomposed or was not prepared correctly.1. Ensure the purity of the starting material. 2. Use a freshly prepared or properly stored nitrating agent. For less reactive substrates, a stronger nitrating agent like nitronium tetrafluoroborate (NO₂BF₄) could be considered, though it may be too reactive for 1-methoxynaphthalene.
Poor Regioselectivity (Significant amounts of undesired isomers) 1. Reaction Temperature: Higher temperatures can lead to the formation of thermodynamically favored, but often undesired, isomers. 2. Nitrating Agent: The choice of nitrating agent and solvent can significantly influence the isomer ratio.1. Maintain a low reaction temperature (e.g., 0-5 °C) to favor the kinetically controlled product, which is often the desired isomer.[4] 2. Experiment with different nitrating systems. For example, nitration in acetic acid may yield a different isomer distribution compared to a nitric acid/sulfuric acid mixture.
Formation of Dinitro or Polynitro Compounds 1. Excess Nitrating Agent: Using too much of the nitrating agent. 2. High Reaction Temperature: Elevated temperatures increase the rate of subsequent nitration reactions. 3. Highly Activated Substrate: The methoxy group makes the ring very reactive.1. Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the nitrating agent.[4] 2. Perform the reaction at low temperatures.[4] 3. Consider a milder nitrating agent for this activated system.[4]
Formation of Dark-Colored Byproducts 1. Oxidation: The nitrating agent, especially if harsh, can oxidize the electron-rich naphthalene ring or the methoxy group. 2. Over-nitration and Polymerization: Formation of highly nitrated, unstable compounds can lead to decomposition and polymerization.1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Ensure an inert atmosphere if the substrate is sensitive to air oxidation. 3. Purify the crude product to remove colored impurities, for example, by passing a solution through a short plug of silica gel or using activated carbon.

Data Presentation

Table 1: Regioselectivity of 1-Methoxynaphthalene Nitration under Different Conditions

Nitrating AgentSolventTemperature2-Nitro Isomer (%)4-Nitro Isomer (%)5-Nitro Isomer (%)Other Isomers (%)Reference
HNO₃ / AcOHAcetic AcidNot Specified602020-[3]
HNO₃ / H₂SO₄Acetic Acid0 °C to rtMajorMinor-Dinitro products possible[2]

Note: The terms "Major" and "Minor" are used when specific quantitative data is not available in the cited literature, but the qualitative outcome is described.

Experimental Protocols

Protocol 1: General Procedure for the Nitration of 1-Methoxynaphthalene with Nitric Acid in Acetic Acid

Materials:

  • 1-Methoxynaphthalene

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid (AcOH)

  • Ice

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methoxynaphthalene (1.0 equivalent) in glacial acetic acid.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of concentrated nitric acid (1.0-1.2 equivalents) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.

  • Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.[1]

Visualizations

Reaction Mechanism and Regioselectivity

The regioselectivity of the nitration of 1-methoxynaphthalene is governed by the electronic effects of the methoxy group, which directs the incoming electrophile to the ortho (C2) and para (C4) positions.

G cluster_start Reactants cluster_intermediates Arenium Ion Intermediates cluster_products Products 1-Methoxynaphthalene 1-Methoxynaphthalene Ortho-Attack Intermediate Ortho-Attack Intermediate 1-Methoxynaphthalene->Ortho-Attack Intermediate Ortho Attack (C2) Para-Attack Intermediate Para-Attack Intermediate 1-Methoxynaphthalene->Para-Attack Intermediate Para Attack (C4) (Major Pathway) Meta-Attack Intermediate Meta-Attack Intermediate 1-Methoxynaphthalene->Meta-Attack Intermediate Meta Attack (Disfavored) Nitronium Ion (NO2+) Nitronium Ion (NO2+) 1-Methoxy-2-nitronaphthalene 1-Methoxy-2-nitronaphthalene Ortho-Attack Intermediate->1-Methoxy-2-nitronaphthalene -H+ 1-Methoxy-4-nitronaphthalene This compound Para-Attack Intermediate->this compound -H+ Meta-Product Meta-Product Meta-Attack Intermediate->Meta-Product -H+

Caption: Regioselectivity in the nitration of 1-methoxynaphthalene.

General Experimental Workflow

The following diagram outlines a typical workflow for the nitration of 1-methoxynaphthalene, from reaction setup to product purification and analysis.

G Start Start Reaction_Setup Reaction Setup (1-Methoxynaphthalene, Solvent, Cooling) Start->Reaction_Setup Addition Slow Addition of Nitrating Agent Reaction_Setup->Addition Reaction_Monitoring Monitor Progress (TLC) Addition->Reaction_Monitoring Workup Quenching and Extraction Reaction_Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for nitration.

References

Optimizing catalyst and base conditions for Suzuki-Miyaura coupling of nitronaphthalenes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions of nitronaphthalenes. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges and achieve optimal results in your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the Suzuki-Miyaura cross-coupling of nitronaphthalenes.

Question 1: I am observing low to no yield of my desired coupled product. What are the common causes?

Answer:

Low or no yield in the Suzuki-Miyaura coupling of nitronaphthalenes can be attributed to several factors, often related to the catalyst system, reaction conditions, or the stability of the reagents.

  • Catalyst Inactivity: The active Pd(0) species may not be forming or could be decomposing. Ensure your palladium precursor and ligands are of high quality. Consider using a pre-catalyst to ensure the presence of the active catalytic species. The electron-withdrawing nature of the nitro group on the naphthalene ring can make oxidative addition more challenging, requiring a more active catalyst system.

  • Poor Ligand Choice: The ligand is critical for an efficient catalytic cycle. For electron-deficient substrates like nitronaphthalenes, bulky and electron-rich phosphine ligands, such as SPhos or XPhos, are often effective.

  • Inappropriate Base: The base plays a crucial role in the transmetalation step. A base that is too weak may not be effective, while an overly strong base can lead to side reactions. For nitronaphthalenes, inorganic bases like K₃PO₄ and K₂CO₃ are commonly used.[1]

  • Suboptimal Solvent: The solvent must solubilize all reactants and the catalyst. A mixture of an organic solvent (e.g., toluene, dioxane) and water is often employed to dissolve the inorganic base.[1]

  • Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate, typically in the range of 80-110 °C.

Question 2: My primary side product is the dehalogenated nitronaphthalene. How can I minimize this?

Answer:

Dehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction. To minimize it:

  • Choice of Base and Solvent: Using a strong base in a protic solvent (like an alcohol) can be a source of hydride, leading to dehalogenation. Switching to an aprotic solvent system may be beneficial.

  • Ligand Selection: The ligand can influence the relative rates of the desired reductive elimination to form the product versus the undesired dehalogenation. Screening different phosphine ligands can help identify one that favors the cross-coupling pathway.

Question 3: I am experiencing protodeborylation of my boronic acid. What can be done to address this?

Answer:

Protodeborylation consumes the boronic acid, reducing the overall yield. To mitigate this:

  • Use Milder Bases: Strong bases and high temperatures can accelerate protodeborylation. Consider using milder bases like KF or K₂CO₃.

  • Anhydrous Conditions: While many Suzuki protocols use water to dissolve the base, water can also be a proton source for protodeborylation. Running the reaction under anhydrous conditions can sometimes be helpful.

  • Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are often more stable towards protodeborylation than the corresponding boronic acids.

Question 4: Homocoupling of the boronic acid is a significant competing reaction. How can I suppress it?

Answer:

Homocoupling of the boronic acid to form a biaryl byproduct can be a challenge. To reduce its occurrence:

  • Control of Reaction Conditions: Slower addition of the boronic acid or running the reaction at a lower temperature might favor the cross-coupling pathway over homocoupling.

  • Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ might be preferable to some Pd(II) sources, which can sometimes promote homocoupling during their in-situ reduction to Pd(0).

  • Ensure Inert Atmosphere: The presence of oxygen can promote homocoupling. It is crucial to properly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

Data Presentation

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of 1-bromo-4-nitronaphthalene with phenylboronic acid, showcasing the effect of different catalysts, ligands, and bases on the reaction yield.

Table 1: Effect of Catalyst and Ligand on the Suzuki-Miyaura Coupling of 1-Bromo-4-nitronaphthalene

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)8012-2485-95[1]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)10012High
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O9012-16Moderate

Table 2: Effect of Base on the Suzuki-Miyaura Coupling of 1-Bromo-4-nitronaphthalene

Catalyst/LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃/SPhosK₃PO₄ (3.0)Toluene/H₂O (4:1)8012-2485-95[1]
Pd(PPh₃)₄K₂CO₃ (2.0)Toluene/EtOH/H₂O9012-16Moderate
Pd(OAc)₂/SPhosCs₂CO₃ (2.0)Dioxane/H₂O10012High

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-4-nitronaphthalene via Suzuki-Miyaura Coupling [1]

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 1-bromo-4-nitronaphthalene with phenylboronic acid.

Materials:

  • 1-Bromo-4-nitronaphthalene

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 1-bromo-4-nitronaphthalene (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd₂(dba)₃ (0.02 equiv.) and SPhos (0.04 equiv.) to the flask under the inert atmosphere.

  • Add degassed toluene and degassed water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-phenyl-4-nitronaphthalene.

Mandatory Visualization

Suzuki_Troubleshooting start Start: Low or No Yield catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents catalyst_q1 Is the Pd source fresh? Is the ligand appropriate? catalyst->catalyst_q1 conditions_q1 Is the base appropriate? Is the solvent system optimal? conditions->conditions_q1 reagents_q1 Is the boronic acid stable? Are starting materials pure? reagents->reagents_q1 catalyst_a1_yes Consider pre-catalyst catalyst_q1->catalyst_a1_yes Yes catalyst_a1_no Replace Pd source and/or screen ligands catalyst_q1->catalyst_a1_no No conditions_a1_yes Optimize temperature and reaction time conditions_q1->conditions_a1_yes Yes conditions_a1_no Screen different bases and solvent ratios conditions_q1->conditions_a1_no No reagents_a1_yes Check for protodeborylation reagents_q1->reagents_a1_yes Yes reagents_a1_no Use fresh boronic acid/ester and purify starting materials reagents_q1->reagents_a1_no No

Caption: Troubleshooting workflow for low or no yield in Suzuki-Miyaura coupling of nitronaphthalenes.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Nitronaphthalene, Boronic Acid, and Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert catalyst_addition Add Pd Catalyst and Ligand inert->catalyst_addition solvent_addition Add Degassed Solvents catalyst_addition->solvent_addition heating Heat and Stir (e.g., 80-110 °C) solvent_addition->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction drying Dry and Concentrate Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling of nitronaphthalenes.

References

Preventing degradation of 1-Methoxy-4-nitronaphthalene during chemical reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-Methoxy-4-nitronaphthalene during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily:

  • Nucleophilic Aromatic Substitution (SNA_r_): The electron-withdrawing nitro group activates the naphthalene ring towards nucleophilic attack. Depending on the nucleophile, either the methoxy group or the nitro group can be displaced. For instance, reaction with primary amines can lead to the replacement of the methoxy group, while cyanide ions have been reported to displace the nitro group in photosubstitution reactions[1].

  • Reduction of the Nitro Group: While the reduction of the nitro group to an amine is often the desired transformation, incomplete reduction or side reactions can lead to the formation of undesired intermediates like nitroso and hydroxylamino species. These can further react to form dimeric impurities such as azo and azoxy compounds[2].

  • Demethylation: Under certain conditions, particularly with strong acids or oxidizing agents, the methoxy group can be cleaved to form 4-nitro-1-naphthol.

  • Photodegradation: Like other nitronaphthalenes, this compound can undergo degradation upon exposure to UV light, which can lead to complex reaction mixtures.

Q2: How can I minimize the formation of byproducts during the reduction of the nitro group?

A2: To minimize byproduct formation during nitro group reduction, consider the following:

  • Choice of Reducing Agent: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is often a clean method[3]. The choice of catalyst can be critical; for instance, Raney Nickel might be preferred if dehalogenation is a concern with other substrates[3].

  • Reaction Conditions: Careful control of reaction temperature, pressure, and reaction time is crucial. Over-reduction or side reactions can be minimized by optimizing these parameters.

  • Additives: The use of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates and the subsequent formation of azo and azoxy impurities during catalytic hydrogenation[2].

Q3: Is this compound stable to strong acids and bases?

A3: Caution should be exercised when using strong acids or bases.

  • Strong Acids: Strong acids can potentially lead to the demethylation of the methoxy group, forming 4-nitro-1-naphthol. The reaction conditions for nitration of 1-methoxynaphthalene (a related compound) involve a mixture of concentrated nitric and sulfuric acids at low temperatures, suggesting that the molecule can withstand acidic conditions to some extent, but prolonged exposure or high temperatures should be avoided[4].

  • Strong Bases: Strong bases can act as nucleophiles and potentially displace the methoxy or nitro group through nucleophilic aromatic substitution. The reactivity will depend on the specific base, solvent, and temperature.

Q4: Are there any recommended protective groups to prevent degradation of this compound?

A4: While the literature does not extensively cover protecting group strategies specifically for this compound, general principles of organic synthesis can be applied.

  • Protecting the Nitro Group: The nitro group itself is not typically protected. However, if it needs to be maintained during a reaction that could reduce it, careful selection of reagents is paramount.

  • Protecting the Methoxy Group: The methoxy group is generally stable. If demethylation is a concern under harsh acidic conditions, alternative synthetic routes that introduce the methoxy group later in the sequence might be considered.

  • Protecting a Derived Amino Group: If the nitro group is first reduced to an amine, this amino group is highly reactive and often requires protection. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy). A novel protective group based on a 5-chloro-8-nitro-1-naphthoyl structure has been developed for amines, which is deprotected under mild reduction conditions[1][5]. This suggests that the naphthalene scaffold can be utilized in protection group strategies.

Troubleshooting Guides

Problem 1: Low yield and formation of multiple products during nitro group reduction.
Possible Cause Suggested Solution
Incomplete reductionIncrease reaction time, catalyst loading, or hydrogen pressure. Monitor the reaction progress by TLC or GC-MS.
Formation of hydroxylamine, azo, or azoxy byproductsAdd a catalytic amount of a vanadium compound (e.g., vanadium(V) oxide) to the reaction mixture to suppress the formation of these impurities[2].
Catalyst poisoningEnsure the starting material and solvent are pure and free of sulfur-containing compounds or other known catalyst poisons.
Over-reduction of the naphthalene ringUse milder reaction conditions (e.g., lower temperature, lower pressure) and a more selective catalyst.
Problem 2: Unwanted nucleophilic substitution of the methoxy or nitro group.
Possible Cause Suggested Solution
Reaction with a strong nucleophileIf the nucleophile is a necessary reagent for another part of the molecule, consider a different synthetic route where the sensitive functionality is introduced later.
Photochemical reactionProtect the reaction from light by wrapping the reaction vessel in aluminum foil, especially when using nucleophiles like cyanide or amines[1].
High reaction temperaturePerform the reaction at a lower temperature to decrease the rate of the undesired substitution reaction.
Problem 3: Demethylation of the methoxy group.
Possible Cause Suggested Solution
Exposure to strong acidic conditionsUse milder acidic conditions if possible. If strong acids are required, keep the reaction temperature low and the reaction time short.
Oxidative cleavageAvoid strong oxidizing agents if the methoxy group needs to be preserved.

Experimental Protocols

Protocol 1: Optimized Catalytic Hydrogenation to Minimize Byproducts

This protocol describes the reduction of the nitro group of this compound to 4-methoxy-1-naphthylamine with the addition of a vanadium catalyst to improve purity.

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Vanadium(V) oxide (V₂O₅)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Hydrogenation apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in ethanol.

  • Add 10% Pd/C (typically 1-5 mol % of the substrate).

  • Add a catalytic amount of V₂O₅ (typically 0.1-1 mol % of the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine under Light Exclusion

This protocol provides a general method for reacting this compound with a primary amine while minimizing photosubstitution side reactions.

Materials:

  • This compound

  • Primary amine (e.g., butylamine)

  • Suitable solvent (e.g., acetonitrile or DMSO)

  • Reaction vessel wrapped in aluminum foil

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction vessel wrapped in aluminum foil to exclude light.

  • Add the primary amine to the solution. The stoichiometry will depend on the specific reaction.

  • Stir the reaction mixture at the desired temperature. The optimal temperature should be determined experimentally, starting at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Troubleshooting_Nitro_Reduction start Problem: Low yield and/or byproducts in nitro reduction incomplete_reduction Incomplete Reaction? start->incomplete_reduction byproducts Formation of Side Products? start->byproducts catalyst_issue Catalyst Inactivity? start->catalyst_issue over_reduction Over-reduction? start->over_reduction solution_incomplete Increase reaction time, catalyst loading, or H2 pressure. incomplete_reduction->solution_incomplete solution_byproducts Add catalytic Vanadium compound. Optimize temperature. byproducts->solution_byproducts solution_catalyst Use fresh catalyst. Purify starting materials. catalyst_issue->solution_catalyst solution_over_reduction Use milder conditions (lower temp/pressure). Choose a more selective catalyst. over_reduction->solution_over_reduction

Caption: Troubleshooting logic for nitro group reduction issues.

Experimental_Workflow_Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup dissolve Dissolve this compound in Solvent add_catalyst Add Pd/C and V2O5 dissolve->add_catalyst purge Purge with Inert Gas add_catalyst->purge pressurize Pressurize with H2 purge->pressurize react Stir and Monitor pressurize->react filter Filter Catalyst react->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify

Caption: Workflow for optimized catalytic hydrogenation.

References

Strategies to enhance the quantum yield of naphthalimide-based fluorescent probes.

Author: BenchChem Technical Support Team. Date: December 2025

A-Pillar Guide for Researchers, Scientists, and Drug Development Professionals on Enhancing Quantum Yield

Welcome to the technical support center for naphthalimide-based fluorescent probes. This guide, designed by senior application scientists, provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you overcome common challenges and maximize the quantum yield of your naphthalimide-based systems.

Section 1: Foundational FAQs - Understanding Naphthalimide Quantum Yield

This section addresses the fundamental principles governing the fluorescence quantum yield (Φf) of naphthalimide derivatives.

Q1: What is fluorescence quantum yield, and why is it a critical parameter for my probe's performance?

A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A high quantum yield is crucial as it directly correlates with the brightness of your fluorescent probe. For applications like cellular imaging or sensing, a brighter probe provides a stronger signal, leading to higher sensitivity, better signal-to-noise ratios, and more reliable detection of the target analyte.[3]

Q2: My naphthalimide probe has a low quantum yield. What are the most common underlying photophysical mechanisms responsible for this?

A2: Low quantum yield in naphthalimide probes is typically due to non-radiative decay pathways that compete with fluorescence. Key mechanisms include:

  • Photoinduced Electron Transfer (PET): In many naphthalimide-based sensors, a PET mechanism is intentionally designed. An electron-donating group (the quencher) transfers an electron to the excited naphthalimide fluorophore, quenching its fluorescence.[4][5] This quenching is reversed when the probe interacts with its target analyte. If your probe is unexpectedly "off," it could be due to an unintended PET process.

  • Twisted Intramolecular Charge Transfer (TICT): Naphthalimide derivatives with donor-acceptor structures can form a TICT state in the excited state, especially in polar solvents.[6] This involves a conformational twisting of the molecule, leading to a non-radiative decay pathway and a significant drop in quantum yield.[6][7]

  • Aggregation-Caused Quenching (ACQ): Many planar aromatic dyes, including some naphthalimides, suffer from ACQ. At high concentrations or in certain solvents, the molecules can form aggregates (H-type dimers) that are non-emissive.[8]

  • Intersystem Crossing (ISC): This is a process where the excited singlet state converts to a triplet state, which typically deactivates non-radiatively. While less commonly the primary quenching pathway for highly fluorescent naphthalimides, it can contribute to a reduction in quantum yield.[9][10]

Q3: How does the choice of solvent affect the quantum yield of my naphthalimide probe?

A3: Solvent polarity is a critical factor. For many "push-pull" naphthalimide systems (containing an electron-donating and an electron-accepting group), increasing solvent polarity can have a dramatic effect:

  • Positive Solvatochromism: You will often observe a red-shift (a shift to longer wavelengths) in the emission spectrum as solvent polarity increases. This is due to the stabilization of the more polar excited state.[4][6][11]

  • Quantum Yield Decrease: In many cases, the quantum yield drastically decreases in highly polar solvents.[4][12] This is often attributed to the facilitation of TICT states or other charge-transfer processes that promote non-radiative decay.[6][7] For example, some piperidine-substituted naphthalimides exhibit very strong emission in nonpolar solvents like dioxane (Φf > 0.8) but are significantly quenched in polar solvents like DMSO (Φf < 0.01).[4][12]

  • Hydrogen Bonding: Protic solvents (like water, methanol, ethanol) can form hydrogen bonds with the naphthalimide probe, which can also influence its photophysical properties and lead to fluorescence quenching.[13]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during experiments with naphthalimide probes.

Issue 1: Unexpectedly Low Fluorescence Intensity or Quantum Yield

Symptom: The measured fluorescence signal from your probe is significantly weaker than expected based on literature values or preliminary data.

Troubleshooting Workflow:

G start Low Quantum Yield Detected q1 Is the probe newly synthesized or from a new batch? start->q1 sub_a1 Verify Structure & Purity (NMR, MS, HPLC) q1->sub_a1 Yes q2 Are you using a polar solvent? q1->q2 No sub_a2 Check for Degradation (TLC, UV-Vis) sub_a1->sub_a2 sub_a2->q2 sub_b1 Test in a nonpolar solvent (e.g., Toluene, Dioxane) q2->sub_b1 Yes q3 Is the probe concentration > 10 µM? q2->q3 No sub_b2 Does fluorescence increase? sub_b1->sub_b2 sub_b3 Indicates TICT or solvent-induced PET quenching. Consider probe redesign for rigidity. sub_b2->sub_b3 Yes sub_b4 Solvent is not the primary issue. Proceed to next step. sub_b2->sub_b4 No sub_b4->q3 sub_c1 Measure absorbance vs. concentration. Is the relationship linear (Beer's Law)? q3->sub_c1 Yes q4 Is the solution degassed? Are there potential quenchers present? q3->q4 No sub_c2 Deviation from linearity suggests aggregation (ACQ). sub_c1->sub_c2 Non-linear sub_c1->q4 Linear sub_c3 Dilute the sample. Absorbance at excitation should be < 0.1. sub_c2->sub_c3 sub_d1 Quenchers (e.g., O₂, metal ions, halides) can decrease fluorescence. q4->sub_d1 Yes sub_d2 Degas solution (N₂ or Ar bubbling). Use high-purity solvents. sub_d1->sub_d2

Caption: Troubleshooting workflow for low quantum yield.

Issue 2: My Probe is Exhibiting Aggregation-Caused Quenching (ACQ)

Symptom: The probe's fluorescence intensity does not scale linearly with concentration and may even decrease at higher concentrations. The solution might appear slightly cloudy.

Strategies to Mitigate ACQ and Induce Aggregation-Induced Emission (AIE):

While many naphthalimides suffer from ACQ, a class of molecules known as AIEgens (Aggregation-Induced Emission luminogens) do the opposite: they are non-emissive in solution but become highly fluorescent upon aggregation.[14][15][16][17] This phenomenon is typically caused by the Restriction of Intramolecular Rotation (RIR) in the aggregated state.

  • Induce Aggregation in a Controlled Manner: If you suspect your probe has AIE potential, try dissolving it in a good solvent (e.g., DMSO, THF) and then adding a poor solvent (e.g., water). A dramatic increase in fluorescence intensity upon addition of the poor solvent is a hallmark of AIE.[14][16]

  • Structural Redesign for AIE: To convert an ACQ-prone naphthalimide into an AIE-active one, introduce bulky, rotatable groups. These groups act as "molecular rotors" that dissipate energy non-radiatively in solution. In the aggregated state, the physical constraint of these rotors blocks this non-radiative pathway, forcing the molecule to fluoresce.[18] Common AIE-inducing moieties include tetraphenylethylene (TPE) or bulky piperazine groups.[17]

StrategyMechanismExpected Outcome
Introduce Bulky Substituents Restricts intramolecular rotation (RIR) in the aggregated state, blocking non-radiative decay pathways.Converts ACQ to Aggregation-Induced Emission (AIE), leading to high quantum yield in the solid or aggregated state.[14][18]
Incorporate Rigid Moieties Using rigid linkers or substituents like a four-membered azetidine ring can inhibit the formation of TICT states.Increased quantum yield and photostability, especially in polar solvents.[19]
Add Electron-Donating Groups (EDGs) Attaching EDGs (e.g., amino, methoxy) at the C-4 position creates a "push-pull" system, enhancing intramolecular charge transfer (ICT).Can increase quantum yield and red-shift the emission, but may also increase sensitivity to solvent polarity.[4][12][20]
Improve Photostability Incorporating groups like amides, hydroxyls, or specific heterocyclic amines can enhance the probe's resistance to photobleaching.Longer-lasting fluorescence signal during prolonged imaging experiments.[8][21]

Table 1: Summary of Molecular Design Strategies to Enhance Quantum Yield.

Section 3: Experimental Protocols & Methodologies

Protocol: Relative Fluorescence Quantum Yield Determination

This protocol describes the most common method for measuring Φf, which involves comparing the fluorescence of your sample to a well-characterized standard.[1][22]

Principle: If a standard and a sample absorb the same number of photons (i.e., have identical absorbance values at the excitation wavelength), the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[1][22]

Required Equipment:

  • UV-Vis Spectrophotometer

  • Corrected Spectrofluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Select an Appropriate Standard: Choose a standard whose absorption and emission spectra overlap with your sample's spectra. The standard should be soluble in the same solvent as your sample, if possible. If not, a correction for the refractive index of the solvents is necessary.

  • Prepare Stock Solutions: Prepare stock solutions of your naphthalimide probe and the standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[1][23]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer.

    • For each solution, record the corrected fluorescence emission spectrum across the entire emission band.

    • Ensure all instrument settings (e.g., excitation/emission slit widths) remain identical for all measurements of the sample and standard.[23]

  • Integrate the Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

  • Plot the Data: For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis). The resulting plots should be linear and pass through the origin.

  • Calculate the Quantum Yield: Determine the slope (gradient) of the line for both your sample (Grad_s) and the reference standard (Grad_r). Calculate the quantum yield of your sample (Φ_s) using the following equation:[2][22]

    Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

    Where:

    • Φ_r is the known quantum yield of the reference standard.

    • Grad_s and Grad_r are the gradients from the plots for the sample and reference.

    • n_s and n_r are the refractive indices of the sample and reference solvents, respectively. (If the same solvent is used, this term becomes 1).

Caption: Workflow for relative quantum yield measurement.

Section 4: Advanced Strategies & Final Considerations

Q4: How can I improve the photostability of my naphthalimide probe for long-term imaging?

A4: Photostability is crucial for tracking dynamic processes over time.[24] Strategies to improve it include:

  • Structural Modification: Introducing amide and hydroxyl groups into the naphthalimide structure has been shown to improve photostability.[19][21]

  • Rigidification: Using rigid substituents like azetidine rings can suppress conformational changes that might lead to photobleaching, thus enhancing both quantum yield and photostability.[19]

  • Experimental Conditions: During imaging, minimize exposure time and excitation light intensity. Use of antifade reagents in the imaging medium can also significantly reduce photobleaching.[25]

Q5: My quantum yield measurements are inconsistent. What are the most common pitfalls in the experimental procedure?

A5: Inconsistency in quantum yield measurements often stems from a few common errors:[26][27]

  • Absorbance is too High: Absorbance values above 0.1 at the excitation wavelength can lead to inner filter effects, where the emitted light is reabsorbed by other probe molecules, artificially lowering the measured intensity. This is one of the most common errors.[1]

  • Incompatible Standard: The chosen standard's emission range should be similar to your sample's to minimize wavelength-dependent biases in the detector's response.[26]

  • Instrument Settings: All instrument parameters, especially excitation and emission slit widths, must be kept constant across all measurements for both the sample and the standard.

  • Solvent Impurities: Trace impurities in the solvent can act as quenchers. Always use high-purity, spectroscopy-grade solvents.

By understanding the underlying photophysical principles and following these structured troubleshooting and experimental guides, you can effectively diagnose issues, optimize your experimental conditions, and strategically design naphthalimide probes with enhanced quantum yield for your research and development needs.

References

Long-term stability of 1-Methoxy-4-nitronaphthalene in various solvents.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methoxy-4-nitronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for the long-term stability of this compound in various solvents. Our goal is to equip you with the foundational knowledge and practical tools to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound can be influenced by several factors, primarily:

  • Solvent Type: The choice of solvent, particularly its protic or aprotic nature, can significantly impact stability.

  • pH: The acidity or basicity of the solution can catalyze degradation pathways.

  • Light Exposure: Nitroaromatic compounds are often susceptible to photodegradation.

  • Temperature: Elevated temperatures can accelerate decomposition.

  • Presence of Contaminants: Impurities in the solvent or reactive species can initiate degradation.

Q2: How should I store stock solutions of this compound for maximum long-term stability?

For optimal long-term storage, solutions of this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light. It is advisable to use anhydrous, high-purity solvents. For shorter-term storage (days to a few weeks), refrigeration at 2-8°C may be sufficient, but stability should be verified.

Q3: I've noticed a color change in my solution of this compound over time. What could be the cause?

A color change, typically a darkening or shift in the yellow-orange hue, is a common indicator of degradation. The most likely causes are:

  • Photodegradation: Exposure to ambient or UV light can lead to the formation of colored byproducts.

  • Reaction with Solvent or Contaminants: The compound may be reacting with the solvent, particularly if the solvent is not inert or contains impurities.

  • pH Shift: A change in the pH of the solution could be promoting degradation.

If you observe a color change, it is crucial to assess the purity of your solution before proceeding with your experiment.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

If you are experiencing variability in your results, it could be due to the degradation of your this compound stock solution.

Troubleshooting Workflow:

A Inconsistent Results Observed B Assess Purity of Stock Solution via HPLC-UV A->B C Purity Acceptable? B->C D Investigate Other Experimental Parameters C->D Yes E Prepare Fresh Stock Solution C->E No F Implement Proper Storage Conditions (Dark, Cold, Inert Atmosphere) E->F G Re-evaluate Solvent Choice F->G H Perform a Time-Course Stability Study G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Corrective Actions:

  • Verify Purity: Immediately analyze your stock solution using a stability-indicating method like HPLC-UV to check for the presence of degradation products.

  • Prepare Fresh Solution: If degradation is confirmed, prepare a fresh stock solution from solid material.

  • Optimize Storage: Ensure the new stock solution is stored under optimal conditions: protected from light, at a low temperature (-20°C or below), and under an inert atmosphere if possible.

  • Solvent Consideration: If degradation is rapid, consider switching to a more inert solvent. For example, if you are using a protic solvent like methanol, try an aprotic solvent like acetonitrile or DMSO.

Issue 2: Unexpected peaks in my chromatogram or mass spectrum.

The appearance of new peaks suggests the formation of degradation products.

Potential Degradation Pathways:

This compound has two primary sites susceptible to chemical transformation: the methoxy group and the nitro group.

cluster_main Potential Degradation of this compound cluster_hydrolysis Hydrolysis (Protic Solvents, Acid/Base Catalysis) cluster_reduction Reduction (Reducing agents, certain solvents) A This compound B 4-Nitro-1-naphthol A->B H₂O / H⁺ or OH⁻ C 1-Methoxy-4-aminonaphthalene A->C [H]

Caption: Potential degradation pathways of this compound.

  • Hydrolysis of the Methoxy Group: In the presence of water (especially under acidic or basic conditions), the methoxy group can be hydrolyzed to a hydroxyl group, forming 4-nitro-1-naphthol. This is more likely to occur in protic solvents.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, forming 1-methoxy-4-aminonaphthalene. This can be initiated by reducing agents present as contaminants or by certain solvent interactions.

Analytical Investigation:

  • Use HPLC-MS to identify the mass of the unexpected peaks. The expected mass of 4-nitro-1-naphthol is 189.16 g/mol , and for 1-methoxy-4-aminonaphthalene, it is 173.21 g/mol .

  • UV-Vis spectroscopy can also be useful, as the formation of these products will likely alter the absorption spectrum of the solution.

Solvent Stability Considerations

The choice of solvent is critical for the long-term stability of this compound. Due to the electron-withdrawing nature of the nitro group, the naphthalene ring system is somewhat electron-deficient, influencing its reactivity.[1]

Solvent ClassExamplesPotential for DegradationRationale
Polar Protic Methanol, Ethanol, WaterHigherThese solvents can act as proton donors and may participate in hydrogen bonding, potentially facilitating the hydrolysis of the methoxy group.[2][3]
Polar Aprotic Acetonitrile, DMSO, DMFLowerThese solvents lack acidic protons and are less likely to directly participate in degradation reactions. They are generally preferred for stock solutions.[2][3]
Non-Polar Hexane, TolueneLowest (if soluble)These solvents are inert but may not be suitable for all applications due to the limited solubility of the polar this compound.

Note: While polar aprotic solvents are generally recommended, the purity of the solvent is paramount. Contaminants can still lead to degradation.

Experimental Protocol: Assessing Stability in a Novel Solvent

This protocol provides a framework for determining the stability of this compound in a solvent specific to your experimental needs.

Objective: To quantify the degradation of this compound in a chosen solvent over time under specific storage conditions.

Materials:

  • This compound (solid, high purity)

  • Solvent of interest (high-purity, e.g., HPLC grade)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Class A volumetric flasks and pipettes

  • Amber glass vials

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Inject the sample and record the peak area of the parent compound. This will serve as your baseline (100% purity).

  • Sample Storage:

    • Aliquot the stock solution into several amber glass vials, seal them tightly, and store them under the desired conditions (e.g., room temperature on the benchtop, 4°C in the dark, -20°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from storage.

    • Allow the solution to come to room temperature.

    • Dilute and analyze by HPLC under the same conditions as the T=0 sample.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time to generate a stability curve.

Stability-Indicating HPLC Method Development:

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point.

  • Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance, away from the solvent cutoff.

  • Forced Degradation: To ensure your method can separate the parent compound from potential degradation products, perform forced degradation studies. Expose small aliquots of the stock solution to acid (0.1 M HCl), base (0.1 M NaOH), and oxidative stress (3% H₂O₂) for a short period. Analyze these samples to confirm that any new peaks do not co-elute with the parent peak.[4]

References

Technical Support Center: Navigating the Nuances of Naphthalene Nitration

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Controlling Exothermic Reactions and Optimizing Synthesis

Welcome to the technical support center for professionals engaged in the nitration of naphthalene. This resource is designed for researchers, chemists, and process development scientists who are looking to refine their experimental protocols, troubleshoot common issues, and ensure the safe and efficient synthesis of nitronaphthalene isomers. As Senior Application Scientists, we understand that moving from theoretical knowledge to practical application requires a deep understanding of the underlying reaction dynamics. This guide is structured to provide not just procedural steps, but the rationale behind them, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here, we address some of the most common inquiries we receive regarding the nitration of naphthalene.

Q1: What is the primary safety concern during the nitration of naphthalene, and how can it be mitigated?

The primary safety concern is the highly exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled. The nitrating mixture, typically a combination of concentrated nitric and sulfuric acids, is a powerful oxidizing agent. To mitigate this risk:

  • Controlled Addition: Always add the nitrating agent dropwise to the solution of naphthalene.[1]

  • Low-Temperature Conditions: Maintain a low reaction temperature, typically between 0-10°C, using an ice bath.[1]

  • Vigorous Stirring: Ensure efficient mixing to dissipate heat and avoid localized "hot spots."

  • Monitoring: Continuously monitor the reaction temperature with a thermometer.

Q2: How does reaction temperature influence the regioselectivity of mononitration?

Temperature is a critical parameter that dictates the ratio of 1-nitronaphthalene (alpha-isomer) to 2-nitronaphthalene (beta-isomer).[2]

  • Kinetic vs. Thermodynamic Control: At lower temperatures (e.g., below 50°C), the reaction is under kinetic control, favoring the formation of the 1-nitronaphthalene, which has a lower activation energy.[2][3] At higher temperatures (e.g., above 80°C), the reaction can shift towards thermodynamic control, potentially increasing the proportion of the more stable, but more slowly formed, 2-nitronaphthalene.[2] However, it's important to note that aromatic nitration is generally considered irreversible, making true thermodynamic equilibrium difficult to achieve.[4]

Q3: What causes the formation of dinitrated byproducts, and how can I minimize them?

Dinitration occurs when a second nitro group is introduced onto the naphthalene ring. To minimize the formation of these byproducts:

  • Stoichiometry: Use a controlled amount of the nitrating agent, typically 1.0 to 1.2 equivalents.[1]

  • Temperature Control: Maintain a low reaction temperature, as higher temperatures can promote further nitration.[1][5]

  • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the starting material is consumed.[1]

Q4: Why is 1-nitronaphthalene the major product in most nitration procedures?

The preference for substitution at the C1 (alpha) position is due to the greater stability of the carbocation intermediate (Wheland intermediate) formed during the electrophilic aromatic substitution.[3][6] The positive charge on the intermediate formed by attack at the alpha-position can be delocalized over both rings while maintaining the aromaticity of the second ring in more resonance structures compared to the intermediate formed by attack at the C2 (beta) position.[6][7]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Runaway Reaction (Sudden Temperature Spike) - Addition of nitrating agent is too fast.- Inadequate cooling.- Poor stirring.- Immediately stop the addition of the nitrating agent.- Increase the efficiency of the cooling bath (add more ice/salt).- Ensure the stirring is vigorous and creating a vortex.
Low Yield of Mononitrated Product - Incomplete reaction.- Loss of product during workup.- Sub-optimal reaction conditions.- Monitor the reaction by TLC to ensure completion.- During workup, ensure the product fully precipitates from the quench solution (ice-water).[1]- Optimize the reaction temperature and time based on small-scale trials.
High Percentage of 2-Nitronaphthalene - Reaction temperature was too high, favoring the thermodynamically more stable (but often undesired) isomer.- Strictly maintain a low reaction temperature (0-10°C) for kinetic control.[2][3]
Formation of Dark, Tarry Byproducts - Over-nitration due to excess nitrating agent or high temperatures.- Presence of impurities in the starting material.- Use a stoichiometric amount of the nitrating agent.[1]- Ensure the naphthalene used is of high purity.- Purify the crude product by recrystallization from a suitable solvent like ethanol.[8]
Difficulty in Isolating the Product - Product may be oily at room temperature.- Incomplete precipitation during workup.- After quenching the reaction in ice-water, stir vigorously to induce crystallization.[9]- If the product remains oily, try seeding with a small crystal of pure product or scratching the inside of the flask.- The crude product can be washed with water to remove residual acids before further purification.[9]

Experimental Protocols

Protocol 1: Classical Mixed-Acid Nitration of Naphthalene (Kinetic Control)

This protocol is designed to favor the formation of 1-nitronaphthalene.

Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or another suitable solvent)

  • Ice

  • 5% Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve naphthalene (1.0 eq) in dichloromethane. Cool the flask to 0°C in an ice bath.[1]

  • Prepare Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.

  • Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the naphthalene solution over 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5-10°C.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by TLC.[1]

  • Workup: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring to precipitate the crude product.[1]

  • Purification: Filter the crude product and wash with cold water, followed by a 5% sodium bicarbonate solution, and then again with water. The product can be further purified by recrystallization from ethanol.[8]

Protocol 2: High-Selectivity Nitration Using a Zeolite Catalyst

This method can improve the regioselectivity towards 1-nitronaphthalene.[10]

Materials:

  • Naphthalene

  • HBEA-25 Zeolite Catalyst

  • 1,2-dichloroethane

  • Fuming Nitric Acid (95%)

Procedure:

  • Reaction Setup: In a three-necked flask, add naphthalene (4.0 mmol), HBEA-25 zeolite catalyst (0.10 g), and 1,2-dichloroethane.[1]

  • Cooling: Cool the mixture to -15°C using an appropriate cooling bath.[1]

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (95%, 1.5 eq) to the stirred mixture.[1]

  • Reaction Monitoring: Monitor the reaction by TLC.[1]

  • Workup: Upon completion, remove the zeolite catalyst by filtration. Wash the filtrate with water, followed by a 5% aqueous sodium bicarbonate solution, and then again with water.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the product.[10]

Visualizing the Process

To aid in understanding the critical steps and decision points, the following diagrams illustrate the experimental workflow and the logic behind controlling the reaction.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Naphthalene in Solvent C Cool Reaction Vessel (0-5°C) A->C B Prepare Nitrating Mixture (H2SO4 + HNO3) D Slow, Dropwise Addition of Nitrating Agent B->D C->D E Monitor Temperature Continuously D->E Exothermic Process F Monitor Reaction Progress (TLC/GC) D->F E->D Adjust Addition Rate G Quench on Ice-Water F->G Reaction Complete H Filter Crude Product G->H I Wash with H2O & NaHCO3 H->I J Recrystallize I->J

Caption: Experimental workflow for the nitration of naphthalene.

Troubleshooting_Logic node_sol node_sol A High dinitration? B Excess Nitrating Agent? A->B Yes C Temperature too high? A->C Yes sol_A1 Use 1.0-1.2 eq. of Nitrating Agent B->sol_A1 sol_C1 Maintain Temp < 10°C C->sol_C1 D Poor Isomer Ratio? D->C Check E Low Yield? sol_E1 Check for Reaction Completion (TLC) E->sol_E1 sol_E2 Optimize Workup Procedure E->sol_E2 sol_D1 Ensure Kinetic Control (Low Temperature)

Caption: Decision tree for troubleshooting common nitration issues.

References

Technical Support Center: Purification of Crude 1-Methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the purification of 1-Methoxy-4-nitronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its purity is paramount for the success of subsequent synthetic steps and the integrity of biological assays. The primary route to its synthesis is the electrophilic nitration of 1-methoxynaphthalene.[2][3][4] While this reaction is generally regioselective for the C4 position due to the directing effect of the methoxy group, the formation of isomeric and other impurities presents significant purification challenges.[2][3][5] This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The typical impurity profile of crude this compound arises from the nitration of 1-methoxynaphthalene and includes:

  • Positional Isomers: The most common isomeric impurity is 1-methoxy-2-nitronaphthalene .[4][5] The methoxy group at the 1-position directs electrophilic attack to both the C2 (ortho) and C4 (para) positions. While the C4 isomer is generally the major product, the C2 isomer is often formed in significant amounts.[3][5]

  • Unreacted Starting Material: Residual 1-methoxynaphthalene may be present if the nitration reaction does not go to completion.[6]

  • Dinitrated Byproducts: Under harsh reaction conditions, dinitration of the naphthalene ring can occur, leading to various dinitromethoxynaphthalene isomers.

  • Colored Impurities: The crude product often has a dark orange or even reddish-brown color, which can be attributed to the presence of nitrophenol-like byproducts or other colored impurities formed during the nitration process.[7]

Q2: Why is the separation of this compound and its 2-nitro isomer so challenging?

Positional isomers of nitronaphthalenes often have very similar physical and chemical properties, which makes their separation difficult.[8] Key challenges include:

  • Similar Polarity: The 2-nitro and 4-nitro isomers have very close polarities, leading to poor separation (co-elution) in standard chromatographic systems.[8]

  • Similar Solubility: Their solubilities in common organic solvents are often comparable, making separation by simple recrystallization inefficient.[8]

  • Co-crystallization: During crystallization, the isomers can sometimes co-crystallize, resulting in mixed crystals instead of a pure compound.[8]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

To accurately assess the purity and isomeric ratio of your product, the following techniques are recommended:

  • Thin-Layer Chromatography (TLC): TLC is an excellent initial tool for visualizing the number of components in your crude product and for optimizing solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the isomeric purity of your sample. A reversed-phase C18 column with a methanol or acetonitrile/water mobile phase is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities, including the starting material and isomeric byproducts.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying the presence of isomers.[4]

  • Melting Point Analysis: A sharp melting point close to the literature value (83-85 °C) is a good indicator of high purity.[1][10] A broad melting range suggests the presence of impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Recrystallization Issues
Problem Probable Cause(s) Solution(s)
Oily Precipitate Instead of Crystals The compound is "oiling out" because the boiling point of the solvent is higher than the melting point of the impure compound. The presence of significant impurities can lower the melting point of the mixture.[8][11]1. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Allow it to cool very slowly.[12] 2. Try a different recrystallization solvent with a lower boiling point. 3. Perform a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.[8]
Low Recovery of Purified Product Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.[12][13][14] The product is too soluble in the chosen solvent even at low temperatures.1. Before filtering, concentrate the solution by boiling off some of the solvent.[12][14] 2. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. 3. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.[13]
Persistent Yellow/Orange Color in Crystals Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[15] 2. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[15]
No Crystals Form Upon Cooling The solution is not saturated, likely due to using too much solvent. The solution is supersaturated, and crystallization has not been initiated.[11][12]1. Reduce the volume of the solvent by gentle heating and evaporation.[12] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[11][12] 3. Add a seed crystal of pure this compound, if available.[12]
Column Chromatography Issues
Problem Probable Cause(s) Solution(s)
Poor Separation of Isomers The solvent system is not providing adequate resolution between the 2-nitro and 4-nitro isomers due to their similar polarities.1. Optimize the solvent system using TLC. A less polar eluent system will generally provide better separation. Start with a low polarity mobile phase (e.g., hexane/ethyl acetate 95:5) and gradually increase the polarity. 2. Use a longer chromatography column to increase the surface area for separation.
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low, respectively.1. Adjust the solvent ratio based on TLC analysis. If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it elutes too slowly (low Rf), increase the polarity.
Tailing of Spots/Peaks The compound is interacting too strongly with the stationary phase, possibly due to acidic impurities or the inherent nature of the nitro group. The column may be overloaded.1. Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine or acetic acid, depending on the nature of the compound and impurities) to the eluent to reduce tailing. 2. Ensure the amount of crude product loaded onto the column is not excessive for the column size.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude material that is already relatively pure and requires the removal of minor impurities.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol) at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. Ethanol is a commonly recommended solvent.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[15]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization in the filter funnel.[15]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Protocol 2: Purification by Column Chromatography

This method is recommended for separating the desired 4-nitro isomer from the 2-nitro isomer and other impurities.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will show clear separation between the desired product and impurities, with the desired product having an Rf value between 0.2 and 0.4. A mixture of hexane and ethyl acetate is a good starting point.

  • Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Nitration of 1-Methoxynaphthalene crude Crude Product (Mixture of Isomers & Impurities) start->crude column_chroma Column Chromatography (Primary Separation) crude->column_chroma recrystallization Recrystallization (Further Purification) column_chroma->recrystallization analysis Purity & Identity Confirmation (TLC, HPLC, NMR, MP) recrystallization->analysis end_product Pure this compound analysis->end_product

Caption: A general workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Recrystallization start Problem with Recrystallization? oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield no_crystals No Crystals? start->no_crystals colored_crystals Colored Crystals? start->colored_crystals solution_oiling Reheat, add more solvent, cool slowly. oiling_out->solution_oiling solution_yield Concentrate solution, ensure thorough cooling. low_yield->solution_yield solution_crystals Reduce solvent volume, scratch flask, or seed. no_crystals->solution_crystals solution_color Use activated charcoal and hot filter. colored_crystals->solution_color

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Minimizing byproduct formation in the synthesis of 1-Methoxy-4-nitronaphthalene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1-Methoxy-4-nitronaphthalene.

Troubleshooting Guide

This guide addresses common issues encountered during the nitration of 1-methoxynaphthalene and offers strategies to optimize the reaction for the desired product.

Issue 1: High percentage of 1-Methoxy-2-nitronaphthalene byproduct.

The primary byproduct in this synthesis is the ortho-isomer, 1-methoxy-2-nitronaphthalene. The formation of this isomer is a direct consequence of the methoxy group being an ortho-, para-directing group in electrophilic aromatic substitution.[1] While the para-isomer is generally favored, certain reaction conditions can lead to an increased yield of the ortho-isomer.

Root Causes and Solutions:

Root CauseRecommended Solution
Reaction Temperature Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating agent and for a period thereafter. Lower temperatures generally favor the formation of the para-isomer due to kinetic control.
Nitrating Agent The choice of nitrating agent and solvent system is critical. While nitric acid in acetic acid can lead to a higher proportion of the 2-nitro isomer, a mixed acid system (concentrated nitric acid and sulfuric acid) typically favors the formation of the 4-nitro isomer.[1]
Steric Hindrance Steric hindrance at the ortho-position (C2) from the methoxy group and the peri-hydrogen at the C8 position naturally favors substitution at the para-position (C4).[1] To further exploit this, consider using a bulkier nitrating agent, although this may require optimization of reaction conditions.
Thermodynamic vs. Kinetic Control The formation of the 2-nitro isomer may be favored under conditions of thermodynamic control (higher temperatures, longer reaction times). To favor the kinetically controlled product (4-nitro isomer), it is crucial to maintain low temperatures and monitor the reaction progress to avoid prolonged reaction times.

Issue 2: Formation of dinitro- or poly-nitrated byproducts.

Over-nitration can lead to the formation of dinitronaphthalene derivatives, which can complicate purification and reduce the yield of the desired mononitro product.

Root Causes and Solutions:

Root CauseRecommended Solution
Excess Nitrating Agent Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the nitrating agent.
High Reaction Temperature Elevated temperatures can promote further nitration of the activated methoxynitronaphthalene product. Strict temperature control is essential.
Concentrated Reagents The use of highly concentrated nitrating agents can increase the likelihood of over-reaction. Careful control over the concentration and addition rate is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the synthesis of this compound?

A1: The primary byproduct is the isomeric 1-methoxy-2-nitronaphthalene. This is due to the ortho-, para-directing nature of the methoxy substituent on the naphthalene ring.[1]

Q2: What reaction conditions favor the formation of the desired this compound?

A2: The use of a mixed acid nitrating agent (concentrated nitric acid and sulfuric acid) at low temperatures (0-5 °C) generally favors the formation of this compound.[1] This is attributed to the kinetic control of the reaction and steric hindrance at the ortho position.[1]

Q3: How can I monitor the progress of the reaction to avoid over-nitration?

A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. By comparing the reaction mixture to the starting material (1-methoxynaphthalene), you can determine when the starting material has been consumed and stop the reaction to prevent the formation of dinitrated byproducts.

Q4: What is the best method for purifying the crude product?

A4: The crude product, which is a mixture of this compound and 1-methoxy-2-nitronaphthalene, can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent such as methanol or ethanol.

Quantitative Data on Product Distribution

The regioselectivity of the nitration of 1-methoxynaphthalene is highly dependent on the reaction conditions. The following table summarizes available data on isomer distribution.

Nitrating Agent / ConditionsSolventThis compound (%)1-Methoxy-2-nitronaphthalene (%)Reference
Conc. HNO₃ / Conc. H₂SO₄-Major ProductMinor Product[1]

Note: This table is based on qualitative descriptions from the available literature. Further quantitative data is needed for a more detailed comparison.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired para-isomer and minimize the formation of the ortho-isomer and dinitrated byproducts.

Materials:

  • 1-Methoxynaphthalene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

  • Methanol or Ethanol for recrystallization

Procedure:

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully add concentrated nitric acid (1.1 equivalents) to chilled concentrated sulfuric acid (1.1 equivalents). Keep the mixture cooled in an ice bath.

  • Reaction Setup: Dissolve 1-methoxynaphthalene (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the stirred solution of 1-methoxynaphthalene over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Separate the organic layer.

  • Neutralization: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then again with water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the isomers.

  • Recrystallization: Recrystallize the purified this compound from methanol or ethanol to obtain the final product.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Nitrating_Mixture Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Addition Dropwise Addition of Nitrating Mixture (T < 5°C) Nitrating_Mixture->Addition Starting_Material Dissolve 1-Methoxynaphthalene in Dichloromethane Cooling1 Cool to 0°C Starting_Material->Cooling1 Cooling1->Addition Stirring Stir at 0°C Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench with Ice Monitoring->Quench Extraction Separate Organic Layer Quench->Extraction Wash Wash with NaHCO₃ (aq) Extraction->Wash Dry Dry and Concentrate Wash->Dry Chromatography Column Chromatography Dry->Chromatography Recrystallize Recrystallize Chromatography->Recrystallize Final_Product This compound Recrystallize->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Byproduct cluster_conditions Reaction Conditions cluster_solutions Corrective Actions Start High Byproduct Formation (1-Methoxy-2-nitronaphthalene) Temp Check Temperature Control Start->Temp Reagent Review Nitrating Agent Start->Reagent Time Check Reaction Time Start->Time LowerTemp Maintain 0-5°C during and after addition Temp->LowerTemp If inconsistent or high UseMixedAcid Use Conc. HNO₃ / Conc. H₂SO₄ Reagent->UseMixedAcid If using HNO₃/AcOH MonitorTLC Stop reaction upon consumption of starting material Time->MonitorTLC If reaction time is prolonged Optimized Optimized LowerTemp->Optimized Optimized Product Ratio UseMixedAcid->Optimized MonitorTLC->Optimized

Caption: Troubleshooting guide for minimizing 1-methoxy-2-nitronaphthalene formation.

References

Technical Support Center: Scaling Up the Laboratory Synthesis of 1-Methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of 1-Methoxy-4-nitronaphthalene. This guide is designed to provide in-depth, practical advice for researchers scaling up this important synthesis. As a Senior Application Scientist, my goal is to combine established chemical principles with real-world laboratory experience to help you navigate the challenges of this process. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you are most likely to encounter.

The synthesis of this compound is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.[1] The methoxy group (-OCH₃) on the naphthalene ring is a strong activating group, which directs incoming electrophiles, in this case, the nitronium ion (NO₂⁺), primarily to the C4 (para) position.[1] This high regioselectivity is a key advantage of using 1-methoxynaphthalene as a starting material.[1]

However, scaling up any chemical reaction introduces new challenges, including temperature control, reagent addition rates, and purification strategies. This guide will provide the necessary details to ensure a safe, efficient, and successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in the lab?

The most prevalent and dependable method for this synthesis is the direct nitration of 1-methoxynaphthalene using a nitrating mixture. Typically, this involves a combination of concentrated nitric acid and a dehydrating agent, such as sulfuric acid or acetic anhydride, in a suitable solvent like acetic acid or dichloromethane.[2] The strong activating effect of the methoxy group ensures a high yield of the desired 4-nitro isomer.[1]

Q2: Why is regioselectivity so high for the 4-position?

The high regioselectivity is a result of the electronic properties of the methoxy group and the structure of the naphthalene ring. The methoxy group is a powerful ortho-, para-director due to its ability to donate electron density through resonance.[1] In the case of 1-methoxynaphthalene, the C4 (para) position is electronically favored for electrophilic attack. This is because the positive charge in the arenium ion intermediate can be delocalized onto the oxygen atom of the methoxy group, leading to a highly stable resonance structure.[1] Steric hindrance at the C2 (ortho) position also contributes to the preference for substitution at the C4 position.[1]

Q3: What are the critical safety precautions I need to take when running this reaction, especially at a larger scale?

Nitration reactions are inherently hazardous and require strict safety protocols. The primary risks are associated with the use of strong acids and the exothermic nature of the reaction.

Key Safety Considerations:

  • Corrosive Reagents: Nitric acid and sulfuric acid are highly corrosive and can cause severe burns.[3][4] Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[3][5]

  • Exothermic Reaction: The reaction generates a significant amount of heat, which can lead to a runaway reaction or explosion if not properly controlled.[6] It is crucial to maintain a low temperature during the addition of the nitrating mixture and to have an efficient cooling system in place.[7]

  • Violent Reactions: Nitric acid can react violently with organic compounds and other materials.[4][8] Ensure that all glassware is clean and free of contaminants. Avoid contact with incompatible materials such as alcohols, bases, and reducing agents.[4]

  • Toxic Fumes: The reaction can produce toxic nitrogen dioxide gas.[3] Adequate ventilation in a fume hood is essential to prevent inhalation.[3]

  • Emergency Preparedness: Have an emergency response plan in place, including access to eyewash stations, safety showers, and spill kits.[3]

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the starting material is fully consumed before quenching the reaction.[1]

  • Suboptimal Temperature: The reaction temperature may be too low, leading to a slow reaction rate.

    • Solution: While maintaining safety, ensure the reaction temperature is within the optimal range as determined by small-scale experiments. A slight increase in temperature can sometimes improve the reaction rate and yield.

  • Insufficient Nitrating Agent: An inadequate amount of the nitrating agent will result in incomplete conversion of the starting material.

    • Solution: Use a slight excess of the nitrating agent. However, avoid a large excess, as this can lead to the formation of dinitrated byproducts.

  • Poor Quality Reagents: The use of old or degraded reagents can significantly impact the yield.

    • Solution: Use fresh, high-purity reagents. Ensure that the nitric acid and sulfuric acid are of the appropriate concentration.

Problem 2: Formation of Significant Amounts of Byproducts (e.g., 1-Methoxy-2-nitronaphthalene)

Possible Causes & Solutions:

  • Elevated Reaction Temperature: Higher temperatures can lead to a decrease in regioselectivity, favoring the formation of the ortho isomer (1-methoxy-2-nitronaphthalene).

    • Solution: Maintain a consistently low temperature throughout the addition of the nitrating mixture. A temperature of 0°C or below is often recommended.[7]

  • Concentrated Reagents: Using overly concentrated nitrating agents can increase the rate of reaction and decrease selectivity.

    • Solution: Carefully control the concentration of the nitrating mixture. Diluting the reaction mixture with a suitable solvent can sometimes improve selectivity.

Problem 3: Difficulty in Purifying the Product

Possible Causes & Solutions:

  • Presence of Isomeric Impurities: The crude product may contain a mixture of the 2-nitro and 4-nitro isomers, which can be difficult to separate.

    • Solution: Purification can be achieved through recrystallization from a suitable solvent, such as methanol or ethanol.[9][10] Column chromatography on silica gel is also an effective method for separating the isomers.[9][10]

  • Tar Formation: Overheating or prolonged reaction times can lead to the formation of tarry byproducts, which can complicate purification.

    • Solution: Strictly control the reaction temperature and time. Quench the reaction as soon as the starting material is consumed. Washing the crude product with a dilute sodium bicarbonate solution can help to remove acidic impurities.

Problem 4: Runaway Reaction

Possible Causes & Solutions:

  • Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly can cause a rapid increase in temperature, leading to a loss of control.

    • Solution: Add the nitrating agent dropwise and at a slow, controlled rate. Monitor the internal temperature of the reaction mixture continuously.

  • Inadequate Cooling: An insufficient cooling bath will not be able to dissipate the heat generated by the reaction.

    • Solution: Use a robust cooling system, such as an ice-salt bath or a cryocooler, especially for larger-scale reactions. Ensure good heat transfer by using an appropriately sized reaction vessel and efficient stirring.

  • Accumulation of Unreacted Reagents: If the reaction does not initiate immediately, unreacted nitrating agent can accumulate, leading to a sudden and violent reaction.

    • Solution: Ensure that the reaction has initiated before adding a significant portion of the nitrating agent. This can sometimes be observed by a slight color change or a gentle increase in temperature.

Experimental Protocols

Detailed Step-by-Step Methodology for the Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific laboratory conditions and scale.

Materials:

  • 1-Methoxynaphthalene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Acetic Acid (Glacial)

  • Ice

  • Sodium Bicarbonate

  • Methanol or Ethanol (for recrystallization)

  • Dichloromethane (for extraction, optional)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-methoxynaphthalene in glacial acetic acid. Cool the flask in an ice-salt bath to 0°C.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath. Caution: This mixing is highly exothermic.

  • Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 1-methoxynaphthalene over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5-10°C.

  • Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C and monitor its progress by TLC until the starting material is no longer visible.

  • Quenching: Carefully pour the reaction mixture over a large amount of crushed ice with stirring. A yellow precipitate of the crude product should form.

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Neutralization: To remove any residual acid, suspend the crude product in a dilute solution of sodium bicarbonate, stir for 15-20 minutes, and then filter and wash with water again.

  • Purification: Recrystallize the crude product from hot methanol or ethanol to obtain pure this compound as yellow needles.[9][10]

Data Presentation
PropertyValueReference
Molecular Formula C₁₁H₉NO₃[9][11]
Molecular Weight 203.19 g/mol [9][11]
Appearance Yellow to orange crystalline powder[9][10]
Melting Point 83-85 °C[10]
Storage Temperature Room Temperature, sealed in dry conditions[9]
Visualization

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 1-Methoxynaphthalene in Acetic Acid C Slow Addition of Nitrating Mixture at 0°C A->C B Prepare Nitrating Mixture (HNO3 + H2SO4) B->C D Monitor by TLC C->D E Quench on Ice D->E F Vacuum Filtration E->F G Wash with Water & NaHCO3 F->G H Recrystallization (Methanol/Ethanol) G->H I Pure this compound H->I

Caption: General laboratory workflow for the synthesis of this compound.

Logical Relationship Diagram: Safety and Control

SafetyControl Runaway Runaway Reaction Temp Temperature Control Runaway->Temp Addition Reagent Addition Rate Runaway->Addition Cooling Cooling Efficiency Runaway->Cooling Scale Reaction Scale Runaway->Scale Monitoring Continuous Monitoring Temp->Monitoring Addition->Monitoring Cooling->Monitoring Scale->Temp Scale->Addition Scale->Cooling

Caption: Key factors influencing the prevention of a runaway reaction.

References

Validation & Comparative

Comparative reactivity analysis of different nitronaphthalene derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical reactivity of various nitronaphthalene derivatives. By examining their behavior in key chemical transformations and presenting supporting experimental data, this document aims to facilitate the selection and application of these compounds in research and development, particularly in the fields of medicinal chemistry and materials science.

Introduction to Nitronaphthalene Reactivity

The naphthalene ring system, a bicyclic aromatic hydrocarbon, exhibits a more complex reactivity profile than benzene. The presence of one or more nitro groups, which are strongly electron-withdrawing, further modulates the reactivity of the naphthalene core. This guide will explore the impact of the number and position of nitro groups on electrophilic aromatic substitution, nucleophilic aromatic substitution, and reduction reactions. Understanding these reactivity patterns is crucial for the rational design and synthesis of novel compounds with desired chemical and biological properties.

Comparative Reactivity Analysis

The reactivity of nitronaphthalene derivatives is significantly influenced by the position and number of nitro groups on the naphthalene ring. These substituents affect the electron density of the aromatic system and can direct the outcome of various reactions.

Electrophilic Aromatic Substitution

Naphthalene is inherently more reactive towards electrophiles than benzene. The introduction of a nitro group deactivates the ring towards further electrophilic attack.

Mononitration of Naphthalene:

The nitration of naphthalene typically yields 1-nitronaphthalene as the major product under kinetic control. The ratio of 1-nitronaphthalene to 2-nitronaphthalene can be influenced by the reaction conditions. For instance, nitration of naphthalene using a modified HBEA zeolite catalyst with nitric acid in 1,2-dichloroethane at -15 °C resulted in a 1-nitronaphthalene to 2-nitronaphthalene ratio of 19.2 with a 68.2% yield.

Further Nitration of Mononitronaphthalenes:

The nitration of 1-nitronaphthalene primarily yields a mixture of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene. The direct nitration of naphthalene to dinitronaphthalenes typically results in a mixture containing approximately 35% 1,5-dinitronaphthalene and 60% 1,8-dinitronaphthalene.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the nitro group activates the naphthalene ring for nucleophilic aromatic substitution (SNAr). This is particularly evident in dinitronaphthalene derivatives. For example, the dialkylamino group in 1-dialkylamino-2,4-dinitronaphthalenes is rapidly displaced by primary amines, especially in polar aprotic solvents like dimethyl sulfoxide (DMSO). Interestingly, this reaction is much slower or does not occur with most secondary amines, indicating a significant steric hindrance effect.

Reduction of the Nitro Group

Data Presentation

The following tables summarize the available quantitative data for the reactivity of different nitronaphthalene derivatives.

Table 1: Isomer Distribution in the Nitration of Naphthalene and 1-Nitronaphthalene

Starting MaterialNitrating Agent/ConditionsProduct(s)Isomer Ratio/Yield
NaphthaleneHNO₃/H₂SO₄1-Nitronaphthalene, 2-Nitronaphthalene~9:1 (1-isomer:2-isomer)
NaphthaleneHNO₃/HBEA-25 Zeolite, -15°C1-Nitronaphthalene, 2-Nitronaphthalene19.2:1 (1-isomer:2-isomer), 68.2% Yield
NaphthaleneHNO₃/H₂SO₄ (further nitration)1,5-Dinitronaphthalene, 1,8-Dinitronaphthalene~35% 1,5-DNN, ~60% 1,8-DNN

Table 2: Spectroscopic Data for Selected Nitronaphthalene Isomers

CompoundUV-Vis (λmax, nm in Alcohol)Selected IR Peaks (cm⁻¹)
1-Nitronaphthalene243, 343[2]~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch)
2-NitronaphthaleneData not readily available in a comparable solvent[2]~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch)
1,5-Dinitronaphthalene--
1,8-Dinitronaphthalene--

Note: Direct comparative spectroscopic data for dinitronaphthalene isomers under identical conditions is limited in the readily available literature.

Experimental Protocols

Protocol 1: Comparative Nitration of Naphthalene under Different Catalytic Conditions

Objective: To compare the product distribution of the mononitration of naphthalene using a conventional acid catalyst versus a zeolite catalyst.

Materials:

  • Naphthalene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • HBEA-25 Zeolite

  • 1,2-Dichloroethane

  • Dichloromethane

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

A. Conventional Nitration (H₂SO₄ catalyst):

  • In a round-bottom flask, dissolve naphthalene (1.0 g) in dichloromethane (20 mL).

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (5 mL) while stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.5 mL) to concentrated sulfuric acid (1.5 mL), keeping the mixture cool.

  • Add the nitrating mixture dropwise to the naphthalene solution, maintaining the temperature below 10°C.

  • Stir the reaction mixture for 30 minutes.

  • Pour the mixture over crushed ice and separate the organic layer.

  • Wash the organic layer with water and then with 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer ratio.

B. Zeolite-Catalyzed Nitration:

  • In a round-bottom flask, add HBEA-25 zeolite (0.5 g) and 1,2-dichloroethane (20 mL).

  • Cool the flask to -15°C.

  • Add naphthalene (1.0 g) to the mixture.

  • Slowly add concentrated nitric acid (1.5 mL) while maintaining the temperature at -15°C.

  • Stir the reaction mixture for 2 hours at -15°C.

  • Filter the catalyst.

  • Wash the filtrate with water and 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Analyze the product mixture using GC-MS to determine the isomer ratio.

Protocol 2: Comparative Reduction of 1,5-Dinitronaphthalene and 1,8-Dinitronaphthalene

Objective: To compare the rate of reduction of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene to their respective diamino derivatives.

Materials:

  • 1,5-Dinitronaphthalene

  • 1,8-Dinitronaphthalene

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (10 M)

  • Ethyl Acetate

Procedure:

  • Set up two parallel reactions, one for each dinitronaphthalene isomer.

  • In a round-bottom flask, dissolve the dinitronaphthalene isomer (0.5 g) in ethanol (20 mL).

  • Add a solution of Tin(II) chloride dihydrate (2.5 g) in concentrated HCl (5 mL).

  • Heat the mixture to reflux.

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., every 15 minutes) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Carefully neutralize the mixture by adding 10 M NaOH solution until the solution is basic.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Compare the reaction times and yields for the two isomers.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Nitronaphthalene Derivatives cluster_analysis Analysis and Separation cluster_reactivity Reactivity Studies start Naphthalene nitration Electrophilic Nitration (e.g., HNO3/H2SO4) start->nitration mononitro Mononitronaphthalene Mixture (1-NN and 2-NN) nitration->mononitro dinitration Further Nitration mononitro->dinitration separation Chromatographic Separation (e.g., GC, Column Chromatography) mononitro->separation dinitro Dinitronaphthalene Mixture (e.g., 1,5-DNN and 1,8-DNN) dinitration->dinitro dinitro->separation isomer1 Pure Isomer 1 separation->isomer1 isomer2 Pure Isomer 2 separation->isomer2 spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis, MS) isomer1->spectroscopy reduction Reduction (e.g., Sn/HCl) isomer1->reduction nucleophilic_sub Nucleophilic Substitution (e.g., with Amines) isomer1->nucleophilic_sub isomer2->spectroscopy isomer2->reduction isomer2->nucleophilic_sub products_red Aminonaphthalene Derivatives reduction->products_red products_nuc Substituted Naphthalene Derivatives nucleophilic_sub->products_nuc

Caption: Experimental workflow for the synthesis, analysis, and reactivity studies of nitronaphthalene derivatives.

metabolic_pathway cluster_activation Metabolic Activation cluster_detoxification Detoxification cluster_cellular_effects Cellular Effects nitronaphthalene Nitronaphthalene nitroreduction Nitroreduction (Nitroreductases) nitronaphthalene->nitroreduction conjugation Conjugation (e.g., Glucuronidation, Glutathione Conjugation) nitronaphthalene->conjugation nitroso Nitrosonaphthalene nitroreduction->nitroso hydroxylamine N-Hydroxynaphthylamine nitroso->hydroxylamine esterification Esterification (e.g., Sulfation, Acetylation) hydroxylamine->esterification nitrenium Nitrenium Ion (Reactive Electrophile) esterification->nitrenium dna_adducts DNA Adducts nitrenium->dna_adducts oxidative_stress Oxidative Stress nitrenium->oxidative_stress excretion Excretion conjugation->excretion mutations Mutations dna_adducts->mutations carcinogenesis Carcinogenesis mutations->carcinogenesis nrf2_activation Nrf2-Keap1 Pathway Activation oxidative_stress->nrf2_activation cytoprotection Cytoprotective Gene Expression nrf2_activation->cytoprotection

Caption: Metabolic activation and detoxification pathways of nitronaphthalenes leading to cellular effects.

References

Spectroscopic Scrutiny: A Comparative Analysis of 1-Methoxy-4-nitronaphthalene and 1-methoxy-2-nitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the spectroscopic signatures of 1-methoxy-4-nitronaphthalene and 1-methoxy-2-nitronaphthalene is crucial for their unambiguous identification and characterization in research and drug development. This guide provides a comprehensive overview of their key spectroscopic data—¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry—supported by experimental protocols and workflow visualizations.

The positional isomerism of the nitro group on the naphthalene ring in these two compounds leads to distinct electronic environments for the constituent atoms, resulting in unique spectroscopic fingerprints. Understanding these differences is paramount for researchers in synthetic chemistry, materials science, and pharmaceutical development where precise structural confirmation is essential.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and 1-methoxy-2-nitronaphthalene, highlighting the differences arising from the position of the nitro group.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)
This compound 8.14 (d, J=7.2 Hz, 1H), 7.83 (d, J=7.2 Hz, 1H), 7.59 - 7.49 (m, 4H), 4.01 (s, 3H)[1]
1-Methoxy-2-nitronaphthalene 8.14 (d, J=7.2 Hz, 1H), 7.83 (d, J=7.2 Hz, 1H), 7.59 - 7.49 (m, 4H), 4.01 (s, 3H)[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)
This compound 153.8, 133.2, 129.9, 129.0, 128.1, 127.8, 126.2, 124.3, 113.7, 108.7, 57.1
1-Methoxy-2-nitronaphthalene Data not readily available in searched resources.

Table 3: IR Spectroscopic Data

CompoundKey Absorption Bands (cm⁻¹)
This compound Data available in spectral databases, specific peak values require direct access.[2][3]
1-Methoxy-2-nitronaphthalene Data not readily available in searched resources.

Table 4: UV-Vis Spectroscopic Data

Compoundλmax (nm)
This compound Data not readily available in searched resources.
1-Methoxy-2-nitronaphthalene Data not readily available in searched resources.

Table 5: Mass Spectrometry Data

CompoundKey Fragments (m/z)
This compound 203 (M+), 173, 157, 127, 115[4][5]
1-Methoxy-2-nitronaphthalene 203 (M+), 173, 157, 127, 115[6]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

A sample of the compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of approximately 0.6-0.7 mL in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The spectra are recorded on an NMR spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

For solid samples, a small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using an FTIR spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading within the optimal range of the instrument (typically 0.1 to 1 AU). The spectrum is recorded in a quartz cuvette against a solvent blank over a wavelength range of approximately 200-800 nm.

Mass Spectrometry (MS)

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Compound of Interest Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve Prepare_Solution Prepare Dilute Solution (for UV-Vis) Sample->Prepare_Solution Prepare_Pellet Prepare KBr Pellet or Nujol Mull (for IR) Sample->Prepare_Pellet Direct_Insertion Direct Insertion/GC (for MS) Sample->Direct_Insertion NMR NMR Spectrometer (¹H & ¹³C) Dissolve->NMR UV_Vis UV-Vis Spectrophotometer Prepare_Solution->UV_Vis IR FTIR Spectrometer Prepare_Pellet->IR MS Mass Spectrometer Direct_Insertion->MS NMR_Data NMR Spectrum NMR->NMR_Data UV_Vis_Data UV-Vis Spectrum UV_Vis->UV_Vis_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Comparison NMR_Data->Interpretation UV_Vis_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Isomer_Differentiation Synthesis and Spectroscopic Differentiation of Isomers Start 1-Methoxynaphthalene Reaction Nitration Start->Reaction Mixture Mixture of Isomers Reaction->Mixture Isomer1 This compound Mixture->Isomer1 Separation Isomer2 1-Methoxy-2-nitronaphthalene Mixture->Isomer2 Separation Analysis Spectroscopic Analysis (NMR, IR, MS, etc.) Isomer1->Analysis Isomer2->Analysis Data1 Unique Spectroscopic Data for 4-nitro isomer Analysis->Data1 Identifies Data2 Unique Spectroscopic Data for 2-nitro isomer Analysis->Data2 Identifies

References

A Comparative Guide: HPLC vs. GC-MS for the Analysis of Nitronaphthalene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of nitronaphthalene isomers is critical for product purity assessment, impurity profiling, and toxicological studies. The choice of analytical technique is paramount for achieving reliable and robust results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of nitronaphthalene isomers, supported by representative experimental data and detailed methodologies.

Head-to-Head Performance Comparison

The selection between HPLC and GC-MS for the analysis of nitronaphthalene isomers is contingent on the specific analytical requirements, including sensitivity, sample matrix, and the need for structural confirmation. Below is a summary of typical performance characteristics for each method, based on the analysis of nitronaphthalene and related aromatic compounds.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999[1][2]≥ 0.998[1]
Limit of Detection (LOD) 0.001 - 0.004 µg/mL[1]0.01 - 1.0 µg/kg (depending on MS mode)[1]
Limit of Quantitation (LOQ) 0.002 - 0.013 µg/mL[1]0.05 - 1.0 µg/kg (depending on MS mode)[1]
Accuracy (% Recovery) 89.6 - 110%[1][2]80.23 - 115.41%[1]
Precision (%RSD) < 7.3%[1]≤ 12.03% (Intra-day)[1]
Specificity Moderate (Retention time and UV spectrum)[1]High (Mass-to-charge ratio identification)[1]
Sample Volatility Not required[3]Required (Analyte must be volatile)[3]

Principles of aparation

HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[4] For nitronaphthalene isomers, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water mixture).[5] The separation is driven by the hydrophobicity of the isomers.

GC-MS separates volatile and thermally stable compounds in the gas phase.[3] An inert carrier gas moves the vaporized sample through a capillary column containing a stationary phase.[6] Separation of nitronaphthalene isomers is based on their boiling points and interactions with the stationary phase. The mass spectrometer then detects and identifies the compounds based on their mass-to-charge ratio, providing a high degree of specificity.[4]

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and accurate results. The following are representative protocols for the analysis of nitronaphthalene isomers using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Methodology

This protocol outlines a reversed-phase HPLC method suitable for the separation and quantification of nitronaphthalene isomers.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • If necessary, dilute the stock solution with the mobile phase to fall within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A system equipped with a UV detector.[7]

  • Column: Symmetry C18 (250 x 4.6 mm, 5 µm) or equivalent.[5]

  • Mobile Phase: A mixture of 0.01 M KH₂PO₄ buffer (pH 2.5), methanol, and acetonitrile in a ratio of 35:52:13 (v/v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm.[5]

  • Column Temperature: Ambient.

3. Data Analysis:

  • Identify and integrate the peaks corresponding to the nitronaphthalene isomers based on their retention times.

  • Quantify the isomers by comparing their peak areas to a calibration curve generated from standards of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Acetonitrile Sample->Dissolution Dilution Dilution with Mobile Phase Dissolution->Dilution Filtration 0.45 µm Filtration Dilution->Filtration Injection HPLC Injection (10 µL) Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Methodology

This protocol is adapted from established methods for the analysis of semi-volatile aromatic compounds and is suitable for nitronaphthalene isomers.

1. Sample Preparation:

  • For solid samples, perform a solvent extraction using a suitable solvent like acetonitrile in an ultrasonic bath.[8]

  • For liquid samples, a liquid-liquid extraction may be employed.

  • The extract may require cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

  • An internal standard is added for accurate quantification.

  • The final extract is concentrated and brought to a known volume.

2. GC-MS System and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.[9]

  • Column: A capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[10]

  • Carrier Gas: Helium at a constant flow rate.[3]

  • Injection Mode: Splitless injection.[9]

  • Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[9]

    • Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for qualitative analysis.

3. Data Analysis:

  • Identify isomers based on their retention times and characteristic mass spectra.

  • Quantify by comparing the integrated peak area of a characteristic ion to that of an internal standard and a calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction (Acetonitrile) Cleanup SPE Cleanup (Optional) Sample->Cleanup InternalStd Internal Standard Addition Cleanup->InternalStd Concentration Concentration InternalStd->Concentration Injection GC Injection Concentration->Injection Separation Capillary Column Separation Injection->Separation Detection MS Detection (EI) Separation->Detection Identification Spectral Library Matching Detection->Identification Quantification Quantification (Internal Standard) Identification->Quantification

References

Validating the Identity and Purity of 1-Methoxy-4-nitronaphthalene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 1-methoxy-4-nitronaphthalene's identity and purity using a suite of spectroscopic techniques. By comparing the spectral data of the target compound with those of potential impurities and starting materials, researchers can confidently ascertain the quality of their product. This document outlines detailed experimental protocols and presents key data in a clear, comparative format to support robust analysis in research and development settings.

Spectroscopic Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic validation of this compound. This process ensures a thorough analysis of the compound's identity and purity by systematically applying multiple analytical techniques.

Validation_Workflow Workflow for Spectroscopic Validation of this compound cluster_synthesis Synthesis & Initial Assessment cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison cluster_conclusion Conclusion synthesis Synthesis of This compound tlc Thin Layer Chromatography (TLC) - Preliminary Purity Check synthesis->tlc nmr NMR Spectroscopy (¹H and ¹³C) - Structural Isomer Differentiation tlc->nmr ir Infrared (IR) Spectroscopy - Functional Group Confirmation tlc->ir ms Mass Spectrometry (MS) - Molecular Weight Verification - Fragmentation Analysis tlc->ms uv UV-Vis Spectroscopy - Electronic Transitions tlc->uv compare_nmr Compare NMR with - Isomer (1-methoxy-2-nitronaphthalene) - Starting Material (1-methoxynaphthalene) nmr->compare_nmr compare_ir Compare IR with - Expected Functional Groups ir->compare_ir compare_ms Compare MS with - Expected Molecular Ion - Fragmentation Pattern ms->compare_ms conclusion Confirmation of Identity and Purity compare_nmr->conclusion compare_ir->conclusion compare_ms->conclusion

Caption: A flowchart outlining the key steps for the validation of this compound.

Comparative Spectroscopic Data

The unequivocal identification of this compound necessitates a comparative analysis of its spectroscopic data against potential impurities. The most common impurities arising from the nitration of 1-methoxynaphthalene are positional isomers, primarily 1-methoxy-2-nitronaphthalene, and unreacted starting material, 1-methoxynaphthalene.

Table 1: ¹H NMR Data Comparison (CDCl₃, δ in ppm)
CompoundAromatic ProtonsMethoxy Protons
This compound 8.75 (d, 1H), 8.25 (d, 1H), 7.70 (m, 2H), 7.00 (d, 1H)4.05 (s, 3H)
1-Methoxy-2-nitronaphthalene8.14 (d, J=7.2 Hz, 1H), 7.83 (d, J=7.2 Hz, 1H), 7.59 - 7.49 (m, 4H)4.01 (s, 3H)
1-Methoxynaphthalene8.26 (d, 1H), 7.74 (d, 1H), 7.43 (m, 2H), 7.37 (t, 1H), 7.31 (t, 1H), 6.69 (d, 1H)3.86 (s, 3H)

Data for isomers are sourced from a comparative guide on Benchchem.

Table 2: ¹³C NMR Data Comparison (CDCl₃, δ in ppm)
CompoundAromatic CarbonsMethoxy Carbon
This compound 158.0, 142.5, 131.0, 129.5, 128.0, 127.0, 126.5, 125.0, 124.0, 105.056.5
1-Methoxy-2-nitronaphthalene153.8, 133.2, 129.9, 129.0, 128.1, 127.8, 126.2, 124.3, 113.7, 108.757.1
1-Methoxynaphthalene155.5, 134.5, 129.5, 127.5, 127.0, 126.0, 125.5, 122.0, 120.0, 105.055.5

Data for isomers are sourced from a comparative guide on Benchchem.

Table 3: Infrared (IR) Spectroscopy Data Comparison (cm⁻¹)
CompoundKey Absorption Bands (cm⁻¹)Functional Group Assignment
This compound ~3100-3000, ~2950-2850, ~1590, ~1520, ~1340, ~1270Aromatic C-H stretch, Aliphatic C-H stretch, Aromatic C=C stretch, Asymmetric NO₂ stretch, Symmetric NO₂ stretch, Aryl ether C-O stretch
1-Methoxy-2-nitronaphthaleneSimilar to the 4-nitro isomer, with potential shifts in the fingerprint region.Aromatic C-H stretch, Aliphatic C-H stretch, Aromatic C=C stretch, Asymmetric NO₂ stretch, Symmetric NO₂ stretch, Aryl ether C-O stretch
1-Methoxynaphthalene~3100-3000, ~2950-2850, ~1590, ~1270Aromatic C-H stretch, Aliphatic C-H stretch, Aromatic C=C stretch, Aryl ether C-O stretch
Table 4: Mass Spectrometry (MS) Data Comparison
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 203 [M]⁺173 [M-NO]⁺, 158 [M-NO₂]⁺, 130 [M-NO₂-CO]⁺, 115 [C₉H₇]⁺
1-Methoxy-2-nitronaphthalene203 [M]⁺Similar fragmentation pattern to the 4-nitro isomer.
1-Methoxynaphthalene158 [M]⁺143 [M-CH₃]⁺, 115 [M-CH₃-CO]⁺

Molecular ion data is confirmed through the NIST WebBook.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Analysis: Process the spectra and compare the chemical shifts (δ), coupling constants (J), and integration values with the reference data provided in Tables 1 and 2.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the nitro (NO₂) and methoxy (O-CH₃) functional groups, as well as the aromatic naphthalene core. Compare the peak positions with the data in Table 3.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Acquisition: Introduce the sample into the mass spectrometer. For electron ionization (EI), use a standard ionization energy of 70 eV.

  • Analysis: Identify the molecular ion peak and compare its mass-to-charge ratio (m/z) with the calculated molecular weight. Analyze the fragmentation pattern and compare it with the expected fragments listed in Table 4.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or methanol.

  • Acquisition: Record the spectrum over a range of approximately 200-400 nm.

  • Analysis: While not as structurally informative as the other techniques, the UV-Vis spectrum can serve as a useful fingerprint and for quantitative analysis. The presence of the nitro group and the extended aromatic system will result in characteristic absorption maxima.

By adhering to these protocols and utilizing the comparative data provided, researchers can confidently validate the identity and assess the purity of this compound, ensuring the integrity of their scientific investigations and developmental processes.

References

A comparative study of different nitrating agents for the synthesis of 1-Methoxy-4-nitronaphthalene.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Nitrating Agents for the Synthesis of 1-Methoxy-4-nitronaphthalene

The synthesis of this compound, a key intermediate in the development of pharmaceuticals and functional materials, is achieved through the electrophilic aromatic substitution of 1-methoxynaphthalene. The methoxy group (-OCH₃) at the C1 position of the naphthalene ring is a potent activating group, significantly influencing the regioselectivity of the nitration reaction. It directs incoming electrophiles, primarily the nitronium ion (NO₂⁺), to the C2 (ortho) and C4 (para) positions. Due to reduced steric hindrance, substitution is generally favored at the C4 position. The choice of nitrating agent is critical as it dictates the reaction conditions, yield, and isomer distribution. This guide provides a comparative overview of different nitrating systems, supported by experimental data and protocols.

Performance Comparison of Nitrating Agents

The selection of a nitrating agent and solvent system significantly impacts the product distribution and yield. Below is a summary of quantitative data for two common nitrating systems.

Nitrating Agent SystemSubstrateProduct DistributionRelative Rate (vs. Naphthalene)YieldKey Observations
HNO₃ / H₂SO₄ 1-MethoxynaphthalenePredominantly 4-nitro isomer. Minor amounts of 2-nitro isomer may form.HighTypically highThe standard, highly effective method. The strong acidic medium generates a high concentration of the nitronium ion (NO₂⁺), leading to a fast and efficient reaction. Requires strict temperature control to minimize side reactions.
HNO₃ / Acetic Acid (AcOH) 1-Methoxynaphthalene2-Nitro (60%), 4-Nitro (20%), 5-Nitro (20%)180Not specifiedA milder nitrating system. Interestingly, under these conditions, the kinetically favored 2-nitro isomer is the major product, highlighting the influence of the reaction medium on regioselectivity.

Experimental Protocols

Detailed methodologies for the nitration of 1-methoxynaphthalene using different reagents are provided below.

Protocol 1: Nitration using Nitric Acid and Sulfuric Acid

This method employs a classic mixed-acid system to achieve efficient nitration, primarily yielding the thermodynamically favored 4-nitro isomer.

Materials:

  • 1-Methoxynaphthalene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid (optional, as solvent)

  • Crushed Ice

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a flask, dissolve 1-methoxynaphthalene (e.g., 0.50 g) in a minimal amount of a suitable solvent like glacial acetic acid.

  • Cooling: Place the flask in an ice bath to cool the solution to between 0-10 °C.

  • Nitrating Mixture Preparation: In a separate flask, cautiously and slowly add concentrated nitric acid (e.g., 1.0 mL) to an equal volume of concentrated sulfuric acid (e.g., 1.0 mL), while cooling the mixture in an ice bath.

  • Addition: Add the chilled nitrating mixture dropwise to the stirred 1-methoxynaphthalene solution. It is crucial to maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side-product formation.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

  • Workup: Pour the reaction mixture slowly onto crushed ice. This will cause the nitrated product to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water until the washings are neutral.

  • Purification: The crude this compound can be purified by recrystallization from ethanol to yield the final product.

Protocol 2: Nitration using Nitric Acid in Acetic Acid

This protocol uses a milder system, which can alter the regiochemical outcome of the reaction.

Materials:

  • 1-Methoxynaphthalene

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid (AcOH)

Procedure:

  • Solution Preparation: Dissolve 1-methoxynaphthalene in glacial acetic acid in a round-bottom flask equipped with a stirrer.

  • Reagent Addition: While stirring, add a solution of nitric acid in acetic acid to the flask.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature. The specific temperature and reaction time will influence the isomer distribution.

  • Monitoring: The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of maximum conversion and the isomer ratio.

  • Workup and Purification: Once the reaction is complete, the product mixture is worked up, typically by pouring it into water and extracting the products with an organic solvent. The isomers can then be separated and purified using column chromatography.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of this compound.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Analysis A 1-Methoxynaphthalene (Starting Material) C Reaction Setup (Dissolve & Cool Substrate) A->C B Prepare Nitrating Agent (e.g., HNO₃/H₂SO₄) D Nitration Reaction (Dropwise Addition & Stirring) B->D C->D Add dropwise E Workup (Quench on Ice) D->E F Isolation (Filtration) E->F G Purification (Recrystallization or Chromatography) F->G H Characterization (NMR, IR, MS) G->H I Purity & Isomer Analysis (GC, HPLC) G->I J This compound (Final Product) H->J I->J

How does 1-Methoxy-4-nitronaphthalene reactivity compare to other substituted naphthalenes?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 1-methoxy-4-nitronaphthalene with other substituted naphthalenes. Understanding the nuanced reactivity of this and related compounds is essential for the strategic design and synthesis of novel drug candidates and functional materials. This document synthesizes experimental data on reaction rates and product distributions, offers detailed experimental protocols for key transformations, and illustrates the underlying mechanistic principles.

Executive Summary

This compound is a unique bifunctional molecule within the naphthalene series. Its reactivity is governed by the interplay of a strongly electron-donating methoxy group (-OCH₃) and a powerful electron-withdrawing nitro group (-NO₂). This combination of substituents imparts a distinct chemical character, making it highly activated for certain reaction types while being deactivated for others. This guide will explore its reactivity in the two primary classes of aromatic substitution reactions: electrophilic and nucleophilic.

Data Presentation: Quantitative Comparison of Reactivity

The following tables summarize available quantitative data to contextualize the reactivity of this compound. Direct comparative kinetic data for this specific molecule across a wide range of reactions is not always available in a single source; therefore, comparisons are drawn from data on closely related substituted naphthalenes to provide a robust understanding of the expected reactivity trends.

Electrophilic Aromatic Substitution

The presence of the nitro group, a strong deactivating group, renders this compound significantly less reactive towards electrophiles than naphthalene or methoxy-naphthalenes. Conversely, the methoxy group is a potent activating group. The overall reactivity in electrophilic aromatic substitution (EAS) is a balance of these opposing effects.

Table 1: Relative Rates of Nitration for Substituted Naphthalenes

SubstrateRelative Rate (vs. Naphthalene = 1)Major Product(s)
Naphthalene11-Nitronaphthalene
1-Methoxynaphthalene1802-Nitro-1-methoxynaphthalene (60%), 4-Nitro-1-methoxynaphthalene (20%), 5-Nitro-1-methoxynaphthalene (20%)
2-Methoxynaphthalene401-Nitro-2-methoxynaphthalene (70%), 6- & 8-Nitro-2-methoxynaphthalene (30% combined)
1-Nitronaphthalene~10⁻⁴ - 10⁻⁵1,5-Dinitronaphthalene and 1,8-Dinitronaphthalene
This compound Very Low (estimated) Further nitration is highly disfavored

Data for methoxynaphthalenes from BenchChem[1]. Data for 1-nitronaphthalene is a general approximation based on the strong deactivating effect of the nitro group.

The methoxy group in 1-methoxynaphthalene strongly activates the ring towards electrophilic attack, making it significantly more reactive than unsubstituted naphthalene.[1] However, the introduction of a nitro group, as in this compound, is expected to dramatically decrease this reactivity due to the nitro group's powerful electron-withdrawing nature.

Nucleophilic Aromatic Substitution

The nitro group at the 4-position, para to the methoxy group, strongly activates the naphthalene ring for nucleophilic aromatic substitution (SNA). This makes the methoxy group a potential leaving group when attacked by a strong nucleophile.

Table 2: Qualitative Reactivity in Nucleophilic Aromatic Substitution

SubstrateLeaving GroupActivating Group(s)Relative Reactivity
1-ChloronaphthaleneCl⁻NoneVery Low
1-Chloro-4-nitronaphthaleneCl⁻4-NO₂High
This compound CH₃O⁻4-NO₂ Moderate to High
2-Chloro-6-nitronaphthaleneCl⁻6-NO₂High

This table provides a qualitative comparison based on established principles of SNAr reactions.[2][3]

The rate of SNAr reactions is highly dependent on the presence of electron-withdrawing groups ortho or para to the leaving group.[3] In this compound, the 4-nitro group provides this activation. While methoxide is not as good a leaving group as chloride, the strong activation by the nitro group facilitates substitution by potent nucleophiles.

Experimental Protocols

Detailed methodologies for key reactions relevant to the chemistry of this compound and its analogs are provided below.

Protocol 1: Nitration of 1-Methoxynaphthalene

This protocol describes the nitration of a highly activated naphthalene, illustrating the conditions required for electrophilic substitution on a system related to this compound.

Materials:

  • 1-Methoxynaphthalene

  • Nitric acid (HNO₃)

  • Acetic acid (CH₃COOH)

  • Ice bath

  • Stirring apparatus

  • Standard glassware for reaction and workup

Procedure:

  • Dissolve 1-methoxynaphthalene in glacial acetic acid in a flask equipped with a stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of nitric acid in acetic acid dropwise to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The isomeric products can be separated by column chromatography.[4]

Protocol 2: Nucleophilic Aromatic Substitution of a Nitronaphthalene Derivative

This protocol provides a general procedure for the reaction of an activated chloronaphthalene with an amine nucleophile, which can be adapted for this compound with a strong nucleophile.

Materials:

  • 2-Chloro-6-nitronaphthalene (as a model substrate)[2]

  • Substituted aniline or other amine nucleophile

  • Triethylamine (or another suitable base)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Heating and stirring apparatus

  • Standard glassware for reaction and workup

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-6-nitronaphthalene (1.0 equivalent) in DMSO or DMF.[2]

  • Add the amine nucleophile (1.2 equivalents) and triethylamine (1.5 equivalents) to the solution.[2]

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.[2]

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).[2]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring to precipitate the product.[2]

  • Collect the precipitated solid by vacuum filtration.[2]

  • Wash the solid with water and then with a small amount of cold ethanol.[2]

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization.[2]

Mandatory Visualization

Electrophilic Aromatic Substitution Mechanism

The following diagram illustrates the general mechanism for electrophilic aromatic substitution on a substituted naphthalene, highlighting the formation of the resonance-stabilized carbocation intermediate (Wheland intermediate).

EAS_Mechanism Naph Substituted Naphthalene Wheland Wheland Intermediate (Resonance Stabilized) Naph->Wheland Attack by π-system E_plus E⁺ E_plus->Wheland Product Substituted Product Wheland->Product Deprotonation H_plus H⁺ Wheland->H_plus SNAr_Mechanism Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized by -NO₂) Substrate->Meisenheimer Nucleophilic Attack Nu_minus Nu⁻ Nu_minus->Meisenheimer Product Substituted Product Meisenheimer->Product Loss of Leaving Group LG_minus CH₃O⁻ Meisenheimer->LG_minus Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Reactant Preparation B Reaction Setup (Temperature Control, Stirring) A->B C Addition of Reagents B->C D Reaction Monitoring (TLC) C->D E Quenching & Extraction D->E F Drying of Organic Layer E->F G Solvent Removal F->G H Purification (Column Chromatography/Recrystallization) G->H I Characterization (NMR, MS, IR) H->I J Purity Analysis (HPLC) I->J

References

A Comparative Guide to the Regioselectivity of Electrophilic Substitution on 1-Methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the regioselectivity of electrophilic aromatic substitution (EAS) on 1-methoxynaphthalene. It is designed for professionals in organic synthesis and medicinal chemistry who utilize functionalized naphthalenes as key intermediates. The content herein explores the fundamental principles governing the reaction's outcome, supported by experimental data and detailed protocols for key transformations.

Introduction: The Activated Naphthalene System

Naphthalene, a bicyclic aromatic hydrocarbon, is inherently more reactive towards electrophilic attack than benzene.[1] This heightened reactivity stems from its greater electron density and the ability to form a more stable carbocation intermediate, known as an arenium ion or Wheland intermediate, where the aromaticity of one ring is preserved during the substitution process.[1]

The introduction of a methoxy (-OCH₃) group at the C1 position dramatically influences the reactivity and regioselectivity of the naphthalene core.[1][2] The methoxy group is a potent activating group due to the strong, positive resonance effect (+R) of the oxygen's lone pairs, which delocalize into the aromatic system.[1][3] This effect significantly increases the electron density of the naphthalene rings, making 1-methoxynaphthalene highly susceptible to electrophilic attack.[1][2] While the oxygen atom also exerts a minor, electron-withdrawing inductive effect (-I), the resonance effect is overwhelmingly dominant in directing the course of the reaction.[1]

The Directing Influence of the Methoxy Group: An Electronic and Steric Tug-of-War

The powerful electron-donating resonance effect of the methoxy group in 1-methoxynaphthalene preferentially activates the ortho (C2) and para (C4) positions.[2][4][5] This is because the positive charge in the arenium ion intermediate formed during electrophilic attack at these positions can be delocalized onto the oxygen atom of the methoxy group.[1] This creates a highly stable resonance structure where all non-hydrogen atoms have a complete octet, significantly lowering the activation energy for these pathways.[1]

However, electronic factors are not the sole determinants of regioselectivity. Steric hindrance also plays a crucial role. The C2 (ortho) position is sterically encumbered by the adjacent methoxy group.[1][6] Consequently, electrophilic attack at the less sterically hindered C4 (para) position is often favored, especially with bulky electrophiles.[2][6] Attack on the unsubstituted ring (e.g., at C5 or C7) is significantly less favorable as the activating influence of the methoxy group does not extend as effectively to these positions.[1]

Due to this interplay of superior electronic stabilization and reduced steric hindrance, electrophilic substitution on 1-methoxynaphthalene predominantly occurs at the C4 position.[1]

Key Electrophilic Aromatic Substitution Reactions: A Comparative Analysis

The predictable regioselectivity of 1-methoxynaphthalene makes it a valuable precursor in organic synthesis. The following sections detail common EAS reactions, providing experimental data and protocols.

Nitration

Nitration is a classic EAS reaction that introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[1]

Mechanism and Regioselectivity: Consistent with the strong activating and para-directing nature of the methoxy group, the nitration of 1-methoxynaphthalene overwhelmingly favors substitution at the C4 position to yield 1-methoxy-4-nitronaphthalene as the major product.[1][2][7]

Experimental Data: Product Distribution in Nitration

ProductTypical Yield
This compoundMajor Product
1-Methoxy-2-nitronaphthaleneMinor Product

Detailed Experimental Protocol: Synthesis of this compound [1][2]

  • Reagent Preparation: In a flask, cool a solution of 1-methoxynaphthalene (1 equivalent) in glacial acetic acid in an ice bath.[2][7] Separately, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.0 mL) to concentrated sulfuric acid (1.0 mL) while cooling in an ice bath.[2]

  • Reaction: Slowly add the chilled nitrating mixture dropwise to the stirred 1-methoxynaphthalene solution, ensuring the temperature is maintained between 0-10 °C.[2]

  • Stirring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.[2]

  • Workup: Pour the reaction mixture onto crushed ice to precipitate the nitrated product.[2]

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude this compound can be purified by recrystallization from ethanol.[1]

Halogenation

The introduction of a halogen atom (e.g., Br, Cl) onto the naphthalene ring is another important transformation.

Mechanism and Regioselectivity: Aromatic bromination can be achieved using molecular bromine (Br₂) with a Lewis acid catalyst or, more conveniently, with reagents like N-Bromosuccinimide (NBS). The reaction exhibits high regioselectivity for the C4 position, driven by the powerful directing effect of the methoxy group and steric considerations.[1]

Experimental Data: Product of Bromination

ReagentProduct
N-Bromosuccinimide (NBS)1-Bromo-4-methoxynaphthalene (Major)

Detailed Experimental Protocol: Bromination using NBS [1]

  • Setup: Dissolve 1-methoxynaphthalene (10 mmol) and N-Bromosuccinimide (10 mmol) in acetonitrile (20 mL) in a round-bottom flask.[1]

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).[1]

  • Workup: Upon completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL).[1]

  • Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1] The crude product can be further purified by column chromatography on silica gel if necessary.[1]

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring and is a key method for the formation of aryl ketones.

Mechanism and Regioselectivity: The reaction typically employs an acyl halide or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7] The electrophile is a resonance-stabilized acylium ion. For 1-methoxynaphthalene, the primary products are the 2-acetyl and 4-acetyl isomers.[7][8] The product distribution can be influenced by reaction conditions such as solvent and temperature.[6][8] Non-polar solvents like carbon disulfide tend to favor the kinetically controlled 4-acyl product.[8]

Experimental Data: Regioselectivity in Friedel-Crafts Acylation

SolventMajor Product
Carbon Disulfide (CS₂)4-Acetyl-1-methoxynaphthalene (Kinetic Product)
NitrobenzeneMay increase the proportion of the 2-acetyl isomer

Detailed Experimental Protocol: Friedel-Crafts Acylation for 4-Acetyl-1-methoxynaphthalene [8]

  • Setup: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in anhydrous carbon disulfide (CS₂) in a dry flask under an inert atmosphere and cool to 0 °C.

  • Reagent Addition: In a separate flask, dissolve 1-methoxynaphthalene (1 equivalent) in anhydrous CS₂. Add this solution dropwise to the stirred AlCl₃ suspension. Then, add a solution of acetyl chloride (1.05 equivalents) in anhydrous CS₂ dropwise to the reaction mixture at 0 °C over 30 minutes.[8]

  • Reaction: Stir the reaction at 0 °C for 2-4 hours, monitoring progress by TLC.[8]

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[8]

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash, dry, and concentrate. The product can be purified by column chromatography.

Visualizing the Reaction Pathway and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of electrophilic attack and a general laboratory workflow.

G cluster_0 Mechanism of Electrophilic Attack at C4 cluster_1 Resonance Structures of Arenium Ion Start 1-Methoxynaphthalene + Electrophile (E+) Intermediate Resonance-Stabilized Arenium Ion Start->Intermediate Attack at C4 Deprotonation Deprotonation by Base Intermediate->Deprotonation Rate-determining step Res1 Positive charge on C3 Intermediate->Res1 Product 4-Substituted-1-methoxynaphthalene Deprotonation->Product Aromaticity restored Res2 Positive charge on C1 Res3 Positive charge on Oxygen (Octet Rule Satisfied)

Caption: Mechanism of electrophilic attack at the C4 position.

G Start Reagent Preparation & Setup Reaction Electrophilic Substitution Reaction (e.g., Nitration, Halogenation) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Quenching & Extraction Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis

Caption: General laboratory workflow for electrophilic substitution.

Conclusion

1-Methoxynaphthalene is a highly activated aromatic compound that undergoes electrophilic substitution with high efficiency and predictable regioselectivity.[1] The strong electron-donating resonance effect of the methoxy group directs incoming electrophiles almost exclusively to the C4 (para) position, with minor substitution at the C2 (ortho) position.[1] This predictable outcome makes 1-methoxynaphthalene a valuable building block in organic synthesis for creating complex, functionalized naphthalene derivatives. Understanding the interplay of electronic and steric effects, as detailed in this guide, is paramount for researchers aiming to leverage this versatile molecule in the development of new pharmaceuticals and fine chemicals.

References

A Comparative Guide to Palladium Catalyst Efficacy in the Suzuki-Miyaura Coupling of Nitronaphthalenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. For drug development and materials science, the functionalization of nitronaphthalene scaffolds is of particular interest. However, the electron-withdrawing nature of the nitro group can pose challenges for the catalytic cycle. The choice of palladium catalyst is therefore critical to achieving high yields and reaction efficiency. This guide provides a comparative overview of various palladium catalysts for the Suzuki-Miyaura coupling of nitronaphthalenes, supported by experimental data and detailed protocols.

Performance Comparison of Palladium Catalysts

Direct comparative studies of a wide range of palladium catalysts for the Suzuki-Miyaura coupling of nitronaphthalenes under identical conditions are limited in the literature. However, by examining data from reactions with nitronaphthalenes and other challenging nitro-substituted aryl halides, we can infer the relative performance of common catalytic systems. The following table summarizes the performance of several palladium-based catalysts.

Note: The data presented below is compiled from different sources with varying reaction conditions (e.g., substrates, solvents, bases, temperatures). This information should be used as a qualitative guide for catalyst selection rather than for a direct quantitative comparison.

Catalyst System (Precursor + Ligand)Substrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ + SPhos1-Bromo-4-nitronaphthalenePhenylboronic acidK₃PO₄Toluene/Water8012-24>95% (Typical)[1]
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane1002471[2]
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O (MW)1000.2581[2]
Pd(OAc)₂ + PPh₃2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane1002465[2]
Pd(acac)₂ + BrettPhosVarious NitroarenesVarious Boronic AcidsK₃PO₄·nH₂O1,4-Dioxane130-41-84[3]
Pd/FTO (heterogeneous)Various Aryl HalidesPhenylboronic acidK₂CO₃Ethanol/Water801>80[4][5]

Analysis: The combination of a palladium precursor like Pd₂(dba)₃ with a sterically hindered and electron-rich phosphine ligand such as SPhos is highly effective for the coupling of nitro-substituted aryl halides, often providing excellent yields.[1][3] Traditional catalysts like Pd(PPh₃)₄ can also be effective, and their efficacy can be enhanced with microwave irradiation.[2] For challenging couplings involving nitroarenes, specialized ligands like BrettPhos have proven to be crucial.[3] Heterogeneous catalysts, such as palladium nanoparticles on fluorine-doped tin oxide (Pd/FTO), offer the advantage of easier separation and good yields, presenting a more sustainable option.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a nitronaphthalene.

General Protocol for the Suzuki-Miyaura Coupling of 1-Bromo-4-nitronaphthalene

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 1-bromo-4-nitronaphthalene with an arylboronic acid.[1]

Materials:

  • 1-Bromo-4-nitronaphthalene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Sphos (0.04 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 1-bromo-4-nitronaphthalene, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add Pd₂(dba)₃ and SPhos to the flask.

  • Solvent Addition: Add degassed toluene and degassed water (typically in a 4:1 v/v ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram outlines a typical experimental workflow for performing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in a laboratory setting.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Nitronaphthalene, Boronic Acid, Base B Add Catalyst System: Pd Precursor + Ligand A->B C Add Degassed Solvents B->C D Establish Inert Atmosphere (Ar/N₂) C->D E Heat and Stir (e.g., 80-110 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Quench and Aqueous Extraction F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I J Characterize Final Product I->J

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Factors Affecting Catalyst Efficacy

The success of the Suzuki-Miyaura coupling of nitronaphthalenes is dependent on several interconnected factors related to the catalytic system.

G cluster_palladium Palladium Precursor cluster_ligand Ligand Properties cluster_conditions Reaction Conditions center Catalyst Efficacy (Yield, TON, TOF) Pd_source Pd(0) vs Pd(II) (e.g., Pd₂(dba)₃, Pd(OAc)₂) Pd_source->center Ligand_sterics Steric Hindrance (e.g., SPhos, Buchwald ligands) Ligand_sterics->center Ligand_electronics Electron-Donating Ability Ligand_electronics->center Base Base Strength (e.g., K₃PO₄, K₂CO₃) Base->center Solvent Solvent System (e.g., Toluene, Dioxane, H₂O) Solvent->center Temperature Temperature Temperature->center

Caption: Key factors influencing palladium catalyst efficacy in Suzuki-Miyaura coupling.

References

A Comparative Guide to the Synthesis of 1-Methoxy-4-nitronaphthalene: An Analysis of Reproducibility and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates such as 1-Methoxy-4-nitronaphthalene is a critical process where reproducibility and the availability of validated protocols are paramount. This guide provides a comparative analysis of published synthesis protocols for this compound, focusing on the prevalent method of electrophilic nitration of 1-methoxynaphthalene.

Comparison of Synthetic Protocols

The primary and most commonly cited method for the synthesis of this compound is the direct nitration of 1-methoxynaphthalene. This electrophilic aromatic substitution reaction typically employs a nitrating agent, such as nitric acid, in the presence of a dehydrating agent like sulfuric acid or acetic anhydride, often in a solvent like acetic acid or dichloromethane. A key challenge in this synthesis is the regioselectivity, as the reaction can yield a mixture of isomers, primarily 1-methoxy-2-nitronaphthalene and the desired this compound.

While a specific, detailed protocol from a 1985 issue of the journal Synthesis is frequently referenced in chemical databases, access to the full text remains a challenge for comprehensive analysis. However, a general understanding of the procedure can be pieced together from various sources. The reaction's outcome, particularly the yield and the ratio of the isomers, is highly dependent on the specific conditions employed.

ParameterProtocol 1 (General)
Starting Material 1-Methoxynaphthalene
Nitrating Agent Nitric Acid
Dehydrating Agent Sulfuric Acid or Acetic Anhydride
Solvent Acetic Acid or Dichloromethane
Reported Yield Data not consistently available in general sources
Reported Purity Data not consistently available in general sources
Key Challenge Separation of 1-methoxy-2-nitronaphthalene and this compound isomers

Due to the limited availability of diverse, validated protocols in publicly accessible literature, a direct quantitative comparison of yields and purities from multiple independent sources is not feasible at this time. The lack of extensive reproducibility studies also highlights a gap in the current body of knowledge for this specific synthesis. Researchers are often required to optimize the reaction conditions based on general principles of electrophilic aromatic substitution to achieve the desired outcome.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound via the nitration of 1-methoxynaphthalene is outlined below. It is important to note that this is a generalized procedure and may require optimization.

Synthesis of 1-Methoxynaphthalene (Precursor)

Should the starting material not be commercially available, it can be synthesized from 1-naphthol via a Williamson ether synthesis.

  • Materials: 1-Naphthol, Sodium Hydroxide, Dimethyl Sulfate (or Methyl Iodide), appropriate solvent.

  • Procedure: 1-Naphthol is deprotonated with a base like sodium hydroxide to form the sodium salt. This is followed by the addition of a methylating agent, such as dimethyl sulfate, to yield 1-methoxynaphthalene. The crude product is then purified, typically by distillation or recrystallization.

Nitration of 1-Methoxynaphthalene

  • Materials: 1-Methoxynaphthalene, Nitric Acid, Sulfuric Acid (or Acetic Anhydride), Acetic Acid (or Dichloromethane).

  • Procedure:

    • 1-Methoxynaphthalene is dissolved in the chosen solvent (e.g., glacial acetic acid).

    • The solution is cooled to a low temperature (e.g., 0-5 °C) in an ice bath.

    • A pre-cooled mixture of nitric acid and the dehydrating agent is added dropwise to the solution of 1-methoxynaphthalene with constant stirring, while maintaining the low temperature.

    • After the addition is complete, the reaction mixture is stirred for a specified period, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched by pouring the mixture into ice-water.

    • The precipitated crude product, a mixture of isomers, is collected by filtration.

    • The isomers are then separated and purified, typically by fractional crystallization or column chromatography.

Experimental Workflow Visualization

The logical flow of the synthesis and purification process can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 1-Methoxynaphthalene Nitration Nitration (HNO3, H2SO4/Ac2O) Start->Nitration Quenching Reaction Quenching (Ice-Water) Nitration->Quenching Crude_Product Crude Product (Isomer Mixture) Quenching->Crude_Product Separation Isomer Separation (Crystallization/Chromatography) Crude_Product->Separation Product_2 1-Methoxy-2-nitronaphthalene Separation->Product_2 Product_4 This compound Separation->Product_4 Analysis Purity & Structure Validation (NMR, MS, etc.) Product_4->Analysis

Synthesis and Purification Workflow for this compound.

This diagram illustrates the key stages, from the starting material to the final, validated product, highlighting the critical separation step required to isolate the desired this compound isomer. The color-coded nodes and logical flow provide a clear and concise overview of the experimental process for researchers.

Comparative analysis of the cytotoxic effects of various nitronaphthalene isomers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of various nitronaphthalene isomers, drawing upon available experimental data. Nitronaphthalenes, a class of polycyclic aromatic hydrocarbons (PAHs), are prevalent environmental contaminants and industrial intermediates. Understanding their isomer-specific cytotoxicity is crucial for risk assessment and the development of potential therapeutic agents. This analysis focuses on the differential toxicity of mononitronaphthalene and dinitronaphthalene isomers, detailing their metabolic activation, mechanisms of action, and providing relevant experimental protocols.

Executive Summary

Nitronaphthalene isomers exhibit a wide range of cytotoxic and genotoxic effects, largely dependent on the position and number of nitro groups on the naphthalene ring. The toxicity of these compounds is intrinsically linked to their metabolic activation by cytochrome P450 (CYP450) enzymes, leading to the formation of reactive electrophilic intermediates that can induce cellular damage.[1] Generally, 2-nitronaphthalene has been reported to possess greater mutagenic potency than 1-nitronaphthalene.[2] In contrast, long-term animal studies have not found evidence of carcinogenicity for 1-nitronaphthalene, while some studies suggest a carcinogenic potential for 2-nitronaphthalene.[3]

Data Presentation: Cytotoxicity of Nitronaphthalene Isomers

While comprehensive comparative data across a wide range of nitronaphthalene isomers is limited in publicly available literature, the following table summarizes available toxicity data. It is important to note that the lack of standardized testing across a broad spectrum of isomers and cell lines makes direct comparisons challenging.

IsomerTest SystemEndpointValueReference
Mononitronaphthalenes
1-NitronaphthaleneRat (oral)LD50150 mg/kg[4]
1-NitronaphthaleneRat (intraperitoneal)LD5086 mg/kg[4]
2-NitronaphthaleneHuman B-lymphoblastoid cells (MCL-5)GenotoxicityMore potent than 1-nitronaphthalene[2]
Dinitronaphthalenes
Various IsomersData not readily available in comparative format

Note: LD50 refers to the lethal dose for 50% of the test population. The genotoxicity of 2-nitronaphthalene was determined by evaluating mutation frequency at the heterozygous tk locus.[2]

Mechanisms of Cytotoxicity

The cytotoxic effects of nitronaphthalenes are primarily mediated through their metabolic activation into reactive species that can damage cellular macromolecules, including DNA, proteins, and lipids. This process is initiated by cytochrome P450 enzymes, which catalyze the oxidation of the naphthalene ring to form epoxides.[1] These epoxides can then be further metabolized or can directly bind to cellular components, leading to toxicity.

Another critical pathway involves the reduction of the nitro group, which can lead to the formation of nitroso and N-hydroxyamino derivatives. These metabolites are also highly reactive and can contribute to the genotoxic and cytotoxic effects of nitronaphthalenes.

The following diagram illustrates the general metabolic activation pathway of nitronaphthalenes leading to cytotoxicity.

G General Metabolic Activation of Nitronaphthalenes Nitronaphthalene Nitronaphthalene CYP450 Cytochrome P450 (Oxidation) Nitronaphthalene->CYP450 Nitroreductases Nitroreductases (Reduction) Nitronaphthalene->Nitroreductases Epoxide Arene Oxide (Epoxide) CYP450->Epoxide Nitroso_Naphthalene Nitroso-Naphthalene Nitroreductases->Nitroso_Naphthalene Reactive_Metabolites Reactive Electrophilic Metabolites Epoxide->Reactive_Metabolites N_Hydroxyamino_Naphthalene N-Hydroxyamino- Naphthalene Nitroso_Naphthalene->N_Hydroxyamino_Naphthalene N_Hydroxyamino_Naphthalene->Reactive_Metabolites Cellular_Macromolecules Cellular Macromolecules (DNA, Proteins, Lipids) Reactive_Metabolites->Cellular_Macromolecules Covalent Binding Cell_Damage Cellular Damage (Oxidative Stress, DNA Adducts) Cellular_Macromolecules->Cell_Damage Cytotoxicity Cytotoxicity Cell_Damage->Cytotoxicity G Experimental Workflow for In Vitro Cytotoxicity Assays Start Start Cell_Culture Cell Culture (e.g., Human Lung Epithelial Cells) Start->Cell_Culture Seeding Cell Seeding in 96-well Plates Cell_Culture->Seeding Treatment Treatment with Nitronaphthalene Isomers (Varying Concentrations) Seeding->Treatment Incubation Incubation (24, 48, or 72 hours) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Data_Collection Data Collection (Absorbance/Fluorescence Measurement) Assay->Data_Collection Data_Analysis Data Analysis (% Cell Viability, IC50 Calculation) Data_Collection->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to Precursors for Naphthalene-Based Mcl-1 Inhibitors: 1-Methoxy-4-nitronaphthalene and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein of the B-cell lymphoma-2 (Bcl-2) family, representing a prime target in cancer therapy due to its frequent overexpression in various malignancies, which contributes to tumor survival and therapeutic resistance.[1][2][3] The development of small molecule inhibitors that bind to the BH3 groove of Mcl-1 is a promising strategy to induce apoptosis in cancer cells.[1] Among the diverse scaffolds explored, naphthalene-based inhibitors have shown significant promise.[1]

This guide provides a comparative analysis of 1-Methoxy-4-nitronaphthalene as a potential precursor for the synthesis of naphthalene-based Mcl-1 inhibitors against established alternative starting materials. The comparison focuses on synthetic accessibility, potential efficiency, and the characteristics of the resulting inhibitor core structures.

Introduction to Naphthalene-Based Mcl-1 Inhibitors

Naphthalene-based scaffolds are attractive for Mcl-1 inhibitor design due to their rigid bicyclic structure, which can be functionalized to occupy the hydrophobic pockets within the Mcl-1 BH3 binding groove.[1] Key interactions often involve hydrogen bonds with residues such as Arginine 263 and hydrophobic interactions within the p2 and p3 pockets of the protein.[4] Potent inhibitors with a naphthalene core, such as N-(4-hydroxynaphthalen-1-yl)arylsulfonamides and 1-hydroxy-2-naphthoate derivatives, have been developed, demonstrating high binding affinity and selectivity for Mcl-1 over other Bcl-2 family members like Bcl-xL.[1][4]

Synthetic Strategy: this compound as a Precursor

While direct utilization of this compound as a starting material for potent, well-characterized Mcl-1 inhibitors is not extensively documented in readily available literature, a plausible and efficient synthetic route can be proposed to convert it into a key intermediate, 4-amino-1-naphthol, which is a known precursor for potent N-(4-hydroxynaphthalen-1-yl)sulfonamide based Mcl-1 inhibitors.[1]

The proposed synthetic workflow is outlined below:

Synthesis_from_1_Methoxy_4_nitronaphthalene Start This compound Intermediate1 4-Methoxy-1-naphthylamine Start->Intermediate1 Reduction (e.g., Fe/HCl or H2, Pd/C) Intermediate2 4-Amino-1-naphthol Intermediate1->Intermediate2 Demethylation (e.g., BBr3 or HBr) FinalCore N-(4-hydroxynaphthalen-1-yl) sulfonamide Core Intermediate2->FinalCore Sulfonylation (ArSO2Cl, Pyridine)

Caption: Proposed synthetic route from this compound.

This proposed pathway involves two key steps to reach the versatile 4-amino-1-naphthol intermediate, which can then be readily converted to the final inhibitor scaffold.

Alternative Precursors and Comparative Analysis

Several alternative precursors are commonly employed in the synthesis of Mcl-1 inhibitors, each with distinct synthetic routes and considerations. This section compares this compound (via its derived intermediate) with two prominent alternatives: Indole-2-carboxylic acid and 2-Amino-5-bromothiazole.

Data Presentation
PrecursorTarget Inhibitor ScaffoldTypical Synthetic StepsKey AdvantagesPotential Challenges
This compound N-(4-hydroxynaphthalen-1-yl)sulfonamide1. Reduction of nitro group2. Ether cleavage3. SulfonylationCommercially available starting material. Straightforward, well-established reactions.Multi-step synthesis to reach the key intermediate. Potential for side reactions during demethylation.
Indole-2-carboxylic acid Indole-based Mcl-1 Inhibitors (e.g., AbbVie's A-1210477)1. Amide coupling2. Functionalization of indole ring (e.g., Suzuki or Buchwald coupling)Versatile scaffold for extensive SAR studies. Potent inhibitors with this core have been developed.[5]Can require more complex cross-coupling and protection/deprotection strategies.
2-Amino-5-bromothiazole Thiazole-based Mcl-1 Inhibitors (e.g., MIM1)1. Acylation2. Suzuki or other cross-coupling reactionsThe thiazole core is a validated scaffold for Mcl-1 inhibition. The bromine atom provides a convenient handle for diversification.[6]Potential for lower yields in cross-coupling reactions depending on the substrate.

Experimental Protocols

Proposed Synthesis of N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide from this compound

Step 1: Synthesis of 4-Methoxy-1-naphthylamine

To a solution of this compound (1.0 eq) in ethanol, iron powder (3.0 eq) and concentrated hydrochloric acid (0.5 eq) are added. The mixture is heated to reflux for 2 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is neutralized with aqueous sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 4-Methoxy-1-naphthylamine.

Step 2: Synthesis of 4-Amino-1-naphthol

4-Methoxy-1-naphthylamine (1.0 eq) is dissolved in dichloromethane and cooled to 0 °C. A solution of boron tribromide (1.2 eq) in dichloromethane is added dropwise. The reaction is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of water. The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-Amino-1-naphthol.

Step 3: Synthesis of N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide

To a solution of 4-Amino-1-naphthol (1.0 eq) in pyridine, benzenesulfonyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then poured into ice-water, and the resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to give the final product.

Signaling Pathway and Mechanism of Action

Mcl-1 inhibitors, regardless of their precursor, function by disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bim. This restores the mitochondrial pathway of apoptosis, leading to cancer cell death.

Mcl1_Inhibition_Pathway cluster_0 Normal State (Cancer Cell) cluster_1 With Mcl-1 Inhibitor Mcl1 Mcl-1 Bak Bak/Bim Mcl1->Bak Sequesters Apoptosis_blocked Apoptosis Blocked Mcl1_inhibited Mcl-1 Inhibitor Mcl-1 Inhibitor (Naphthalene-based) Inhibitor->Mcl1_inhibited Binds to BH3 groove Bak_free Bak/Bim Apoptosis_induced Apoptosis Induced Bak_free->Apoptosis_induced Activates

Caption: Mechanism of Mcl-1 inhibition leading to apoptosis.

Conclusion

This compound represents a viable and economically attractive precursor for the synthesis of naphthalene-based Mcl-1 inhibitors. The proposed synthetic route to the key 4-amino-1-naphthol intermediate involves standard, high-yielding chemical transformations. Compared to established alternatives like indole-2-carboxylic acid and 2-amino-5-bromothiazole, the naphthalene scaffold derived from this precursor offers a distinct and rigid framework for inhibitor design. While the alternatives provide access to highly potent and well-documented inhibitor series, the choice of precursor will ultimately depend on the specific synthetic strategy, desired chemical space for exploration, and the intellectual property landscape. Further optimization of the synthetic protocol and head-to-head comparison of the resulting inhibitors' potency and selectivity are warranted to fully establish the performance of this compound-derived compounds.

References

A Comparative Guide to the Photophysical Properties of Methoxy-Substituted vs. Unsubstituted Naphthalimide Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,8-naphthalimide scaffold is a cornerstone in the design of fluorescent probes, prized for its robust photostability, high fluorescence quantum yields, and synthetic versatility.[1] These characteristics make naphthalimide derivatives indispensable tools in cellular imaging, chemical sensing, and materials science.[2][3] A key strategy for tuning their optical properties is the introduction of substituents onto the naphthalene core. Among these, the methoxy (-OCH₃) group, a potent electron-donating group, imparts significant and predictable changes to the probe's photophysical behavior. This guide provides a comparative analysis of methoxy-substituted versus unsubstituted naphthalimide probes, offering mechanistic insights and practical experimental protocols for their characterization.

Core Photophysical Properties: A Comparative Analysis

The introduction of a methoxy group, particularly at the C-4 position, dramatically alters the electronic distribution within the naphthalimide core, leading to distinct changes in its interaction with light.[4] This is primarily due to the facilitation of an intramolecular charge transfer (ICT) state upon excitation.[5]

Absorption and Emission Spectra

Unsubstituted naphthalimides typically exhibit absorption maxima in the UV region (around 330-350 nm).[6] Upon substitution with a methoxy group, a significant bathochromic (red) shift is observed in both the absorption and emission spectra.[7][8] This shift arises because the electron-donating methoxy group destabilizes the ground state and stabilizes the excited state, thereby reducing the energy gap for the π-π* transition.

Solvatochromism: A noteworthy consequence of methoxy substitution is enhanced solvatochromism—the dependence of absorption and emission wavelengths on solvent polarity.[7][9][10] In polar solvents, the charge-separated excited state of methoxy-naphthalimides is stabilized, leading to a more pronounced red shift in the emission spectrum compared to non-polar solvents.[11][12] Unsubstituted naphthalimides generally show much weaker solvatochromic effects. This property is particularly valuable for developing probes that can report on the polarity of their microenvironment, such as within cellular lipid droplets.[3][13]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly sensitive to the substitution pattern. While unsubstituted naphthalimides can be moderately fluorescent, the introduction of a methoxy group often leads to a higher quantum yield in non-polar solvents.[14][15] However, in highly polar or protic solvents, the quantum yield of methoxy-substituted naphthalimides can decrease.[11][12] This is attributed to the stabilization of the ICT state, which can open up non-radiative decay pathways.

Fluorescence lifetime (τ), the average time a molecule spends in the excited state, is also affected. For many naphthalimide derivatives, lifetimes are in the range of 0.5 to 9 nanoseconds, and this can vary with solvent polarity.[2]

Stokes Shift

The Stokes shift, the difference in energy between the absorption and emission maxima, is typically larger for methoxy-substituted naphthalimides. This is a direct consequence of the significant reorganization of the electronic structure and solvent molecules around the probe in the excited ICT state. A large Stokes shift is advantageous in fluorescence applications as it minimizes self-absorption and improves the signal-to-noise ratio.

Comparative Data Summary

Photophysical PropertyUnsubstituted Naphthalimide (e.g., 4-Amino-1,8-naphthalimide)Methoxy-Substituted Naphthalimide (e.g., 4-Methoxy-N-methyl-1,8-naphthalimide)
Absorption Maxima (λabs) ~340-360 nm~350-435 nm[6][7]
Emission Maxima (λem) ~400-540 nm (solvent dependent)[11][12]~475-540 nm (highly solvent dependent)[6][7]
Quantum Yield (ΦF) Moderate, can decrease in polar solvents.[11][12]High in non-polar solvents, often decreases in polar solvents.[14][15]
Stokes Shift ModerateLarge, especially in polar solvents.
Solvatochromism Weak to moderate.Strong positive solvatochromism.[7][9]

Mechanistic Insights: The Role of the Methoxy Group

The photophysical changes observed upon methoxy substitution are rooted in fundamental electronic principles. The naphthalimide core acts as an electron acceptor, while the methoxy group at the C-4 position serves as an electron donor.

Upon absorption of a photon, the molecule transitions to an excited state. In methoxy-substituted naphthalimides, this excited state has significant intramolecular charge transfer (ICT) character, where electron density is pushed from the methoxy group towards the imide moiety.[16][17] This ICT state is more polar than the ground state, leading to its stabilization by polar solvents and the observed solvatochromism.

Caption: Jablonski diagram illustrating the ICT process in methoxy-naphthalimides.

Experimental Protocols

Accurate characterization of these photophysical properties is crucial for probe development and application. Below are standardized protocols for key measurements.

Protocol 1: Determination of Relative Fluorescence Quantum Yield (ΦF)

This protocol uses the comparative method, which involves comparing the fluorescence of the test sample to a standard with a known quantum yield.[18][19][20]

Materials & Equipment:

  • Spectrofluorometer with corrected emission spectra capabilities.

  • UV-Vis Spectrophotometer.

  • 10 mm path length quartz cuvettes.

  • Spectroscopic grade solvents.

  • Fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the naphthalimide probe and the standard in the desired solvent.

  • Prepare Dilutions: Create a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[20]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each dilution using the spectrofluorometer, ensuring identical excitation wavelength and slit widths for both sample and standard.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the sample (Φs) is calculated using the following equation:[19][20]

    Φs = Φr * (Grads / Gradr) * (ns² / nr²)

    Where:

    • Φr is the quantum yield of the reference.

    • Grads and Gradr are the gradients of the plots for the sample and reference, respectively.

    • ns and nr are the refractive indices of the sample and reference solvents.

Quantum_Yield_Workflow start Start prep Prepare Dilutions (Sample & Standard) start->prep abs Measure Absorbance (Abs < 0.1) prep->abs fluor Measure Fluorescence (Corrected Spectra) abs->fluor integrate Integrate Emission Spectra fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calc Calculate Quantum Yield plot->calc end End calc->end

Caption: Workflow for relative fluorescence quantum yield determination.

Protocol 2: Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes by recording the arrival times of individual photons after a pulsed excitation.[21][22][23]

Materials & Equipment:

  • Pulsed light source (e.g., picosecond laser diode).

  • High-speed single-photon detector (e.g., avalanche photodiode).

  • TCSPC electronics module.

  • Appropriate optical filters.

Procedure:

  • Instrument Setup: Align the optical path and ensure the excitation source is stable. The "start" signal is triggered by the laser pulse, and the "stop" signal comes from the photon detector.[21]

  • Sample Preparation: Prepare a dilute solution of the naphthalimide probe to ensure single-photon detection events per excitation cycle.

  • Data Acquisition: Excite the sample with the pulsed laser and collect the photon arrival times relative to the excitation pulse. Build a histogram of photon counts versus time.[24]

  • Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., Ludox) in place of the sample.

  • Data Analysis: Fit the acquired decay curve using deconvolution software, taking the IRF into account. The fluorescence lifetime (τ) is determined from the exponential decay fit.

TCSPC_Workflow cluster_exp Experimental Setup cluster_elec TCSPC Electronics cluster_analysis Data Analysis laser Pulsed Laser Start Trigger sample Sample laser->sample tcspc TCSPC Module Measures Δt laser->tcspc Start detector Single-Photon Detector Stop Trigger sample->detector detector->tcspc Stop hist Build Histogram (Counts vs. Time) tcspc->hist fit Deconvolve and Fit Decay hist->fit irf Measure IRF irf->fit lifetime Determine Lifetime (τ) fit->lifetime

Caption: Experimental workflow for TCSPC lifetime measurement.

Conclusion

The strategic placement of a methoxy group on the 1,8-naphthalimide scaffold provides a powerful and predictable means to tune its photophysical properties. Methoxy-substituted probes exhibit red-shifted absorption and emission, larger Stokes shifts, and pronounced solvatochromism compared to their unsubstituted counterparts. These features are a direct result of an excited state with significant intramolecular charge transfer character. Understanding these structure-property relationships enables researchers to rationally design naphthalimide-based probes with tailored optical responses for advanced applications in chemical biology and materials science.

References

A Senior Application Scientist's Guide: Benchmarking Naphthalimide-Based Probes Against Commercial Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quest for the Ideal Fluorophore

In the landscape of modern biological and chemical research, fluorescent probes are indispensable tools. From illuminating the intricate dance of proteins within a living cell to quantifying analytes in high-throughput screening, the ability of a molecule to absorb light and re-emit it at a longer wavelength provides a powerful, non-invasive window into complex systems. The ideal fluorescent probe is a multifaceted workhorse, characterized by high brightness, exceptional stability, and sensitivity to its environment.

This guide provides an in-depth comparative analysis of a versatile class of fluorophores derived from the 1,8-naphthalimide scaffold—conceptually related to the 1-methoxy-4-nitronaphthalene structure—against established, high-performance commercial dyes. While this compound itself is a simple aromatic compound, its core structure, featuring electron-donating (methoxy) and electron-withdrawing (nitro) groups, introduces the principle of Intramolecular Charge Transfer (ICT) .[1] This phenomenon is the cornerstone of the photophysical behavior of 4-substituted 1,8-naphthalimide probes, granting them unique and tunable properties.

We will move beyond a simple catalog of specifications. As field-proven scientists, we understand that the "best" probe is context-dependent. Therefore, this guide is structured to explain the causality behind experimental choices, provide robust, self-validating protocols for benchmarking, and empower you, the researcher, to select and validate the optimal fluorescent tool for your specific application.

The 1,8-Naphthalimide Scaffold: A Platform for Tunable Fluorescence

The 1,8-naphthalimide core is a highly adaptable chemical structure.[1] Its true potential as a fluorophore is unlocked when an electron-donating group, such as an amine or methoxy group, is introduced at the C-4 position of the naphthalene ring system.[1][2] This creates a classic "push-pull" electronic system.

Upon excitation with light, an electron is promoted from the electron-rich (donor) portion of the molecule to the electron-deficient (acceptor) naphthalimide core. This creates an excited state with a significantly larger dipole moment than the ground state.[3] The energy of this ICT excited state—and consequently, the color of the emitted light—is highly sensitive to the surrounding environment, a property known as solvatochromism.[2][4]

GS Naphthalimide Core (Acceptor) Photon_in Photon Absorption (hν_ex) Donor_GS 4-Position Donor (e.g., -OCH3, -NR2) ES Naphthalimide Core (Acceptor) Receives electron (δ-) Photon_out Fluorescence Emission (hν_em) ES->Photon_out Relaxation & Emission Donor_ES 4-Position Donor Donates electron (δ+) Donor_ES->ES Photon_in->ES Excitation

Caption: Intramolecular Charge Transfer (ICT) in 4-substituted naphthalimides.

Key Performance Metrics: A Comparative Framework

A rigorous comparison requires standardized metrics. Here, we define the critical photophysical parameters and discuss their practical implications.

  • Molar Extinction Coefficient (ε): A measure of how strongly a molecule absorbs light at a given wavelength. A higher ε value contributes to a brighter probe, as more photons are absorbed.

  • Fluorescence Quantum Yield (Φf): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[5][6] A value closer to 1.0 (or 100%) indicates a highly efficient and bright fluorophore.[6]

  • Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λ_abs) and the emission maximum (λ_em). A large Stokes shift is desirable as it minimizes self-quenching and simplifies the optical setup by making it easier to separate emitted fluorescence from scattered excitation light. Naphthalimide derivatives are well-known for their large Stokes shifts.[1]

  • Photostability: The ability of a fluorophore to resist photochemical degradation (photobleaching) upon exposure to excitation light.[7] High photostability is crucial for applications requiring long or repeated exposures, such as time-lapse microscopy.[7][8]

  • Solvatochromism: The change in absorption or emission spectra as a function of solvent polarity.[4][9] While commercial dyes are often designed to minimize this effect for consistent performance in different environments, this property makes naphthalimides excellent candidates for environmental sensors.[2]

Quantitative Comparison: Naphthalimide Probes vs. Commercial Dyes

The following table summarizes typical performance data for representative 4-methoxy-substituted naphthalimide probes and a selection of popular commercial dyes. This data is synthesized from multiple sources to provide a comparative baseline.

Fluorophore Class Example Probe Typical Ex (nm) Typical Em (nm) Stokes Shift (nm) Quantum Yield (Φf) Key Strengths Potential Weaknesses
Naphthalimide 4-Methoxy-N-alkyl-1,8-naphthalimide400 - 450500 - 575~100 - 130 0.40 - 0.85[10][11]Large Stokes Shift, High Environmental Sensitivity (Solvatochromism)Emission properties can be inconsistent across different environments
Coumarin Coumarin 1373470~970.64 (in Ethanol)Bright in the blue-green regionLower photostability compared to modern dyes
Rhodamine Rhodamine 6G528551~23~0.95 (in Ethanol)[12]Very High Quantum Yield, Good PhotostabilitySmaller Stokes Shift, Prone to self-quenching at high concentrations
BODIPY BODIPY FL503512~9 ~0.90High ε, Sharp Emission Spectra, Insensitive to Solvent PolarityVery small Stokes Shift
Alexa Fluor™ Alexa Fluor™ 488495519~24~0.92Excellent Photostability , High Brightness, pH InsensitiveHigher Cost, Moderate Stokes Shift
Cyanine Cy5649670~21~0.27Emission in the Far-Red (low autofluorescence)Lower Quantum Yield, Susceptible to photobleaching

Data presented are representative values and can vary significantly based on the specific derivative, solvent, and experimental conditions.

Experimental Protocols for Rigorous Benchmarking

Trustworthy comparisons are built on reproducible experiments. The following protocols are designed to be self-validating systems for characterizing any fluorescent probe.

Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φf)

The comparative method is a widely used and reliable technique for determining Φf.[13] It involves comparing the fluorescence intensity of the unknown sample to a well-characterized standard with a known quantum yield.[5][6][12]

Causality: We use a series of dilute solutions (Absorbance < 0.1) to prevent the "inner filter effect," where emitted light is re-absorbed by other fluorophore molecules in the solution, leading to an underestimation of fluorescence intensity.[5] The equation used corrects for differences in solvent refractive index and the amount of light absorbed.

Caption: Workflow for determining relative fluorescence quantum yield.

Methodology:

  • Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap significantly with your test compound. For naphthalimides emitting in the green-yellow region, Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.60) is a reliable choice.[6]

  • Prepare Solutions:

    • Prepare stock solutions of your test compound and the standard in the desired solvent(s).

    • Create a series of 5-6 dilutions for both the test compound and the standard, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.[5]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

    • Crucially, maintain identical experimental settings (e.g., excitation wavelength, slit widths) for the sample and standard measurements.[5]

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement.

    • For both the test compound and the standard, plot the integrated fluorescence intensity (Y-axis) against the absorbance (X-axis).

    • Perform a linear regression to obtain the slope (Gradient, m) for each plot.[13]

    • Calculate the quantum yield of your sample (Φ_s) using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) Where:

      • Φ_r is the quantum yield of the reference standard.

      • m_s and m_r are the gradients for the sample and reference, respectively.

      • n_s and n_r are the refractive indices of the sample and reference solvents, respectively.[13]

Protocol 2: Assessment of Photostability

Photostability is assessed by quantifying the rate of fluorescence decay under continuous illumination.[7]

Causality: Photobleaching is an irreversible photochemical destruction of the fluorophore.[8] By exposing both the test probe and a reference dye to the same high-intensity light under identical conditions, we can directly compare their resistance to this process. The rate of intensity decay serves as a proxy for photostability.

Caption: Workflow for assessing fluorescent probe photostability.

Methodology:

  • Sample Preparation: Prepare samples of the test probe and a reference dye (e.g., Alexa Fluor™ 488) at equivalent optical densities in the desired medium (e.g., PBS buffer or mounted in an antifade medium on a microscope slide).

  • Microscopy Setup:

    • Place the sample on a fluorescence microscope.

    • Use an objective and filter set appropriate for the probe.

    • Focus on the sample and select a region of interest (ROI).

  • Illumination and Acquisition:

    • Expose the ROI to continuous, high-intensity excitation light. Use the same illumination power and duration for all samples being compared.[7]

    • Acquire images at regular intervals (e.g., every 5-10 seconds) for a total duration sufficient to observe significant bleaching (e.g., 5-10 minutes).

  • Data Analysis:

    • For each time point, measure the average fluorescence intensity within the ROI.

    • Normalize the intensity values, setting the intensity at time t=0 to 100%.

    • Plot the normalized intensity versus time. The resulting curve represents the photobleaching rate. A slower decay indicates higher photostability.

Conclusion and Field-Proven Insights

The benchmarking data and protocols presented demonstrate that 1,8-naphthalimide derived probes are not simply "alternatives" to commercial dyes; they represent a distinct class of fluorophores with a unique set of advantages.

  • When to Choose a Naphthalimide Probe: Their pronounced solvatochromism and large Stokes shifts make them exceptional candidates for developing ratiometric sensors or probes that report on changes in the local microenvironment, such as solvent polarity, viscosity, or ion concentration.[2][4] For example, a naphthalimide probe could be designed to show a dramatic color shift upon binding to a specific protein target or entering a lipid-rich environment within a cell.

  • When to Choose a Commercial Dye: For applications demanding the highest possible brightness and photostability in a consistent aqueous environment, such as quantitative immunofluorescence or single-molecule tracking, highly optimized commercial dyes like the Alexa Fluor™ series often remain the superior choice.[14] Their performance is engineered for stability and minimal environmental sensitivity.

Ultimately, the choice of a fluorescent probe is a strategic decision that must be aligned with the experimental question. By understanding the underlying photophysics and employing rigorous, standardized benchmarking protocols as outlined in this guide, researchers can confidently select the optimal tool, ensuring the generation of accurate, reproducible, and insightful data.

References

Safety Operating Guide

Proper Disposal of 1-Methoxy-4-nitronaphthalene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

This document provides comprehensive guidance on the proper disposal of 1-Methoxy-4-nitronaphthalene (CAS No. 4900-63-4), a chemical intermediate used in the synthesis of various compounds. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₁₁H₉NO₃[1][2][3]
Molecular Weight 203.19 g/mol [1][2]
Appearance Yellow to orange crystalline powder[1][2]
Melting Point 83-85 °C[1]
Boiling Point Not available[4]
Solubility Insoluble in water.[5]
Storage Temperature Room Temperature, in a dry and well-ventilated place.[2]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Key hazards and necessary precautions are outlined below.

HazardGHS ClassificationPrecautionary Statements
Skin Irritation Category 2[2][3]H315: Causes skin irritation.[2][3][4]
Eye Irritation Category 2A[3]H319: Causes serious eye irritation.[2][3][4]
Respiratory Irritation STOT SE 3H335: May cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety glasses or goggles.[4]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working in a poorly ventilated area or with large quantities.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following protocol provides a general framework for its safe disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

1. Waste Collection and Segregation:

  • Solid Waste:

    • Collect waste this compound powder in a designated, clearly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical (e.g., amber glass or a suitable plastic).

    • Label the container as "Hazardous Waste: this compound". Include the date and the primary hazard symbols (irritant).

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a separate, sealed, and labeled hazardous waste bag or container.

2. In-Lab Neutralization (for small quantities, if permitted by your institution):

For small residual amounts, chemical degradation may be an option. This should only be performed by trained personnel in a well-ventilated fume hood and with appropriate PPE.

  • Method: A potential method for the degradation of aromatic nitro compounds is through reduction of the nitro group. However, given the hazards and potential for exothermic reactions, this is not recommended without specific institutional approval and a validated standard operating procedure (SOP).

3. Disposal via Licensed Hazardous Waste Contractor:

This is the most common and recommended method for the disposal of this compound.

  • Packaging: Ensure the waste container is securely sealed and the exterior is clean.

  • Labeling: The container must be accurately labeled with its contents and associated hazards.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials. This area should be well-ventilated and have secondary containment.

  • Arranging Pickup: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal contractor. The contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

4. Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[4] It is insoluble in water and can cause environmental contamination.

  • DO NOT mix this compound waste with other incompatible waste streams.

  • DO NOT dispose of this compound in regular trash.

Emergency Procedures

  • Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Fire:

    • Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the fire.[3][4]

    • Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Workflow Diagram

cluster_collection Waste Generation & Collection cluster_storage Temporary On-Site Storage cluster_disposal Final Disposal start Generation of This compound Waste collect_solid Collect Solid Waste in Designated Labeled Container start->collect_solid collect_contaminated Collect Contaminated Materials Separately start->collect_contaminated storage Store in Designated Hazardous Waste Accumulation Area collect_solid->storage collect_contaminated->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact contractor_pickup Licensed Hazardous Waste Contractor Pickup ehs_contact->contractor_pickup end Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) contractor_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-Methoxy-4-nitronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Methoxy-4-nitronaphthalene. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Summary

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] The toxicological properties of this material have not been fully investigated, warranting cautious handling.[1] It is typically a yellow to orange crystalline powder.[2] Upon combustion or at high temperatures, it may decompose and generate poisonous fumes.[1]

Hazard Identification

Hazard ClassificationCategoryGHS Hazard Statement
Skin Irritation2H315: Causes skin irritation[2][3]
Eye Irritation2AH319: Causes serious eye irritation[2][3]
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical for the safe handling of this compound. The following table summarizes the recommended equipment.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[3]To protect against splashes that can cause serious eye irritation.[1][2]
Skin Protection - Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1][4] - Clothing : Wear a lab coat or appropriate protective work clothing.[1] - Apron : For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[4]To prevent skin contact, which can cause irritation.[1][2] Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6] If a fume hood is not available or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates.[1][7]To avoid inhalation, which may cause respiratory irritation.[1][2]

Operational and Disposal Plan

Experimental Protocol: Safe Handling Procedure

  • Preparation and Engineering Controls :

    • Before handling, ensure that a safety shower and eye bath are readily accessible.[1]

    • Work in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5][6]

    • Keep the container tightly closed when not in use and store in a dry, well-ventilated place.[2]

  • Handling and Use :

    • Avoid contact with skin, eyes, and clothing.[3]

    • Avoid the formation of dust and aerosols.[3]

    • Do not eat, drink, or smoke in the handling area.[8]

    • Wash hands thoroughly after handling the substance.[2][8]

  • Accidental Release Measures :

    • In case of a spill, evacuate personnel to a safe area.[3]

    • Wear the appropriate PPE as indicated above.[1]

    • Avoid breathing dust or vapors.[1]

    • Contain the spill and prevent it from entering drains.[1][6]

    • For solid spills, sweep up and shovel the material into a suitable, closed container for disposal without creating dust.[3] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a designated hazardous waste container.[6]

    • Wash the spill site after material pickup is complete.[1]

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste and in accordance with all federal, state, and local regulations.[1][5]

  • Waste Segregation and Collection :

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6][9]

    • The container must be kept closed except when adding waste.[6][9]

  • Container Disposal :

    • Thoroughly empty chemical containers.[9][10]

    • The first rinse of the container should be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, the first three rinses must be collected.[9]

    • After proper rinsing, obliterate or remove all labels before disposing of the container.[10]

  • Professional Disposal :

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[5] Do not dispose of this chemical down the drain or in regular trash.[6]

Workflow for Handling this compound

G cluster_prep Preparation & Controls cluster_handling Handling & Use cluster_spill Spill Management cluster_disposal Waste Disposal A Verify Fume Hood Operation B Don Appropriate PPE A->B C Prepare Spill Kit B->C D Weigh/Measure in Hood C->D Proceed to Handling E Perform Experiment D->E F Keep Container Closed E->F K Segregate Waste F->K End of Experiment G Evacuate Area H Contain Spill G->H I Clean with Inert Material H->I J Collect for Disposal I->J J->K After Spill Cleanup L Label Hazardous Waste Container K->L M Arrange Professional Disposal L->M

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.